(2S)-2-amino-2-phenylpropanoic acid
Description
BenchChem offers high-quality (2S)-2-amino-2-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-2-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSFFGLRQDZDE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335235 | |
| Record name | 2-Phenyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-26-0 | |
| Record name | 2-Phenyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2S)-2-amino-2-phenylpropanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (2S)-2-amino-2-phenylpropanoic Acid
Abstract
(2S)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, represents a class of chiral building blocks of significant interest to the pharmaceutical and materials science industries. Its structure, featuring a quaternary stereocenter, imparts unique conformational constraints when incorporated into peptides, leading to enhanced proteolytic stability and modified biological activity. This guide provides a comprehensive overview of the core chemical properties, stereocontrolled synthesis, spectroscopic characterization, and reactivity of (2S)-2-amino-2-phenylpropanoic acid, offering a technical resource for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of α-Methylation
Standard α-amino acids serve as the fundamental constituents of proteins. However, the introduction of a methyl group at the α-carbon creates a non-proteinogenic amino acid (NPAA) with a sterically hindered, chiral quaternary center. (2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-Methylphenylglycine, is a prime example of this structural motif. This seemingly minor modification has profound implications for its chemical and biological behavior. The α-methyl group restricts the conformational freedom of the peptide backbone when the molecule is incorporated into a peptide chain, influencing secondary structure and resistance to enzymatic degradation. These properties make it a valuable component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological profiles, such as enhanced stability and bioavailability.
Molecular Structure and Physicochemical Properties
The core structure consists of a central α-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a phenyl ring (-C₆H₅), and a methyl group (-CH₃). The "(2S)" designation defines the absolute stereochemistry at this chiral center.
Table 1: Core Physicochemical Properties of (2S)-2-amino-2-phenylpropanoic acid
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| CAS Number | 13398-26-0 | [1] |
| Canonical SMILES | C(C(=O)O)N | [1] |
| InChIKey | HTCSFFGLRQDZDE-VIFPVBQESA-N | [1] |
| Computed XLogP3 | -1.5 | [1][2] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| Topological Polar Surface Area | 63.3 Ų | [1][2] |
Synthesis and Stereocontrol: Accessing the Chiral Quaternary Center
The synthesis of α,α-disubstituted amino acids like (2S)-2-amino-2-phenylpropanoic acid presents a significant challenge, primarily in establishing the chiral quaternary stereocenter with high enantiopurity. While classical methods like the Strecker[4][5] or amidomalonate synthesis[6] can produce the racemic product, enantioselective strategies are required for applications in drug development.
One robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome of the reaction.
Conceptual Workflow: Asymmetric Synthesis
The diagram below outlines a generalized, state-of-the-art workflow for the enantioselective synthesis of α-methylated amino acids. The causality behind this experimental design lies in the use of a chiral auxiliary to create a diastereomeric intermediate. The steric hindrance imposed by the auxiliary forces the incoming electrophile (a methylating agent) to approach from a specific face, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
Caption: Asymmetric synthesis workflow for α-methylated amino acids.
Protocol: Enantioselective Synthesis via Oxazolidinone Auxiliary
This protocol is a representative, self-validating method adapted from established principles for synthesizing chiral α-methylated amino acids[7]. Each step includes checks and justifications.
-
Preparation of the N-Acyloxazolidinone:
-
Step 1.1: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.
-
Step 1.2: Stir the resulting solution for 30 minutes at -78 °C.
-
Step 1.3: In a separate flask, prepare phenylacetyl chloride (1.1 equiv.). Add this to the oxazolidinone anion solution dropwise.
-
Step 1.4: Allow the reaction to warm to 0 °C and stir for 2 hours. Quench with saturated aqueous NH₄Cl.
-
Validation: Progress is monitored by Thin Layer Chromatography (TLC). Successful acylation is confirmed by ¹H NMR of the crude product, showing characteristic shifts for the phenylacetyl moiety.
-
-
Diastereoselective Methylation:
-
Step 2.1: Dissolve the purified N-acyloxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Step 2.2: Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise to form the sodium enolate. Stir for 45 minutes.
-
Causality: NaHMDS is a strong, non-nucleophilic base that cleanly generates the enolate. The low temperature is critical to maintain kinetic control and prevent side reactions.
-
Step 2.3: Add methyl iodide (1.5 equiv.) dropwise. Stir at -78 °C for 4 hours.
-
Step 2.4: Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Validation: Diastereoselectivity can be assessed by ¹H NMR or chiral HPLC analysis of the crude product, comparing the integration of signals corresponding to the different diastereomers.
-
-
Auxiliary Cleavage and Isolation:
-
Step 3.1: Dissolve the methylated product (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Step 3.2: Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).
-
Causality: This LiOH/H₂O₂ system is a standard method for mild cleavage of Evans auxiliaries, preserving the stereochemistry of the newly formed center.
-
Step 3.3: Stir vigorously for 4-6 hours. Quench excess peroxide with sodium sulfite.
-
Step 3.4: Acidify the aqueous layer to pH ~6 with HCl to protonate the amino acid, which can then be isolated. The chiral auxiliary can be recovered from the organic layer.
-
Validation: The final product's purity and enantiomeric excess are confirmed by chiral HPLC and its structure verified by NMR and Mass Spectrometry.
-
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The key is to identify the signals corresponding to the unique quaternary carbon and the surrounding functional groups.
Table 2: Predicted Spectroscopic Data for (2S)-2-amino-2-phenylpropanoic acid
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Methyl protons (-CH₃) | ~1.6-1.8 ppm (singlet, 3H) | Singlet due to the absence of adjacent protons. Located on a quaternary carbon. |
| Phenyl protons (-C₆H₅) | ~7.2-7.5 ppm (multiplet, 5H) | Aromatic region, typical for a monosubstituted benzene ring. | |
| Amine protons (-NH₂) | Broad singlet, variable | Exchangeable protons; chemical shift is concentration and solvent dependent. | |
| Carboxyl proton (-COOH) | Broad singlet, >10 ppm | Highly deshielded, exchangeable proton. Often not observed in D₂O. | |
| ¹³C NMR | Quaternary Carbon (Cα) | ~60-70 ppm | The key signal identifying the chiral center. |
| Methyl Carbon (-CH₃) | ~20-25 ppm | Aliphatic region. | |
| Phenyl Carbons (-C₆H₅) | ~125-145 ppm | Multiple signals in the aromatic region. | |
| Carbonyl Carbon (-COOH) | ~175-180 ppm | Characteristic for a carboxylic acid. | |
| IR Spec. | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Strong, broad signal characteristic of H-bonded acid dimers. |
| N-H stretch (Amine) | 3200-3500 cm⁻¹ (medium) | Primary amine symmetric and asymmetric stretches. | |
| C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) | Strong absorption for the carbonyl group. | |
| C=C stretch (Aromatic) | 1450-1600 cm⁻¹ (multiple, medium) | Characteristic absorptions for the phenyl ring. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 165 | Corresponds to the molecular weight of the compound. |
| Key Fragment | m/z = 120 | Loss of the carboxyl group (-COOH, 45 Da), a common fragmentation pathway.[2] |
Reactivity and Applications in Drug Development
The chemical reactivity of (2S)-2-amino-2-phenylpropanoic acid is dominated by its two primary functional groups: the nucleophilic amine and the electrophilic carboxylic acid. These groups allow it to be readily incorporated into larger molecules, particularly peptides, via standard amide bond formation protocols (e.g., using coupling reagents like DCC, HBTU).
The true value for drug development professionals lies in the structural consequences of its incorporation. The α-methyl group acts as a "conformational lock," preventing the free rotation that is possible in natural peptide backbones.
Caption: Impact of α-methylation on peptide properties.
This steric blockade provides two key advantages:
-
Enhanced Proteolytic Stability: Proteases, the enzymes that degrade proteins and peptides, often recognize and bind to specific backbone conformations. By forcing an unnatural conformation, α-methylated residues can effectively block enzyme binding, dramatically increasing the in-vivo half-life of a peptide-based drug.
-
Receptor Binding Specificity: The constrained conformation can lock the peptide into a bioactive shape that binds more tightly and specifically to its target receptor, potentially increasing potency and reducing off-target effects.
Research into related compounds has shown that non-proteinogenic amino acids based on the arylpropionic acid scaffold can possess intrinsic pharmacological activities, including anti-inflammatory properties[8]. This suggests that beyond its role as a structural component, (2S)-2-amino-2-phenylpropanoic acid and its derivatives could serve as the core pharmacophore for new therapeutic agents.
Conclusion
(2S)-2-amino-2-phenylpropanoic acid is more than just a modified amino acid; it is a strategic tool for medicinal chemists. Its defining feature—the chiral quaternary α-carbon—provides a reliable method for introducing conformational rigidity into peptide structures. A thorough understanding of its physicochemical properties, stereocontrolled synthesis, and spectroscopic signatures is essential for its effective utilization. As the demand for more stable and specific peptide-based therapeutics grows, the importance of specialized building blocks like (S)-α-Methylphenylglycine will continue to increase, making it a cornerstone of modern peptidomimetic design.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 853461, (2S)-2-amino-2-phenylpropanoic acid. Retrieved from [Link].
-
Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. Available at: [Link]
-
IARC Exposome-Explorer (n.d.). 2-Phenylpropanoic acid (Compound). Retrieved from [Link].
-
Roberts, J. D., & Caserio, M. C. (2021). 25.6: Synthesis of α-Amino Acids. Chemistry LibreTexts. Retrieved from [Link].
- Google Patents (2000). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
-
Arnold, L. D., et al. (1987). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. PubMed. Retrieved from [Link].
- Google Patents (2015). CN105037139A - Preparation method for 2-phenylpropionic acid.
-
Kovach, T. K. (n.d.). Alpha amino acid synthesis. Khan Academy. Retrieved from [Link].
-
Organic Chemistry Portal (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link].
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of .alpha.-amino acids. Journal of the American Chemical Society. Retrieved from [Link].
-
OpenStax (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition. Retrieved from [Link].
-
Wang, H., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Retrieved from [Link].
-
Sketchy MCAT (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Retrieved from [Link].
-
Hu, W., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PMC. Retrieved from [Link].
Sources
- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
(2S)-2-amino-2-phenylpropanoic acid structure and stereochemistry
An In-Depth Technical Guide to (2S)-2-amino-2-phenylpropanoic Acid: Structure, Stereochemistry, and Applications
Introduction
(2S)-2-amino-2-phenylpropanoic acid, also known by its synonym (S)-α-methyl-phenylglycine, is a non-proteinogenic α,α-disubstituted amino acid.[1][2] Its structure is characterized by a chiral quaternary carbon atom bearing an amino group, a carboxyl group, a phenyl ring, and a methyl group. This unique architecture imparts significant conformational constraints when incorporated into peptide chains, making it a valuable building block in medicinal chemistry and drug development. Unlike its proteinogenic counterpart, phenylalanine, the additional methyl group at the α-carbon sterically hinders bond rotation, predisposing peptide backbones to adopt specific secondary structures. This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis, chiral resolution, and applications for researchers and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The defining feature of (2S)-2-amino-2-phenylpropanoic acid is its fully substituted α-carbon, which serves as the molecule's stereocenter. A thorough understanding of its three-dimensional arrangement and chemical properties is fundamental to its application.
Chemical Structure
The molecule consists of a central sp³-hybridized carbon atom covalently bonded to four distinct substituents:
-
Amino Group (-NH₂): Provides basicity and a site for peptide bond formation.
-
Carboxyl Group (-COOH): Provides acidity and the second site for amide linkage.
-
Phenyl Group (-C₆H₅): A bulky, hydrophobic side chain that influences molecular interactions.
-
Methyl Group (-CH₃): The key substituent that distinguishes it from phenylalanine, inducing conformational rigidity.
The systematic IUPAC name for this compound is (2S)-2-amino-2-phenylpropanoic acid.[1]
Caption: 2D structure of (2S)-2-amino-2-phenylpropanoic acid.
Stereochemistry
The stereochemistry of the α-carbon is critical to the molecule's function. The designation "(2S)" is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
-
-NH₂ (Priority 1)
-
-COOH (Priority 2)
-
-C₆H₅ (Priority 3)
-
-CH₃ (Priority 4)
With the lowest priority group (methyl) pointing away, the sequence from 1 to 3 proceeds in a counter-clockwise direction, defining the S-configuration. Its mirror image is the (R)-enantiomer.[3] The selective use of the (S)-enantiomer is crucial in drug design to ensure specific interactions with chiral biological targets like enzymes and receptors.
Caption: Stereoisomers of 2-amino-2-phenylpropanoic acid.
Physicochemical Data Summary
A summary of key identifiers and properties is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][4] |
| Molar Mass | 165.19 g/mol | [1][4][5] |
| CAS Number | 13398-26-0 | [1][6] |
| InChIKey | HTCSFFGLRQDZDE-VIFPVBQESA-N | [1] |
| Canonical SMILES | C(C(=O)O)N | [1][2] |
Part 2: Synthesis and Chiral Resolution
The synthesis of enantiomerically pure α,α-disubstituted amino acids is a non-trivial challenge in organic chemistry. Production typically involves a racemic synthesis followed by a robust method for chiral resolution.
Racemic Synthesis: Modified Strecker Reaction
A common route to racemic α-amino acids is the Strecker synthesis. An adapted version for α,α-disubstituted analogs starts with a ketone (acetophenone), an ammonia source (ammonium carbonate), and a cyanide source (sodium cyanide).[7] The reaction proceeds through an intermediate hydantoin, which is subsequently hydrolyzed to yield the racemic amino acid.
Caption: Workflow for racemic synthesis via hydantoin intermediate.
This protocol is an illustrative example based on established chemical principles for similar compounds.[7]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, combine acetophenone (1.0 eq), sodium cyanide (1.8 eq), and ammonium carbonate (3.0 eq) in an aqueous ethanol solution.
-
Cyclization: Heat the reaction mixture to 60-70°C and reflux for 8-12 hours. The formation of the 5-methyl-5-phenylhydantoin intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydantoin. Filter the solid, wash with cold water, and dry under vacuum.
-
Hydrolysis: Add the dried hydantoin intermediate to a 2M sodium hydroxide solution in a pressure vessel. Heat the mixture to 150-160°C for 6-8 hours.
-
Product Isolation: After cooling, carefully acidify the reaction mixture with concentrated HCl to a pH of ~6. The racemic amino acid will precipitate.
-
Purification: Filter the crude product, wash with cold water and a small amount of cold ethanol, and then recrystallize from a water/ethanol mixture to obtain the purified racemic product.
Chiral Resolution by HPLC
For pharmaceutical applications, separating the (S) and (R) enantiomers is mandatory. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for both analytical and preparative-scale resolution.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective at resolving a wide range of chiral compounds, including amino acids.[9][10]
Caption: Experimental workflow for chiral resolution by HPLC.
-
Column: Chirobiotic™ T or a similar macrocyclic glycopeptide-based CSP.[9][10]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a pH modifier (e.g., 0.1% triethylammonium acetate, pH 4.1).[9] A typical starting condition is 80:20 (v/v) methanol/buffer.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 215 nm or 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic amino acid in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject 5-10 µL of the sample. The two enantiomers will appear as distinct peaks, allowing for the determination of enantiomeric excess (ee).
Part 3: Applications in Research and Drug Development
The unique structural properties of (2S)-2-amino-2-phenylpropanoic acid make it a powerful tool for designing next-generation therapeutics.
Constrained Peptides and Peptidomimetics
The primary application of this amino acid is in peptide synthesis.[11] The α-methyl group sterically restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational constraint is highly desirable for several reasons:
-
Structural Pre-organization: It forces peptides to adopt specific secondary structures, such as α-helices or β-turns, which can be critical for binding to a biological target.[11]
-
Increased Potency: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity and potency.
-
Enhanced Proteolytic Stability: The bulky α,α-disubstituted structure provides steric shielding against degradation by proteases, increasing the in vivo half-life of the peptide therapeutic.
Chiral Intermediate in Pharmaceutical Synthesis
Beyond peptides, enantiomerically pure (S)-α-methyl-phenylglycine serves as a valuable chiral building block for the synthesis of complex small-molecule drugs.[12] It can be incorporated into heterocyclic scaffolds or used as a starting material for multi-step syntheses where maintaining stereochemical integrity is paramount. While direct examples are proprietary, its utility is analogous to that of phenylglycine derivatives used in the synthesis of antibiotics and anti-cancer agents.[12]
Modulator of Biological Pathways
By enabling the design of highly specific and stable peptide ligands, (2S)-2-amino-2-phenylpropanoic acid is instrumental in developing therapeutics that modulate signaling pathways with high precision. For instance, a stabilized peptide antagonist can more effectively block a G-protein coupled receptor (GPCR) from binding its endogenous ligand, thereby inhibiting a downstream signaling cascade.
Caption: Role in modulating a signaling pathway.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (2S)-2-amino-2-phenylpropanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxyl group, and C-H stretches of the aromatic ring.[13]
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.[14]
-
Chiral HPLC: As described previously, this is the gold standard for determining enantiomeric purity.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the bulk enantiomeric composition, with the (S)-enantiomer typically being dextrorotatory (+).
Conclusion
(2S)-2-amino-2-phenylpropanoic acid is more than just a modified amino acid; it is a strategic tool in modern drug discovery. Its defining structural feature—the chiral quaternary α-carbon—provides a powerful means to enforce conformational rigidity in peptides and small molecules. This constraint translates directly into improved biological activity, metabolic stability, and therapeutic potential. For researchers in medicinal chemistry and drug development, a deep understanding of its synthesis, stereochemistry, and application is key to unlocking the next generation of precisely engineered therapeutics.
References
- (2S)-2-AMINO-2-PHENYLPROPANOIC ACID | 13398-26-0 - ChemicalBook.
-
(2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem. [Link]
- D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 - Fengchen.
-
Phenylalanine (data page) - Wikipedia. [Link]
-
2-amino-2-phenylpropanoic acid (C9H11NO2) - PubChemLite. [Link]
-
2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem. [Link]
-
(2S)-2-amino-3-phenylpropanoic acid;nitrous acid | C9H12N2O4 | CID 87099265 - PubChem. [Link]
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
-
Synthesis of 2-phenylpropionic acid - PrepChem.com. [Link]
-
Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... - ResearchGate. [Link]
-
Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). [Link]
-
Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap. [Link]
-
(PDF) Structural, spectral, electronic and optical investigations of D-(-)-alpha-Phenylglycine: protease kinase inhibitor - ResearchGate. [Link]
-
Methyl phenylglycine | C9H11NO2 | CID 117324 - PubChem. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]
-
L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem. [Link]
Sources
- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. (R)-alpha-methyl-phenylglycine | 29738-09-8 [sigmaaldrich.com]
- 4. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylalanine (data page) - Wikipedia [en.wikipedia.org]
- 6. (2S)-2-AMINO-2-PHENYLPROPANOIC ACID | 13398-26-0 [amp.chemicalbook.com]
- 7. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - 2-amino-2-phenylpropanoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to (2S)-2-amino-2-phenylpropanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methyl-phenylglycine, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a methyl group at the α-carbon, imparts conformational constraints that can enhance the metabolic stability and biological activity of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthesis methodologies, analytical techniques, and applications of this versatile chiral building block.
Core Identifiers and Physicochemical Properties
Accurate identification and characterization are fundamental in the procurement and application of any chemical entity. The primary identifiers and key physicochemical properties of (2S)-2-amino-2-phenylpropanoic acid are summarized below.
| Identifier Type | Value |
| CAS Number | 13398-26-0[1] |
| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
| InChI | InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1 |
| InChIKey | HTCSFFGLRQDZDE-VIFPVBQESA-N |
| Canonical SMILES | C(C(=O)O)N |
| Synonyms | (S)-alpha-methyl-phenylglycine, (S)-2-amino-2-phenylpropanoic acid, (2S)-2-Amino-2-phenyl-propanoic acid[1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 295 °C (decomposes) |
| Solubility | Soluble in aqueous acids and bases. |
Synthesis of (2S)-2-amino-2-phenylpropanoic Acid: A Focus on Enantioselectivity
The stereospecific synthesis of (2S)-2-amino-2-phenylpropanoic acid is crucial for its application in chiral drug design. The primary challenge lies in controlling the stereochemistry at the quaternary α-carbon. The Asymmetric Strecker synthesis is a powerful and widely employed method for this purpose.[2][3][4][5][6]
Asymmetric Strecker Synthesis Workflow
This method involves the enantioselective addition of a cyanide source to a prochiral imine, catalyzed by a chiral catalyst. The resulting α-aminonitrile is then hydrolyzed to the desired α-amino acid.
Caption: Asymmetric Strecker Synthesis of (2S)-2-amino-2-phenylpropanoic acid.
Experimental Protocol: Asymmetric Strecker Synthesis
-
Imine Formation: Propiophenone is reacted with a chiral amine (e.g., (R)-phenylglycinol) or ammonia in a suitable solvent (e.g., methanol, toluene) to form the corresponding prochiral imine in situ. The choice of the chiral auxiliary is critical for inducing stereoselectivity.
-
Cyanation: A cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture in the presence of a chiral catalyst.[4] Common catalysts include chiral Schiff bases, thiourea derivatives, or metal complexes. The reaction is typically carried out at low temperatures to enhance enantioselectivity.
-
Hydrolysis: The resulting (S)-α-aminonitrile is isolated and then hydrolyzed under acidic or basic conditions. For instance, heating the aminonitrile in concentrated hydrochloric acid will yield the hydrochloride salt of (2S)-2-amino-2-phenylpropanoic acid.
-
Purification: The final product is purified by recrystallization or chromatography to achieve high chemical and enantiomeric purity.
Analytical Techniques for Quality Control
Ensuring the enantiomeric purity of (2S)-2-amino-2-phenylpropanoic acid is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.
Chiral HPLC for Enantiomeric Purity
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Caption: Workflow for Chiral HPLC analysis.
Protocol for Chiral HPLC Analysis [7][8][9]
-
Column: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is standard.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group, and the amino group protons.[10][11][12][13][14]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[11]
Applications in Drug Development
The incorporation of (2S)-2-amino-2-phenylpropanoic acid into peptide-based drug candidates offers several advantages due to the steric hindrance provided by the α-methyl group.
Enhancing Peptide Stability and Bioavailability
The α-methyl group protects the adjacent peptide bond from enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the peptide.[15] This enhanced stability can lead to improved bioavailability and a reduced dosing frequency.
Conformational Constraint and Receptor Binding
The steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone.[15][16][17] This can lock the peptide into a bioactive conformation that is optimal for binding to its target receptor, leading to increased potency and selectivity. This principle is a key strategy in the rational design of peptide therapeutics.[15]
Logical Relationship in Peptide Design
Caption: Benefits of incorporating (2S)-2-amino-2-phenylpropanoic acid in peptides.
Conclusion
(2S)-2-amino-2-phenylpropanoic acid is a valuable chiral building block for the development of novel peptide and peptidomimetic therapeutics. Its stereospecific synthesis and rigorous analytical characterization are critical for its successful application. The unique conformational constraints imposed by the α-methyl group provide a powerful tool for medicinal chemists to enhance the stability, potency, and pharmacokinetic properties of drug candidates. As the field of peptide therapeutics continues to expand, the strategic use of non-proteinogenic amino acids like (S)-α-methyl-phenylglycine will undoubtedly play an increasingly important role in the design of next-generation medicines.
References
-
Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (n.d.). University of Groningen. Retrieved from [Link]
-
Asymmetric synthesis of alpha-amino acids using a chiral catalyst. (n.d.). Purdue e-Pubs. Retrieved from [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Asymmetric Synthesis of α-Amino-acids by the Strecker Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Enantioselective synthesis of benzocyclic α,α-dialkyl-amino acids: new insight into the solvent dependent stereoselectivity of the TMSCN addition to phenylglycinol derived imines. (2001). University of Missouri - St. Louis Profiles. Retrieved from [Link]
-
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (n.d.). PubMed Central. Retrieved from [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
ALPHA-METHYLPHENYLGLYCINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Methyl ester of phenylglycine .alpha.-chlorophenylacetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TCI-Journals. Retrieved from [Link]
- Resolution of racemic amino acids. (n.d.). Google Patents.
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. Retrieved from [Link]
-
Reaction mechanism of PLP-independent (a) and PLP-dependent (b) amino acid racemases. E enzyme, B base. (n.d.). ResearchGate. Retrieved from [Link]
-
(2S)-2-amino-2-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. (2025). ResearchGate. Retrieved from [Link]
-
Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. (n.d.). MDPI. Retrieved from [Link]
-
Conformationally Constrained Amino Acids in Peptide Design. (n.d.). ResearchGate. Retrieved from [Link]
-
Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. (n.d.). PubMed Central (PMC). Retrieved from [Link]
Sources
- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. [PDF] Asymmetric Synthesis of α-Amino-acids by the Strecker Synthesis | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]
- 11. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials - PMC [pmc.ncbi.nlm.nih.gov]
(2S)-2-amino-2-phenylpropanoic acid molecular weight and formula
An In-Depth Technical Guide to (2S)-2-amino-2-phenylpropanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-2-phenylpropanoic acid, also known under the synonym (S)-α-methyl-phenylglycine, is a non-proteinogenic α-amino acid. As a chiral building block, it holds significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a quaternary stereocenter, provides unique conformational constraints when incorporated into peptides or used as a scaffold for novel therapeutics. This guide offers a comprehensive overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications, providing field-proven insights for professionals in drug discovery and development.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are the bedrock of any research and development endeavor. (2S)-2-amino-2-phenylpropanoic acid is precisely defined by its molecular formula, weight, and unique identifiers.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid | [1] |
| Synonyms | (S)-2-amino-2-phenylpropanoic acid, (S)-α-methyl-phenylglycine | [1] |
| CAS Number | 13398-26-0 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Monoisotopic Mass | 165.078978594 Da | [1] |
Stereoselective Synthesis
The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, achieving high enantiomeric purity is paramount. The synthesis of (2S)-2-amino-2-phenylpropanoic acid is most effectively accomplished through asymmetric methods that control the formation of the quaternary stereocenter.
Asymmetric Alkylation via Chiral Auxiliary
A field-proven approach for establishing the (S)-stereochemistry at the α-carbon is the asymmetric C-alkylation of an alanine Schiff base, complexed to a metal, using a chiral auxiliary. This methodology leverages steric hindrance from a chiral ligand to direct an incoming electrophile (a methyl group in this case, though the literature describes benzylation for a related structure) to one face of the prochiral enolate, yielding the desired enantiomer with high stereoselectivity.
A notable strategy involves a Ni(II) complex of a Schiff base formed between alanine and a chiral ligand, such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone ((S)-BPB) or its derivatives.[3] The planar geometry of the Ni(II) complex effectively shields one face of the alanine-derived carbanion, forcing the alkylating agent to approach from the less hindered face, thereby inducing asymmetry.[3]
Protocol: Conceptual Steps for Asymmetric Synthesis
-
Complex Formation: React alanine with the chiral auxiliary (e.g., (S)-BPB) and a Ni(II) salt in a suitable solvent like methanol to form the square-planar Schiff base complex.
-
Enolate Generation: Treat the resulting complex with a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) at low temperature to selectively deprotonate the α-carbon of the alanine moiety, forming the prochiral enolate. The choice of base and solvent is critical to prevent side reactions and maintain stereochemical integrity.
-
Asymmetric Alkylation: Introduce the alkylating agent (e.g., methyl iodide) to the enolate solution. The chiral auxiliary sterically directs the methylation to occur from the less hindered face, preferentially forming the (S)-configured product.
-
Hydrolysis and Isolation: Decompose the nickel complex by acid hydrolysis (e.g., with 2N HCl). This liberates the crude amino acid.
-
Purification: Purify the final product using techniques such as ion-exchange chromatography or recrystallization to yield enantiomerically enriched (2S)-2-amino-2-phenylpropanoic acid.
This self-validating protocol relies on the initial chirality of the auxiliary to ensure the final product's stereochemistry, which can be confirmed via methods outlined in the next section.
Structural Elucidation and Analytical Characterization
Confirming the identity, structure, and chiral purity of (2S)-2-amino-2-phenylpropanoic acid is essential for its use in regulated applications.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the α-methyl group, multiplets in the aromatic region corresponding to the phenyl protons, and broad signals for the amine (NH₂) and carboxylic acid (COOH) protons, which are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary α-carbon, the methyl carbon, the carboxyl carbon, and the carbons of the phenyl ring. The PubChem entry for the racemic mixture indicates the availability of a ¹³C NMR spectrum.[2]
-
Mass Spectrometry (MS): Electron impact or electrospray ionization MS would confirm the molecular weight of 165.19 g/mol .[1][2] Characteristic fragmentation patterns would include the loss of the carboxyl group and fragments corresponding to the phenyl and methyl moieties.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C=C stretching from the aromatic ring.[2]
Chiral Purity Analysis by HPLC
The most critical analytical task is to determine the enantiomeric excess (e.e.) of the synthesized product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. Direct analysis of underivatized amino acids is challenging but can be effectively achieved using specialized chiral stationary phases (CSPs).
Rationale for CSP Selection: Macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) and zwitterionic CSPs (e.g., CHIRALPAK ZWIX) are highly effective for separating native amino acid enantiomers.[4][5] Their mechanism relies on multiple, synergistic interactions—including ionic (electrostatic) interactions, hydrogen bonding, and π-π stacking—which create a stereoselective environment that can differentiate between the D and L enantiomers.[5][6]
Protocol: Chiral HPLC Method
-
Column Selection: Utilize a macrocyclic glycopeptide column such as Astec CHIROBIOTIC® T (25 cm x 4.6 mm I.D.).[4]
-
Mobile Phase Preparation: A typical mobile phase for underivatized amino acids on this CSP consists of a mixture of water, methanol, and an acidic modifier (e.g., formic or acetic acid) to control ionization.[4] A starting condition could be Water:Methanol:Formic Acid (50:50:0.1 v/v/v).
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm or 254 nm.
-
Temperature: Ambient or controlled at 25 °C.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Identify the peaks by comparing with an authentic standard of the racemate or the individual enantiomers if available.
-
Quantification: Integrate the peak areas for the (2S) and (2R) enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
Applications in Research and Drug Development
The unique structural features of (2S)-2-amino-2-phenylpropanoic acid make it a valuable component in modern drug design.
Constrained Peptides and Peptidomimetics
Incorporating non-natural amino acids like (S)-α-methyl-phenylglycine into peptides is a key strategy to enhance their therapeutic properties. The gem-dimethyl group at the α-carbon restricts the conformational freedom of the peptide backbone. This pre-organization can lead to:
-
Increased Receptor Affinity: By locking the peptide into a bioactive conformation, binding to the target receptor can be significantly improved.
-
Enhanced Proteolytic Stability: The steric bulk of the quaternary carbon shields the adjacent peptide bonds from degradation by proteases, thereby increasing the peptide's in vivo half-life.
-
Improved Bioavailability: Increased stability and modified physicochemical properties can lead to better absorption and distribution.
The synthesis of such modified peptides follows standard solid-phase peptide synthesis (SPPS) protocols, using either Fmoc or Boc protection strategies.[7][8]
Scaffold for Small Molecule Therapeutics
Beyond peptides, the phenylglycine motif is a privileged scaffold in medicinal chemistry. Derivatives of this structure have been explored for various pharmacological activities. For instance:
-
Anti-inflammatory Agents: A structurally related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated anti-inflammatory and antinociceptive properties, suggesting potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects.[3]
-
Neurological Targets: Phenylglycine derivatives have been identified as potent and selective antagonists for metabotropic glutamate (mGlu) receptors.[9] These receptors are implicated in a variety of neurological and psychiatric disorders, making antagonists valuable tools for research and potential therapeutics.
Safety and Handling
While specific safety data for the pure (S)-enantiomer is limited, GHS information for the racemic 2-amino-2-phenylpropanoic acid provides a basis for safe handling.[2]
-
Hazards: The compound is classified as harmful if swallowed (Acute toxicity, oral), causes skin irritation, and may cause respiratory irritation.[2]
-
Precautions:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
References
-
PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2... Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... Retrieved from [Link]
-
Jane, D. E., et al. (1995). The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. Neuropharmacology, 34(7), 851-856. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods. Retrieved from [Link]
-
National Institutes of Health. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. PMC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1984). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine)... Retrieved from [Link]
-
MDPI. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Retrieved from [Link]
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). The Phytochemistry and Pharmacology of Onocleaceae Plants... PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2016). Pharmacological Activities and Applications of Spicatoside A. PMC. Retrieved from [Link]
-
ResearchGate. (2018). Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives. Retrieved from [Link]
Sources
- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. peptide.com [peptide.com]
- 9. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of (2S)-2-amino-2-phenylpropanoic Acid
Foreword
In the landscape of contemporary drug discovery and development, the exploration of non-proteinogenic amino acids has unveiled a rich tapestry of pharmacological potential. Among these, (2S)-2-amino-2-phenylpropanoic acid, a chiral derivative of phenylalanine, has emerged as a molecule of significant interest. This guide provides a comprehensive technical overview of its biological activities, intended for researchers, scientists, and professionals in the field of drug development. Our focus is to synthesize the current understanding of this compound's mechanism of action, supported by experimental evidence and methodologies, to facilitate further investigation and application.
Introduction: The Significance of Stereochemistry and Structure
(2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methyl-phenylglycine, is a fascinating molecule whose biological profile is intrinsically linked to its three-dimensional structure. The presence of a chiral center at the α-carbon imparts specific stereochemical properties that dictate its interaction with biological targets. This is a critical consideration in pharmacology, where enantiomers of a chiral drug can exhibit markedly different, and sometimes opposing, physiological effects.
The structural similarity of (2S)-2-amino-2-phenylpropanoic acid to the essential amino acid phenylalanine provides a foundational hypothesis for its biological interactions. Phenylalanine serves as a precursor for several key neurotransmitters, suggesting that its derivatives may interact with neurological pathways. Furthermore, the phenylpropanoic acid scaffold is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs), hinting at potential anti-inflammatory and analgesic properties.
Potential as an Anti-inflammatory and Antinociceptive Agent
While direct and extensive studies on the anti-inflammatory and antinociceptive properties of (2S)-2-amino-2-phenylpropanoic acid are not prominently available in the current body of literature, compelling evidence from a closely related analogue, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, offers a strong rationale for this line of inquiry.
A study on this related compound demonstrated notable anti-inflammatory and antinociceptive activities.[1] When administered at a dose of 10 mg/kg, it inhibited xylene-induced ear edema by approximately 31.1%.[1] The same dosage also resulted in a 36.78% increase in tail-flick latency, indicating a significant antinociceptive effect.[1] The proposed mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many NSAIDs.[1]
Given the structural parallels, it is plausible that (2S)-2-amino-2-phenylpropanoic acid shares a similar mechanism of action. The phenylpropanoic acid moiety is a key pharmacophore for COX inhibition.
Table 1: Pharmacological Activities of a Structurally Related Compound
| Compound | Assay | Dose | Result | Reference |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Xylene-induced ear edema (anti-inflammatory) | 10 mg/kg (i.p.) | 31.1% inhibition | [1] |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Tail-flick test (antinociceptive) | 10 mg/kg (i.p.) | 36.78% increase in latency | [1] |
Interaction with the N-Methyl-D-Aspartate (NMDA) Receptor
A significant area of investigation for phenylglycine derivatives is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[2][3] The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits, and plays a pivotal role in synaptic plasticity, learning, and memory.[2] Glycine acts as a co-agonist at the GluN1 subunit, and its binding is essential for receptor activation by glutamate.[4]
Several α-substituted amino acids, including phenylglycine derivatives, have been identified as antagonists at the NMDA receptor, often exhibiting stereoselectivity.[3][5] These compounds can modulate neuronal excitability and have potential therapeutic applications in a range of neurological and psychiatric disorders. While direct evidence for (2S)-2-amino-2-phenylpropanoic acid is still emerging, the broader class of phenylglycine derivatives has been shown to act as competitive antagonists at the NMDA receptor.[6]
The exploration of (2S)-2-amino-2-phenylpropanoic acid as a potential NMDA receptor modulator is a promising avenue for research, particularly in the context of developing novel neuroprotective agents.
Diagram 1: Schematic of the NMDA Receptor and Potential Site of Action
Caption: Workflow for assessing anti-inflammatory and antinociceptive activity.
In Vitro NMDA Receptor Binding and Functional Assays
These assays are essential for determining the molecular target and mechanism of action at the NMDA receptor.
4.2.1. Radioligand Binding Assay
This assay measures the affinity of the compound for the glycine binding site on the NMDA receptor.
-
Objective: To determine the binding affinity (Ki) of (2S)-2-amino-2-phenylpropanoic acid for the glycine site of the NMDA receptor.
-
Methodology:
-
Prepare synaptic membranes from rat cerebral cortex.
-
Incubate the membranes with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of (2S)-2-amino-2-phenylpropanoic acid.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
4.2.2. Electrophysiological Recordings
This functional assay measures the effect of the compound on NMDA receptor-mediated currents in neurons or oocytes expressing the receptor.
-
Objective: To characterize the functional activity (agonist, antagonist, or modulator) of (2S)-2-amino-2-phenylpropanoic acid at the NMDA receptor.
-
Methodology:
-
Use primary neuronal cultures or Xenopus oocytes injected with cRNA for GluN1 and GluN2 subunits.
-
Perform whole-cell patch-clamp recordings.
-
Apply a saturating concentration of glutamate and a sub-saturating concentration of glycine to elicit NMDA receptor-mediated currents.
-
Co-apply varying concentrations of (2S)-2-amino-2-phenylpropanoic acid and measure the effect on the current amplitude.
-
A decrease in current amplitude would indicate antagonistic activity, while an increase might suggest agonistic or positive allosteric modulatory effects.
-
Future Directions and Conclusion
The biological activity of (2S)-2-amino-2-phenylpropanoic acid presents a compelling area for further research. The existing evidence from structurally related compounds strongly suggests potential anti-inflammatory, antinociceptive, and NMDA receptor-modulating properties. The stereospecificity of these interactions is a critical aspect that warrants detailed investigation, comparing the (2S) and (2R) enantiomers to elucidate the structure-activity relationship.
Future studies should focus on:
-
Directly assessing the anti-inflammatory and antinociceptive effects of (2S)-2-amino-2-phenylpropanoic acid using the protocols outlined above.
-
Quantitatively characterizing its binding and functional activity at the NMDA receptor, including subtype selectivity.
-
Investigating its pharmacokinetic and toxicological profile to evaluate its potential as a therapeutic agent.
References
-
Korff, M., et al. (2026). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]
-
Bigge, C. F., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 35(8), 1371-1384. [Link]
-
Ragot, F., et al. (1999). Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway. Biochemical Pharmacology, 57(11), 1297-1304. [Link]
-
Jane, D. E., et al. (1995). The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist. Neuropharmacology, 34(8), 851-856. [Link]
-
Hussain, S., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4945. [Link]
-
Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 620-623. [Link]
-
PubChem. (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
-
de Souza, L. R., et al. (2018). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 23(10), 2439. [Link]
-
Nabavi, S. M., et al. (2015). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Current Pharmaceutical Biotechnology, 16(8), 700-709. [Link]
-
PubChem. L-Phenylglycine. National Center for Biotechnology Information. [Link]
-
Danysz, W., & Parsons, A. C. (1998). Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments. Pharmacological Reviews, 50(4), 597-664. [Link]
-
Fengchen Group. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1. [Link]
-
Wikipedia. Phenylglycine. [Link]
-
PubChem. Methyl phenylglycine. National Center for Biotechnology Information. [Link]
-
R-Discovery. New heteroaryl-spaced phosphono α-amino acids are competitive NMDA antagonists with analgesic activity. [Link]
-
J. Org. Chem. (2001). Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. [Link]
-
Kresinsky, V., et al. (2006). Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Bioorganic & Medicinal Chemistry Letters, 16(21), 5653-5656. [Link]
-
PubChem. 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
-
Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters, 418(2), 143-147. [Link]
-
MDPI. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. [Link]
-
UCL Discovery. STUDIES ON THE MODULATORY ROLE OF GLYCINE AT THE NMDA RECEPTOR COMPLEX IN SUPRASPINAL REGIONS OF RODENT BRAIN ALAN EDWARD FLETCH. [Link]
-
MDPI. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
The Role of (2S)-2-amino-2-phenylpropanoic Acid and its Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both structural rigidity and metabolic stability is paramount. α,α-disubstituted amino acids represent a privileged class of building blocks that fulfill these criteria, and among them, (2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methylphenylglycine, serves as a cornerstone for developing novel therapeutics. The introduction of a quaternary α-carbon atom imposes significant conformational constraints, which can lock a molecule into a bioactive conformation and enhance its resistance to enzymatic degradation.[1][2] This technical guide provides an in-depth analysis of the (2S)-2-amino-2-phenylpropanoic acid scaffold, exploring its synthesis, structural properties, and its pivotal role in the design of potent and selective modulators of challenging drug targets, with a specific focus on N-Methyl-D-Aspartate (NMDA) receptor antagonists.
Introduction: The Strategic Advantage of Conformational Constraint
Peptides and small molecules often suffer from pharmacological liabilities such as poor metabolic stability and conformational flexibility, the latter of which can lead to off-target effects and reduced potency. The incorporation of unnatural amino acids with constrained geometries is a proven strategy to overcome these limitations.[3] The (2S)-2-amino-2-phenylpropanoic acid scaffold is exemplary in this regard. Its core structure, featuring a chiral quaternary carbon atom directly attached to a phenyl ring, offers several distinct advantages for drug design:
-
Enhanced Metabolic Stability: The steric hindrance provided by the α-methyl group protects the adjacent peptide bonds from proteolytic cleavage, increasing the molecule's in vivo half-life.[1]
-
Restricted Conformational Freedom: The rigid structure reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.[4][5]
-
Scaffold for 3D Diversity: The phenyl ring and the amino and carboxyl termini serve as vectors for chemical modification, allowing for the precise spatial orientation of pharmacophoric elements to optimize target engagement.
This guide will delve into the practical applications of this scaffold, focusing on a therapeutically significant case study: the development of antagonists for the glycine binding site of the NMDA receptor.
The Core Scaffold: Synthesis and Derivatization
The efficient and stereocontrolled synthesis of the (2S)-2-amino-2-phenylpropanoic acid core is a critical first step in any drug discovery campaign. The most robust and widely adopted method is the asymmetric Strecker synthesis .
Asymmetric Synthesis of the Core Scaffold
The Strecker reaction, a three-component reaction between a ketone (acetophenone), a cyanide source (sodium cyanide), and an amine, is a classic method for amino acid synthesis. To achieve stereocontrol, a chiral amine is used as an auxiliary. A crystallization-induced asymmetric transformation can be employed to yield the desired diastereomer in high purity.[4][6]
Structure-Activity Relationships (SAR)
SAR studies on related scaffolds have revealed key principles for achieving high potency. By derivatizing the (2S)-2-amino-2-phenylpropanoic acid core, we can establish a clear SAR profile. The primary goal is to maximize affinity for the glycine binding site, typically measured by the inhibition constant (Kᵢ) in a competitive radioligand binding assay.
Sources
- 1. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10689418B2 - Synthetic peptides that modulate the NMDA receptor - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate dehydrogenase improves binding of [3H]CGP39653 to NMDA receptors in the autoradiographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
Mechanism of action of (2S)-2-amino-2-phenylpropanoic acid
An In-depth Technical Guide to the Mechanism of Action of (2S)-2-amino-2-phenylpropanoic Acid
Abstract
(2S)-2-amino-2-phenylpropanoic acid, a non-proteinogenic amino acid, presents a unique structural motif with potential for diverse biological activities. This guide provides a comprehensive analysis of its potential mechanism of action, distinguishing it from its structurally related and more extensively studied isomer, α-methyl-L-phenylalanine. While direct research on the specific mechanism of (2S)-2-amino-2-phenylpropanoic acid is limited, this document synthesizes existing knowledge of related compounds to propose a hypothesized mechanism of action centered on the modulation of amino acid transporters and potential downstream effects on neurotransmitter systems. Furthermore, a detailed roadmap for experimental validation is presented for researchers in drug discovery and development.
Introduction and Structural Disambiguation
The landscape of non-proteinogenic amino acids offers a rich reservoir for therapeutic innovation. (2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methyl-phenylglycine, is one such molecule whose therapeutic potential is yet to be fully elucidated. A critical point of clarification is its distinction from the similarly named α-Methyl-L-phenylalanine ((2S)-2-amino-2-methyl-3-phenylpropanoic acid).
As illustrated below, the key structural difference lies in the position of the phenyl group. In (2S)-2-amino-2-phenylpropanoic acid, the phenyl and amino groups are attached to the same carbon (C2), whereas in α-methyl-L-phenylalanine, the phenyl group is part of a benzyl moiety attached to C3. This seemingly subtle difference has profound implications for their respective biochemical activities. α-Methyl-L-phenylalanine is known to act as an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase, thereby depleting catecholamine neurotransmitters[1]. In contrast, the direct biological targets of (2S)-2-amino-2-phenylpropanoic acid are not well-defined in the scientific literature.
This guide will focus exclusively on (2S)-2-amino-2-phenylpropanoic acid, exploring its hypothesized mechanism of action and providing a robust framework for its investigation.
Figure 2: Hypothesized signaling pathway for (2S)-2-amino-2-phenylpropanoic acid via competitive inhibition of the LAT1 transporter.
Proposed Experimental Validation
To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols outline a logical progression from in vitro characterization to cell-based functional assays.
In Vitro Binding and Transport Assays
The initial step is to confirm direct interaction with the LAT1 transporter.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture: Culture a cell line known to express high levels of LAT1 (e.g., HT-29 or PC-3).
-
Membrane Preparation: Isolate cell membranes through homogenization and centrifugation.
-
Binding Reaction: Incubate the membrane preparations with a known radiolabeled LAT1 substrate (e.g., [3H]-L-phenylalanine) in the presence of increasing concentrations of (2S)-2-amino-2-phenylpropanoic acid.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of (2S)-2-amino-2-phenylpropanoic acid and calculate its binding affinity (Ki).
Experimental Protocol: Cellular Uptake Assay
-
Cell Culture: Plate LAT1-expressing cells in a multi-well format.
-
Uptake Inhibition: Pre-incubate the cells with varying concentrations of (2S)-2-amino-2-phenylpropanoic acid.
-
Radiolabeled Substrate Addition: Add a fixed concentration of a radiolabeled LAT1 substrate (e.g., [3H]-L-phenylalanine) and incubate for a short period.
-
Wash and Lyse: Wash the cells to remove extracellular radioligand and lyse the cells.
-
Quantification: Measure the intracellular radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the effect of (2S)-2-amino-2-phenylpropanoic acid on substrate uptake and calculate its IC50.
The workflow for these initial in vitro experiments is depicted below.
Figure 3: Experimental workflow for in vitro characterization of (2S)-2-amino-2-phenylpropanoic acid interaction with LAT1.
Cell-Based Functional Assays
Following confirmation of LAT1 binding and transport inhibition, the next step is to assess the downstream functional consequences.
Experimental Protocol: Neurotransmitter Precursor Depletion
-
Cell Culture: Use a suitable neuronal cell line (e.g., SH-SY5Y).
-
Treatment: Treat the cells with (2S)-2-amino-2-phenylpropanoic acid for various time points.
-
Metabolite Extraction: Extract intracellular metabolites.
-
LC-MS/MS Analysis: Quantify the intracellular levels of phenylalanine, tyrosine, dopamine, and norepinephrine using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Determine if treatment with (2S)-2-amino-2-phenylpropanoic acid leads to a significant reduction in these key metabolites.
Experimental Protocol: Anti-proliferative Effects
-
Cell Culture: Use a cancer cell line with high LAT1 expression (e.g., PC-3).
-
Treatment: Treat the cells with increasing concentrations of (2S)-2-amino-2-phenylpropanoic acid.
-
Proliferation Assay: Measure cell proliferation using a standard method such as the MTT or CyQUANT assay.
-
Data Analysis: Determine the EC50 for the anti-proliferative effect of the compound.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experiments.
| Parameter | Experimental Assay | Expected Outcome |
| Binding Affinity (Ki) | Radioligand Binding Assay | A low nanomolar to micromolar Ki value would indicate significant binding to LAT1. |
| Transport Inhibition (IC50) | Cellular Uptake Assay | A potent IC50 value would confirm functional inhibition of LAT1-mediated transport. |
| Neurotransmitter Levels | LC-MS/MS Analysis | A dose-dependent decrease in intracellular dopamine and norepinephrine levels. |
| Anti-proliferative Activity (EC50) | Proliferation Assay | A potent EC50 value in LAT1-overexpressing cancer cells. |
Conclusion
(2S)-2-amino-2-phenylpropanoic acid represents an understudied molecule with a plausible mechanism of action centered on the inhibition of the LAT1 amino acid transporter. This guide has provided a clear distinction from its more well-known isomer and has laid out a comprehensive and logical framework for the experimental validation of its hypothesized mechanism. The successful execution of these studies would not only elucidate the fundamental biology of this compound but could also pave the way for its development as a novel therapeutic agent for neurological disorders or cancer.
References
-
Wikipedia. α-Methylphenylalanine. [Link]
-
PubMed. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. [Link]
-
PubMed. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. [Link]
-
PubChem. (2S)-2-amino-2-phenylpropanoic acid. [Link]
-
PubMed Central. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]
-
DrugBank Online. (S)-2-amino-3-phenylpropanoate. [Link]
Sources
An In-Depth Technical Guide to α-Methyl-2-phenyl-L-glycine: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Methyl-2-phenyl-L-glycine, a non-proteinogenic α,α-disubstituted amino acid, holds a unique position in the landscape of synthetic and medicinal chemistry. Its constrained conformation, conferred by the α-methyl group, imparts specific stereoelectronic properties that are highly sought after in the design of peptidomimetics, chiral auxiliaries, and pharmacologically active agents. This technical guide provides a comprehensive overview of α-methyl-2-phenyl-L-glycine, from the historical context of its earliest synthetic approaches to the sophisticated stereoselective methodologies employed today. We will delve into the fundamental principles guiding its synthesis, detail experimental protocols, and explore its emerging applications in drug discovery and materials science.
Introduction: The Significance of Steric Hindrance
α-Methyl-2-phenyl-L-glycine, also known as (S)-2-amino-2-phenylpropanoic acid, is a chiral building block characterized by a quaternary α-carbon stereocenter. Unlike its proteinogenic counterpart, phenylalanine, the presence of the α-methyl group in place of the α-hydrogen atom introduces significant steric hindrance. This seemingly minor modification has profound implications for the molecule's conformational flexibility and its interactions within biological systems. The restricted rotation around the N-Cα and Cα-C' bonds makes it a valuable component for inducing specific secondary structures, such as turns and helices, in peptides. This conformational rigidity can enhance metabolic stability by shielding the peptide backbone from enzymatic degradation, a critical attribute for therapeutic peptides.
A Historical Perspective on the Synthesis of α-Methyl Amino Acids
The precise "discovery" of α-methyl-2-phenyl-L-glycine is not pinpointed to a single seminal publication but rather emerged from the broader pursuit of synthetic methodologies for α-alkylated amino acids in the early 20th century. Early approaches were often non-stereoselective, yielding racemic mixtures that required subsequent resolution.
One of the foundational methods for α-amino acid synthesis is the Strecker synthesis , first reported in 1850. While not initially applied to α-methylated analogs, its principles laid the groundwork for future adaptations. The classical Strecker synthesis involves the reaction of an aldehyde (in this case, acetophenone, the precursor to the α-methyl-phenyl moiety), with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.
A significant advancement came with the work of McKenzie and Barrowcliff , who in the early 1900s explored the synthesis of α-amino acids from α-oximino esters. Their work, and that of others in this era, focused on creating the carbon skeleton and introducing the amino group, albeit without precise stereocontrol.
The challenge of installing the α-methyl group onto a phenylglycine scaffold stereoselectively remained a significant hurdle for decades. Early attempts at direct methylation of phenylglycine derivatives often resulted in low yields and racemization. The development of chiral auxiliaries and asymmetric catalysis in the latter half of the 20th century revolutionized the synthesis of such complex amino acids.
Modern Synthetic Strategies for Enantiomerically Pure α-Methyl-2-phenyl-L-glycine
The contemporary synthesis of α-methyl-2-phenyl-L-glycine relies heavily on stereoselective methods that can be broadly categorized into two main approaches: the enantioselective alkylation of a glycine equivalent and the diastereoselective alkylation of a chiral glycine enolate equivalent.
Diastereoselective Alkylation of Chiral Glycine Enolate Equivalents
This widely employed strategy involves the use of a chiral auxiliary to direct the incoming methyl group to a specific face of the enolate. One of the most successful classes of chiral auxiliaries for this purpose is the Schöllkopf bis-lactim ethers.
Experimental Protocol: Schöllkopf Bis-Lactim Ether Method
Step 1: Synthesis of the Chiral Bis-Lactim Ether.
-
(S)-Valine methyl ester is condensed with (S)-2-hydroxyisocaproic acid methyl ester under basic conditions to form the diketopiperazine.
-
The diketopiperazine is then converted to the bis-lactim ether by treatment with triethyloxonium tetrafluoroborate.
Step 2: Diastereoselective Alkylation.
-
The chiral bis-lactim ether is deprotonated at the glycine methylene position with a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) in a polar aprotic solvent like tetrahydrofuran (THF) to form the chiral enolate.
-
The enolate is then quenched with an electrophilic methyl source, such as methyl iodide (CH₃I). The bulky chiral auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the methylation step.
Step 3: Hydrolysis and Isolation.
-
The resulting methylated bis-lactim ether is hydrolyzed under acidic conditions (e.g., 6M HCl) to cleave the auxiliary and liberate the desired α-methyl-2-phenyl-L-glycine.
-
The product is then isolated and purified by standard techniques such as crystallization or chromatography.
Causality in Experimental Choices:
-
Low Temperature (-78 °C): The use of low temperatures is crucial to maintain the kinetic control of the deprotonation and subsequent alkylation steps, preventing racemization and side reactions.
-
Strong Base (n-BuLi): A strong, non-nucleophilic base is required to completely and rapidly deprotonate the relatively non-acidic α-proton of the glycine unit.
-
Polar Aprotic Solvent (THF): THF is an excellent solvent for stabilizing the intermediate enolate and solvating the lithium counterion without interfering with the reaction.
Enantioselective Phase-Transfer Catalysis
More recent advancements have focused on the use of catalytic asymmetric methods, which are often more atom-economical and environmentally benign. Enantioselective phase-transfer catalysis has emerged as a powerful tool for the synthesis of α-methyl-2-phenyl-L-glycine.
Experimental Protocol: Asymmetric Strecker Reaction
Step 1: Formation of the N-Benzhydryl Imine.
-
Benzaldehyde is reacted with benzhydrylamine in a suitable solvent like methanol to form the corresponding N-benzhydryl imine.
Step 2: Asymmetric Cyanation.
-
The imine is then subjected to an asymmetric Strecker reaction using a cyanide source, such as potassium cyanide (KCN), in the presence of a chiral phase-transfer catalyst. Cinchona alkaloid-derived quaternary ammonium salts are commonly employed as catalysts.
-
The reaction is typically carried out in a biphasic system (e.g., toluene/water) to facilitate the transfer of the cyanide anion to the organic phase.
Step 3: Hydrolysis.
-
The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the desired α-methyl-2-phenyl-L-glycine. The benzhydryl protecting group is typically cleaved under acidic conditions.
Trustworthiness of the Protocol: This protocol is self-validating as the enantiomeric excess (e.e.) of the final product can be readily determined by chiral HPLC or NMR analysis using a chiral solvating agent. The consistency of the e.e. across multiple runs validates the efficacy of the chiral catalyst.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of α-methyl-2-phenyl-L-glycine is essential for its application in various fields.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid | PubChem |
| Molecular Formula | C₉H₁₁NO₂ | PubChem |
| Molecular Weight | 165.19 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| Melting Point | Approx. 235-240 °C (decomposes) | Varies by source |
| Solubility | Sparingly soluble in water, soluble in dilute acids and bases | General Knowledge |
| Optical Rotation [α]D | Varies depending on conditions and solvent | Specific to batch |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity.
-
X-ray Crystallography: Can be used to determine the absolute configuration and solid-state conformation.
Applications and Future Outlook
The unique structural features of α-methyl-2-phenyl-L-glycine make it a valuable building block in several areas:
-
Peptidomimetics: Its incorporation into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation, leading to the development of more potent and durable peptide-based drugs.
-
Chiral Auxiliaries and Ligands: The well-defined stereochemistry of α-methyl-2-phenyl-L-glycine makes it a candidate for the development of new chiral auxiliaries and ligands for asymmetric catalysis.
-
Pharmaceutical Ingredients: The α-methyl-phenylglycine scaffold is found in some pharmacologically active compounds, and its derivatives are continuously being explored for their potential therapeutic properties.
The future of α-methyl-2-phenyl-L-glycine research lies in the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches. Furthermore, its application in materials science, for example, in the creation of novel chiral polymers and functional materials, is a promising area of exploration.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]
-
Schöllkopf, U., Hartwig, W., Groth, U., & Westphalen, K. O. (1981). Enantioselective Synthesis of α-Methyl-α-amino Acids by Alkylation of the Bis-lactim Ether of the Diketopiperazine from (S)-Valine and (S)-Alanine. Angewandte Chemie International Edition in English, 20(9), 798-800. [Link]
-
O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Stereoselective alkylation of chiral non-racemic acyclic substrates. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]
-
PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
An In-Depth Technical Guide to the Solubility and Stability of (2S)-2-amino-2-phenylpropanoic Acid
Foreword
(2S)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, represents a unique structural motif with significant potential in pharmaceutical development and synthetic chemistry. Its rigid α-methyl substitution and phenyl group confer distinct properties that make it a valuable chiral building block. A comprehensive understanding of its physicochemical characteristics, specifically its solubility and stability, is paramount for researchers, scientists, and drug development professionals. This knowledge underpins critical decisions in process development, formulation design, analytical method development, and regulatory compliance. This guide provides a detailed exploration of these core attributes, grounded in established scientific principles and regulatory expectations, to empower scientists in harnessing the full potential of this molecule.
Physicochemical and Structural Overview
(2S)-2-amino-2-phenylpropanoic acid (IUPAC Name: (2S)-2-amino-2-phenylpropanoic acid) is a chiral compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of approximately 165.19 g/mol .[1][2] Its structure, featuring a carboxylic acid, an amino group, and a phenyl ring all attached to a quaternary chiral center, dictates its behavior in various chemical environments. The presence of both acidic (-COOH) and basic (-NH₂) functional groups allows it to exist as a zwitterion near neutral pH, a characteristic that profoundly influences its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| IUPAC Name | (2S)-2-amino-2-phenylpropanoic acid | [1] |
| CAS Number | 13398-26-0 | [1][3] |
| Melting Point | ~294 °C (Decomposition may occur) | [3][4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For (2S)-2-amino-2-phenylpropanoic acid, solubility is governed by a complex interplay between its zwitterionic nature, the hydrophobicity of the phenyl group, and the properties of the solvent system.
Aqueous Solubility: The Critical Role of pH
Like other amino acids, the aqueous solubility of (2S)-2-amino-2-phenylpropanoic acid is highly dependent on pH.[5][6][7]
-
At the Isoelectric Point (pI): At its pI, the molecule has no net electrical charge, as the positive charge on the ammonium group (-NH₃⁺) is balanced by the negative charge on the carboxylate group (-COO⁻). In this zwitterionic state, intermolecular electrostatic attractions are maximized, leading to the formation of a stable crystal lattice and, consequently, minimum aqueous solubility.[6][7]
-
At Low pH (pH < pI): In acidic media, the carboxylate group is protonated (-COOH), while the amino group remains protonated (-NH₃⁺). The molecule carries a net positive charge, disrupting the crystal lattice and forming a more soluble cationic salt (e.g., with chloride ions). Solubility therefore increases significantly as the pH drops below the pI.[5][6]
-
At High pH (pH > pI): In basic media, the ammonium group is deprotonated (-NH₂), while the carboxylate group remains deprotonated (-COO⁻). The molecule carries a net negative charge, forming a more soluble anionic salt (e.g., with sodium ions). Solubility thus increases as the pH rises above the pI.[5][6]
This pH-dependent behavior is a cornerstone for formulation development, particularly for oral and parenteral dosage forms. According to WHO guidelines for Biopharmaceutics Classification System (BCS) studies, an API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[8][9]
Solubility in Organic and Mixed Solvent Systems
The presence of the nonpolar phenyl group generally reduces solubility in polar solvents like water compared to simpler amino acids like alanine, while potentially increasing it in less polar organic solvents.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is typically lower in alcohols compared to water. In hydroalcoholic mixtures, solubility often decreases as the percentage of the organic solvent increases, reaching a minimum before potentially rising again in nearly pure alcohol, though this effect is compound-specific.[6][7]
-
Aprotic Solvents (e.g., DMSO, DMF): Solvents like DMSO are often capable of dissolving a wide range of compounds, including amino acids, due to their high polarity and ability to disrupt intermolecular hydrogen bonding.[10]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the charged nature of the amino and carboxyl groups, solubility in nonpolar solvents is expected to be negligible.[10]
A summary of expected solubility behavior is presented below.
| Solvent/System | Expected Solubility | Rationale |
| Aqueous (pH at pI) | Low | Zwitterionic form, strong crystal lattice energy.[6] |
| Aqueous (pH 1.2) | High | Formation of the cationic salt.[5] |
| Aqueous (pH 6.8) | Moderate to High | Depends on pI; likely formation of anionic salt.[5] |
| Ethanol/Methanol | Low to Insoluble | Less effective at solvating the zwitterion than water.[11] |
| DMSO | Soluble | Strong hydrogen bond acceptor, effectively solvates both charged ends.[10] |
| n-Hexane | Insoluble | Nonpolar solvent cannot overcome the crystal lattice energy of the polar molecule.[10] |
Experimental Protocol: Equilibrium Solubility Determination (BCS Approach)
This protocol is designed to determine the pH-solubility profile in line with WHO and regulatory guidelines.[8][9][12][13]
Objective: To determine the equilibrium solubility of (2S)-2-amino-2-phenylpropanoic acid in aqueous media across the physiological pH range of 1.2 to 6.8 at 37 ± 1 °C.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, phosphate buffers for intermediate pHs, up to pH 6.8) as specified in pharmacopeias.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer solution in a suitable vessel (e.g., glass vial). The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Seal the vessels and place them in an orbital shaker or similar apparatus maintained at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the samples to stand to let solids settle. Withdraw an aliquot and separate the solid and liquid phases immediately using centrifugation (e.g., at 14,000 rpm for 10 minutes) or filtration through a chemically inert, low-binding filter (e.g., 0.45 µm PVDF).
-
pH Measurement: Measure the pH of the resulting supernatant at 37 °C to confirm it has not changed significantly.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in mg/mL or mol/L for each pH condition.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Degradation Pathways
Ensuring the stability of a drug substance is a mandatory regulatory requirement and is essential for patient safety and product efficacy.[14][15][16][17] Stability testing for (2S)-2-amino-2-phenylpropanoic acid involves subjecting it to a variety of stress conditions to identify potential degradation products and elucidate degradation pathways.[18][19][20] This process, known as forced degradation or stress testing, is a core component of pharmaceutical development as outlined in ICH guidelines.[19]
Intrinsic and Solid-State Stability
The compound is a crystalline solid and is generally stable under normal storage and handling conditions.[4] Its relatively high melting point suggests significant thermal stability in the solid state, attributable to the strong intermolecular forces (hydrogen bonding and van der Waals forces) within its crystal lattice. However, decomposition can occur at temperatures approaching its melting point.[4]
Degradation in Solution: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation process to predict the likely degradation products that could form under long-term storage conditions.[18][19][20]
Key Degradation Pathways:
-
Oxidative Degradation: The molecule possesses sites susceptible to oxidation. The benzylic carbon atom is a primary target. Exposure to oxidative agents (e.g., hydrogen peroxide) could potentially lead to the formation of a ketone or hydroxylated species. The phenyl ring itself can also undergo oxidation under harsh conditions, leading to hydroxylated derivatives.[21]
-
Photodegradation: Aromatic systems, such as the phenyl group, are known chromophores that can absorb UV light. This can lead to photolytic degradation, generating radical species and subsequent degradation products. Photostability testing according to ICH Q1B is therefore essential.
-
pH-Dependent Degradation:
-
Extreme pH: While crucial for enhancing solubility, extreme pH values can also promote degradation.[22][23] Although the core amino acid structure is robust, prolonged exposure to strong acidic or basic conditions at elevated temperatures could induce reactions such as decarboxylation or racemization at the chiral center.
-
Instability of Related Amino Acids: For context, other amino acids show specific pH-driven instabilities; for instance, glutamic acid can cyclize to pyroglutamic acid in acidic solutions.[22] While this specific pathway is not applicable here, it highlights the need to investigate pH as a stress factor.
-
Caption: Potential Degradation Pathways Under Stress Conditions.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of (2S)-2-amino-2-phenylpropanoic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Application of Stress Conditions: [18][20]
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heat.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the stock solution at an elevated temperature (e.g., 70 °C).
-
Photostability: Expose the solution (and solid sample) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution chromatographic method (e.g., HPLC or UPLC) coupled with a UV detector and ideally a mass spectrometer (LC-MS). The goal is to achieve chromatographic separation of the parent peak from all degradation product peaks.
-
Mass Balance: Evaluate the results to ensure that the decrease in the parent peak area corresponds to the increase in the area of the degradation product peaks, demonstrating good mass balance.
Analytical Methodologies for Quantification and Purity
Robust analytical methods are required to support solubility and stability studies.[24][25]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantification and purity assessment.[25][26][27]
-
Mode: Reversed-phase HPLC is typically suitable.
-
Column: A C18 column is a common starting point.
-
Detection: The phenyl group contains a chromophore, making UV detection (e.g., at ~210-220 nm) highly effective.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness, and crucially, it must be "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[28]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying unknown degradation products formed during stability studies.[27][29] By providing the mass-to-charge ratio (m/z) of the degradation products, LC-MS allows for the elucidation of their chemical structures and confirmation of the proposed degradation pathways.
Recommendations for Storage and Handling
Based on the physicochemical profile, the following recommendations are provided to ensure the long-term integrity of (2S)-2-amino-2-phenylpropanoic acid:
-
Storage Conditions: Store in well-closed containers at controlled room temperature, protected from excessive heat.
-
Protection from Light: As aromatic compounds can be light-sensitive, the material should be stored in light-resistant containers to prevent photolytic degradation.
-
Avoid pH Extremes: In solution, maintain the pH near neutral unless required for solubility, and be aware that prolonged exposure to strong acids or bases can accelerate degradation.
By adhering to these principles and employing the rigorous experimental approaches outlined in this guide, researchers and developers can ensure the quality, safety, and efficacy of drug candidates and products incorporating (2S)-2-amino-2-phenylpropanoic acid.
References
-
Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]
-
Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics - ACS Publications. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]
-
Annex 10. ICH. [Link]
-
TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]
-
Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. The official website of the Saudi Food and Drug Authority. [Link]
-
(2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461. PubChem. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
-
Accelerated stability and forced degradation studies. Alphalyse. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Studies: Why, What & How. BioPharmaSpec. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
-
WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]
-
Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722. PubChem. [Link]
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
Phenylalanine (data page). Wikipedia. [Link]
-
Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. PubMed. [Link]
-
Why does amino acid change their structure in different pH?. Quora. [Link]
-
On the pH-optimum of activity and stability of proteins. PMC - NIH. [Link]
-
pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
pH effects on amino acids: (a) structures and values of amino acid side.... ResearchGate. [Link]
-
Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. PMC - NIH. [Link]
-
Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Analytical Methods: Interpretation, Identification, Quantification. DOKUMEN.PUB. [Link]
-
Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. SpringerLink. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PMC - PubMed Central. [Link]
-
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
-
Melting properties of amino acids and their solubility in water. RSC Publishing. [Link]
-
Analytical methods for amino acid determination in organisms. PubMed. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Analytical methods for amino acid determination in organisms. ResearchGate. [Link]
Sources
- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-2-AMINO-2-PHENYLPROPANOIC ACID | 13398-26-0 [amp.chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. quora.com [quora.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. who.int [who.int]
- 10. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. qlaboratories.com [qlaboratories.com]
- 15. database.ich.org [database.ich.org]
- 16. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]
- 17. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. Accelerated stability and forced degradation [alphalyse.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dokumen.pub [dokumen.pub]
- 25. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples [mdpi.com]
- 28. biopharmaspec.com [biopharmaspec.com]
- 29. biopharmaspec.com [biopharmaspec.com]
A Technical Guide to the Spectroscopic Characterization of (2S)-2-amino-2-phenylpropanoic Acid
This guide provides an in-depth analysis of the spectroscopic data for the non-proteinogenic α-amino acid, (2S)-2-amino-2-phenylpropanoic acid. As a chiral building block with a quaternary α-carbon, this compound is of significant interest in the development of peptidomimetics, constrained peptides, and other pharmacologically active agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research and development setting.
This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the data itself, but on the underlying principles and experimental considerations that lead to reliable and interpretable results. The protocols and interpretations presented herein are grounded in established scientific principles and best practices in analytical chemistry.
Molecular Structure and Spectroscopic Overview
The structure of (2S)-2-amino-2-phenylpropanoic acid presents distinct features that are readily identifiable by various spectroscopic techniques. The presence of a phenyl group, a carboxylic acid, an amine, and a quaternary methyl-bearing carbon gives rise to a unique spectral fingerprint.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (2S)-2-amino-2-phenylpropanoic acid, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
Predicted ¹H NMR Spectroscopy
A note on data availability: An experimental ¹H NMR spectrum for (2S)-2-amino-2-phenylpropanoic acid was not available in publicly accessible databases at the time of this writing. The following interpretation is based on established principles of NMR spectroscopy and predicted chemical shifts.
The expected ¹H NMR spectrum would be relatively simple, showcasing the protons of the methyl group, the aromatic ring, and the amine and carboxylic acid groups. The zwitterionic nature of amino acids in neutral aqueous solution, or the specific protonation state in acidic or basic solutions, will significantly influence the observed chemical shifts, particularly for the labile amine and carboxylic acid protons.
Table 1: Predicted ¹H NMR Chemical Shifts for (2S)-2-amino-2-phenylpropanoic Acid
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl (CH₃) | 1.5 - 1.8 | Singlet | 3H |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |
| Amine (NH₂) | Variable (broad) | Singlet | 2H |
| Carboxylic Acid (COOH) | Variable (broad) | Singlet | 1H |
Expertise & Experience: Causality Behind Predictions
-
Methyl Protons: The methyl group is attached to a quaternary carbon, meaning it has no adjacent protons to couple with. Therefore, it is expected to appear as a sharp singlet. Its position in the upfield region (1.5 - 1.8 ppm) is characteristic of an aliphatic methyl group deshielded by the adjacent phenyl and amino functionalities.
-
Aromatic Protons: The five protons of the phenyl group will resonate in the typical aromatic region (7.2 - 7.5 ppm). Due to potential restricted rotation around the Cα-C(phenyl) bond and the chiral center, they may not appear as a simple multiplet and could show more complex splitting patterns.
-
Amine and Carboxylic Protons: These are labile protons, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, they would likely appear as distinct, broad singlets. In D₂O, they would exchange with deuterium and the signals would disappear, a key experiment for their identification.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The data presented here is for the racemic mixture, (RS)-2-amino-2-phenylpropanoic acid, as found in public databases. The chemical shifts for the (2S)-enantiomer are expected to be identical under standard achiral NMR conditions.[1]
Table 2: ¹³C NMR Spectral Data for (RS)-2-amino-2-phenylpropanoic Acid
| Carbon | Chemical Shift (δ, ppm) |
| Methyl (CH₃) | ~25 |
| Quaternary (Cα) | ~60 |
| Aromatic (C, ipso) | ~140 |
| Aromatic (CH, ortho, meta, para) | ~125-130 |
| Carbonyl (COOH) | ~175 |
Note: The exact chemical shifts for the distinct aromatic carbons were not resolved in the available data.
Expertise & Experience: Interpreting the ¹³C Spectrum
-
Carbonyl Carbon: The carboxylic acid carbon is the most deshielded, appearing far downfield (~175 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.
-
Aromatic Carbons: The carbons of the phenyl ring appear in the 125-140 ppm range. The ipso-carbon (the one attached to the quaternary center) is typically less intense and further downfield than the protonated aromatic carbons.
-
Quaternary Cα: This carbon, being attached to the electron-withdrawing nitrogen, oxygen, and phenyl groups, is found at a characteristic chemical shift of around 60 ppm.
-
Methyl Carbon: The aliphatic methyl carbon is the most shielded, appearing furthest upfield (~25 ppm).
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, yet robust, protocol for acquiring high-quality NMR spectra of α-amino acids like the topic compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the amino acid.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is excellent for observing the C-H framework without interference from labile protons, while DMSO-d₆ allows for the observation of NH and OH protons.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
To confirm the identity of NH and OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more, depending on concentration).
-
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of key functionalities like O-H, N-H, C=O, and aromatic rings. The spectrum presented is for the racemic mixture, acquired as a KBr wafer.[1]
Table 3: Key IR Absorption Bands for (RS)-2-amino-2-phenylpropanoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3300 | Broad | O-H stretch (carboxylic acid) and N-H stretch (amine) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl) |
| ~1600-1700 | Strong | C=O stretch (carboxylic acid) |
| ~1450-1600 | Medium-Strong | Aromatic C=C stretches, N-H bend |
| ~1300-1400 | Medium | C-O stretch, O-H bend |
| ~690-770 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Expertise & Experience: Interpreting the IR Spectrum
The solid-state IR spectrum of an amino acid is dominated by its zwitterionic form.
-
The very broad absorption in the 3000-3300 cm⁻¹ region is characteristic of the overlapping O-H and N-H stretching vibrations of the carboxylic acid and protonated amine (NH₃⁺) groups, respectively, which are involved in extensive hydrogen bonding in the solid state.
-
The strong band around 1600-1700 cm⁻¹ is indicative of the carboxylate (COO⁻) asymmetric stretch, rather than a simple carboxylic acid C=O, further supporting the zwitterionic structure.
-
The presence of multiple bands in the 1450-1600 cm⁻¹ region confirms the aromatic ring and the N-H bending (scissoring) vibrations of the ammonium group.
-
The strong absorptions in the fingerprint region (~690-770 cm⁻¹) are highly characteristic of a monosubstituted benzene ring.
Experimental Protocol for Solid-State IR Spectroscopy
A common and reliable method for acquiring the IR spectrum of a solid sample is the KBr pellet technique.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place approximately 1-2 mg of the amino acid and ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. The data available is from a GC-MS analysis of the racemic mixture, which typically involves derivatization to make the amino acid volatile and fragmentation under electron ionization (EI).[1]
Table 4: Key Mass Fragments for (RS)-2-amino-2-phenylpropanoic Acid (GC-MS, EI)
| m/z | Proposed Fragment Identity |
| 165 | [M]⁺ (Molecular Ion) |
| 120 | [M - COOH]⁺ |
| 104 | [C₈H₈]⁺ |
Expertise & Experience: Interpreting the EI Mass Spectrum
Electron ionization is a high-energy technique that often leads to extensive fragmentation.
-
Molecular Ion ([M]⁺): The peak at m/z 165 corresponds to the molecular weight of the compound, confirming its elemental formula (C₉H₁₁NO₂).
-
Loss of Carboxyl Group: The prominent peak at m/z 120 is characteristic of the loss of the carboxyl radical (•COOH, 45 Da) from the molecular ion. This is a very common fragmentation pathway for α-amino acids.
-
Further Fragmentation: The peak at m/z 104 likely arises from further fragmentation of the [M - COOH]⁺ ion.
Visualization of Key MS Fragmentation
The following diagram illustrates the proposed primary fragmentation pathway under electron ionization.
Caption: Proposed EI-MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry
For a non-volatile compound like an amino acid, derivatization is often required for GC-MS analysis. A more direct approach for underivatized samples is electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Step-by-Step Methodology (LC-ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the amino acid (~1-10 µg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures protonation of the molecule for positive ion mode detection.
-
-
Infusion or LC Introduction:
-
The sample can be directly infused into the ESI source via a syringe pump for initial analysis.
-
Alternatively, for complex mixtures or to assess purity, the sample can be injected onto a liquid chromatography system (e.g., using a C18 column) interfaced with the mass spectrometer.
-
-
Data Acquisition:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Acquire a full scan mass spectrum (MS1) to identify the protonated molecule [M+H]⁺ (expected at m/z 166.0862).
-
Perform tandem MS (MS/MS or MS²) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information and is often less harsh than EI, yielding complementary fragmentation patterns.
-
Conclusion
The spectroscopic characterization of (2S)-2-amino-2-phenylpropanoic acid is a clear-cut process when applying the fundamental techniques of NMR, IR, and MS. While a publicly available experimental ¹H NMR spectrum remains elusive, its features can be reliably predicted. The available ¹³C NMR, IR, and MS data for the racemate provide a solid foundation for the structural confirmation of this important chiral building block. The protocols and interpretive logic detailed in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to ensure the identity and quality of their materials, thereby upholding the principles of scientific integrity and reproducibility.
References
-
University of Colorado Boulder. IR Spectroscopy of Solids. Department of Chemistry. [Link]
-
Wikipedia. Infrared spectroscopy. [Link]
-
University of the West Indies. Sample preparation for FT-IR. [Link]
-
Slideshare. Sampling of solids in IR spectroscopy. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid. [Link]
Sources
Methodological & Application
Application Note & Protocols: Synthesis of Enantiomerically Pure (2S)-2-amino-2-phenylpropanoic Acid
Abstract
(2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methyl-phenylglycine, is a non-proteinogenic α-amino acid of significant interest in pharmaceutical development. Its constrained structure and chiral nature make it a valuable building block for synthesizing peptidomimetics, therapeutic agents, and chiral catalysts. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of enantiomerically pure (2S)-2-amino-2-phenylpropanoic acid. Two robust and distinct methodologies are presented: Asymmetric Strecker Synthesis utilizing a chiral auxiliary and a Chemoenzymatic Synthesis via dynamic kinetic resolution. These protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of (2S)-2-amino-2-phenylpropanoic Acid
Non-proteinogenic amino acids are crucial components in modern drug discovery, offering metabolic stability and unique conformational constraints to bioactive peptides and small molecules.[1] (2S)-2-amino-2-phenylpropanoic acid, with its chiral quaternary carbon, provides a rigid scaffold that can influence the biological activity and selectivity of a drug candidate. The stereochemistry at the α-carbon is critical for its pharmacological effect, necessitating synthetic routes that deliver high enantiomeric purity.
This guide details two effective strategies to obtain the desired (S)-enantiomer, addressing the common challenge of controlling stereochemistry in α,α-disubstituted amino acid synthesis.
Method 1: Asymmetric Strecker Synthesis with a Chiral Auxiliary
The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[2][3][4] To achieve enantioselectivity, a chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of the reaction. This protocol adapts the asymmetric Strecker reaction using a readily available chiral amine as the auxiliary.[5][6][7]
Principle and Rationale
This approach involves a three-component reaction between acetophenone (the ketone precursor), a cyanide source, and a chiral amine, (R)-phenylglycine amide, which acts as the chiral auxiliary. The ketone and chiral amine form a chiral imine in situ. The subsequent nucleophilic addition of cyanide to the imine is diastereoselective, controlled by the stereocenter of the auxiliary. The resulting diastereomeric α-aminonitriles can be separated, followed by hydrolysis of the nitrile and cleavage of the auxiliary to yield the enantiomerically enriched target amino acid. A key advantage of using (R)-phenylglycine amide is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereomeric excess and yield.[6][7]
Experimental Workflow
Caption: Chemoenzymatic Synthesis Workflow.
Detailed Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Acetophenone | 120.15 | 1.20 g | 10.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.64 g | 12.0 |
| Sodium Cyanide (NaCN) | 49.01 | 0.59 g | 12.0 |
| 28% Aqueous Ammonia | - | 15 mL | - |
| (R)-selective Nitrilase | - | As per supplier | - |
| Phosphate Buffer (0.1 M, pH 9.5) | - | As needed | - |
| 6 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
Part A: Synthesis of Racemic 2-amino-2-phenylpropanenitrile
-
In a flask cooled in an ice bath, combine acetophenone (1.20 g, 10.0 mmol) with 28% aqueous ammonia (15 mL).
-
Add ammonium chloride (0.64 g, 12.0 mmol) and stir until dissolved.
-
Slowly add a solution of sodium cyanide (0.59 g, 12.0 mmol) in 5 mL of water. Caution: Cyanide is highly toxic.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic α-aminonitrile.
Part B: Enzymatic Dynamic Kinetic Resolution
-
Prepare a buffered solution of the racemic α-aminonitrile (e.g., 10 g/L) in 0.1 M phosphate buffer at pH 9.5. The alkaline pH is crucial for the in-situ racemization of the aminonitrile. [8][9]2. Add the (R)-selective nitrilase enzyme (e.g., from Pseudomonas fluorescens EBC191 variants, amount as recommended by the supplier) to the solution in a temperature-controlled bioreactor (e.g., 30 °C).
-
Monitor the reaction progress by chiral HPLC, observing the formation of (R)-2-amino-2-phenylpropanoic acid and the depletion of the (R)-aminonitrile. The concentration of the (S)-aminonitrile should remain relatively constant after an initial phase.
-
Once the conversion of the (R)-aminonitrile is complete (typically 12-24 hours), stop the reaction.
-
Acidify the mixture to pH 2 with 6 M HCl to precipitate the enzyme and the formed (R)-amino acid.
-
Centrifuge the mixture to remove the solids.
-
Extract the supernatant with ethyl acetate to recover the unreacted (S)-2-amino-2-phenylpropanenitrile.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Part C: Hydrolysis to (2S)-2-amino-2-phenylpropanoic acid
-
Hydrolyze the obtained (S)-α-aminonitrile using the same procedure as in Method 1, Part B (acid hydrolysis with 6 M HCl).
-
Isolate and purify the final product by precipitation at its isoelectric point.
Expected Outcome:
-
Yield: >90% (due to DKR)
-
Enantiomeric Excess (ee): >99%
Conclusion
The synthesis of enantiomerically pure (2S)-2-amino-2-phenylpropanoic acid can be successfully achieved through multiple strategic approaches. The asymmetric Strecker synthesis using a chiral auxiliary offers a robust, crystallization-driven method for obtaining high diastereoselectivity. Alternatively, the chemoenzymatic approach utilizing a dynamic kinetic resolution presents a highly efficient and atom-economical pathway. The choice of method will depend on the available resources, scale of the synthesis, and specific requirements of the research or development program. Both protocols provided herein are grounded in established chemical principles and offer reliable routes to this valuable chiral building block.
References
-
Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available at: [Link]
-
Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. PubMed. Available at: [Link]
-
Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications (RSC Publishing). Available at: [Link]
-
The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. Available at: [Link]
-
A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews - ACS Publications. Available at: [Link]
-
Chromatographic resolution of racemic α-amino acids: chiral stationary phase derived from modified xanthan gum. PubMed. Available at: [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. Available at: [Link]
-
Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available at: [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Publications. Available at: [Link]
- Resolution of racemic amino acids. Google Patents.
-
Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available at: [Link]
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS. Available at: [Link]
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available at: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. Available at: [Link]
-
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Springer. Available at: [Link]
-
Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Flexi answers. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]
-
(2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461. PubChem. Available at: [Link]
-
Scopolamine. Wikipedia. Available at: [Link]
-
2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722. PubChem - NIH. Available at: [Link]
-
Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Taylor & Francis Online. Available at: [Link]
-
Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]
-
Enzymatic Production of Amino Acids. Springer. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ck12.org [ck12.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 9. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
Application Note: Strategies for the Asymmetric Synthesis of (S)-α-Methyl-Phenylglycine
Abstract
(S)-α-Methyl-phenylglycine is a non-proteinogenic α-amino acid of significant interest in pharmaceutical development and synthetic chemistry.[1][2] Its structure features a stereogenic quaternary carbon, the controlled synthesis of which presents a considerable challenge. This application note provides an in-depth guide for researchers and drug development professionals on established and effective strategies for the asymmetric synthesis of (S)-α-methyl-phenylglycine. We will explore three principal methodologies: diastereoselective alkylation using chiral auxiliaries, asymmetric Strecker reactions, and catalytic asymmetric hydrogenation. For each strategy, we will detail the underlying mechanistic principles, provide field-tested experimental protocols, and discuss the rationale behind key procedural choices to ensure both scientific rigor and practical applicability.
Introduction: The Significance of a Quaternary Amino Acid
Non-proteinogenic amino acids are crucial building blocks that expand the chemical space available for drug design and peptide synthesis.[3][4][5] (S)-α-Methyl-phenylglycine, in particular, serves as a valuable chiral building block and a component in various biologically active molecules.[1][6][7] The primary synthetic hurdle is the creation of the α-quaternary stereocenter with high enantiopurity. This guide dissects three robust synthetic routes, offering a comparative framework to aid chemists in selecting the most suitable method based on scalability, reagent availability, and stereochemical requirements.
Strategy I: Diastereoselective Alkylation via Chiral Auxiliaries
The use of a chiral auxiliary is a powerful and reliable strategy in asymmetric synthesis. The core principle involves covalently attaching a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
The Schöllkopf Bis-Lactim Ether Method
Developed by Ulrich Schöllkopf in 1981, this method utilizes a chiral auxiliary derived from the condensation of glycine and an optically pure amino acid, most commonly L-valine.[8] The resulting bis-lactim ether provides a rigid, sterically-defined environment for alkylation.
Causality and Mechanism: The key to this method's success is the steric shielding provided by the bulky isopropyl group of the valine-derived auxiliary.[8] After forming the bis-lactim ether, the prochiral C-H bond of the glycine unit is deprotonated with a strong base like n-butyllithium (n-BuLi). The isopropyl group effectively blocks one face of the resulting planar carbanion, forcing the incoming electrophile (methyl iodide) to approach from the less hindered face.[8] This substrate-controlled reaction leads to a high degree of diastereoselectivity. Subsequent acidic hydrolysis cleaves the lactim ether, releasing the desired (S)-α-methyl-phenylglycine methyl ester and the recoverable valine methyl ester.[8]
Caption: Workflow for the Schöllkopf asymmetric synthesis.
Experimental Protocol: Schöllkopf Alkylation
-
Preparation of the Bis-Lactim Ether Auxiliary:
-
A suspension of cyclo(L-Val-Gly) (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C.
-
Trimethyloxonium tetrafluoroborate (2.2 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched with aqueous NaHCO₃ solution, and the organic layer is separated, dried over Na₂SO₄, and concentrated to yield the (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine auxiliary, which can be purified by distillation.[9]
-
-
Diastereoselective Methylation:
-
A solution of the Schöllkopf auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise, and the solution is stirred for 15 minutes.
-
Methyl iodide (1.2 eq) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated.
-
-
Hydrolysis and Product Isolation:
-
The crude alkylated intermediate is dissolved in 0.25 M HCl and stirred at room temperature for 48 hours.
-
The aqueous solution is washed with DCM to remove non-polar impurities.
-
The aqueous layer is then concentrated under reduced pressure. The resulting residue containing the methyl esters of (S)-α-methyl-phenylglycine and L-valine can be separated by ion-exchange chromatography.
-
The Evans Oxazolidinone Auxiliary Method
The Evans auxiliary methodology, which employs chiral oxazolidinones derived from readily available amino alcohols, is a cornerstone of modern asymmetric synthesis.[10][11][12]
Causality and Mechanism: The process begins by acylating the chiral oxazolidinone (e.g., derived from (S)-valinol) with a protected glycine derivative. Deprotonation with a base like sodium hexamethyldisilazide (NaHMDS) selectively forms a sodium-chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone (an isopropyl group in the case of valinol) sterically shields the top face of the enolate.[12][13] This forces the electrophile (methyl iodide) to attack from the bottom face, leading to the formation of one diastereomer preferentially. The auxiliary can then be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the desired carboxylic acid without racemization.
Caption: Workflow for the Evans auxiliary-based synthesis.
Experimental Protocol: Evans Auxiliary Alkylation
-
Acylation of the Auxiliary:
-
To a solution of the (4S)-4-isopropyl-1,3-oxazolidin-2-one auxiliary (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.
-
After 15 minutes, add phenylacetyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and purify by column chromatography to obtain the N-acyl oxazolidinone.
-
-
Diastereoselective Methylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes.
-
Add methyl iodide (1.5 eq) and stir at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
-
Auxiliary Cleavage:
-
Dissolve the alkylated product in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Quench with aqueous Na₂SO₃, acidify the mixture to pH ~2 with 1 M HCl, and extract with ethyl acetate. The organic layers contain the desired product, while the aqueous layer contains the recoverable auxiliary.
-
Strategy II: Asymmetric Strecker Reaction
The Strecker reaction, first reported in 1850, is a three-component reaction between a ketone (or aldehyde), ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid.[14] The asymmetric variant employs a chiral amine to induce diastereoselectivity.
Causality and Mechanism: For the synthesis of α-methyl-phenylglycine, the reaction starts with acetophenone. In the presence of a chiral amine, such as (R)-phenylglycine amide, a chiral iminium ion is formed in situ. The subsequent nucleophilic attack by the cyanide ion occurs preferentially on one of the diastereotopic faces of the imine C=N bond, guided by the stereochemistry of the amine auxiliary.[7] A particularly powerful aspect of this method is the potential for a crystallization-induced asymmetric transformation. If one diastereomer of the product aminonitrile is less soluble and crystallizes from the reaction mixture, the equilibrium between the imine and the dissolved aminonitrile diastereomers will shift, ultimately converting the majority of the starting material into the single, solid diastereomer.[7][15]
Caption: Asymmetric Strecker synthesis workflow.
Experimental Protocol: Asymmetric Strecker Reaction
-
One-Pot Aminonitrile Formation:
-
To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) and acetophenone (1.1 eq) in methanol/water (6:1 v/v), add sodium cyanide (1.2 eq) as a 30% aqueous solution.
-
Stir the mixture at room temperature for 72-96 hours. The diastereomerically pure aminonitrile often precipitates as a solid.[7]
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum. The diastereomeric ratio can be confirmed by ¹H NMR.
-
-
Hydrolysis to the Amino Acid:
-
Suspend the purified aminonitrile in 6 M HCl and heat at reflux for 6-8 hours.
-
Cool the solution to room temperature and wash with an organic solvent like DCM to remove the cleaved auxiliary fragments.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approx. pH 6) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water and ethanol, and dry.
-
Strategy III: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a highly atom-economical method that uses a small amount of a chiral catalyst to generate large quantities of an enantiopure product.[16] This approach relies on the hydrogenation of a prochiral olefin precursor.
Causality and Mechanism: The synthesis begins with the preparation of a prochiral α-dehydroamino acid ester, typically from acetophenone. This substrate is then subjected to hydrogenation in the presence of a transition metal catalyst (e.g., Nickel, Rhodium, or Iridium) coordinated to a chiral diphosphine ligand.[16][17] The chiral ligand creates a C₂-symmetric environment around the metal center. The substrate coordinates to the metal in a specific orientation, and the delivery of hydrogen gas (H₂) occurs across one face of the double bond, leading to the formation of the (S)-enantiomer with high enantiomeric excess (ee).[16]
Caption: Catalytic asymmetric hydrogenation pathway.
Experimental Protocol: Asymmetric Hydrogenation
-
Substrate Synthesis:
-
Synthesize the methyl 2-acetamido-2-phenylprop-2-enoate substrate via standard methods, for example, from the Erlenmeyer-Plöchl reaction of N-acetylglycine and acetophenone.
-
-
Catalytic Hydrogenation:
-
In a high-pressure autoclave under an argon atmosphere, charge the dehydroamino acid ester substrate (1.0 eq) and the chiral catalyst (e.g., Ni(OAc)₂ with a chiral diphosphine ligand, 0.5-1 mol%).
-
Add a degassed solvent such as methanol or isopropanol.
-
Pressurize the autoclave with hydrogen gas (e.g., 30-50 bar H₂) and stir at the desired temperature (e.g., 50 °C) for 12-24 hours.
-
After carefully venting the hydrogen, concentrate the reaction mixture. The crude product can be purified by chromatography.
-
-
Deprotection (if necessary):
-
The resulting N-acetyl amino acid ester can be hydrolyzed using 6 M HCl at reflux to yield the final (S)-α-methyl-phenylglycine.
-
Comparative Analysis of Synthetic Strategies
The optimal choice of synthetic route depends on several factors including scale, available equipment, cost, and safety considerations.
| Strategy | Typical Yield | Stereoselectivity (% de/ee) | Key Reagents | Advantages | Disadvantages |
| Schöllkopf Method | 60-80% | >95% de | L-Valine, n-BuLi, Me₃O⁺BF₄⁻ | High reliability, well-established | Stoichiometric auxiliary, cryogenic conditions |
| Evans Auxiliary | 70-90% | >98% de | Chiral Oxazolidinone, NaHMDS | Excellent stereocontrol, mild cleavage | Stoichiometric auxiliary, multi-step process |
| Strecker Reaction | 75-95% | >99% de (with crystallization) | Acetophenone, Chiral Amine, NaCN | High convergence, potential for high de | Use of highly toxic cyanide, equilibrium |
| Asymmetric Hydrogenation | 85-99% | >98% ee | Chiral Catalyst, H₂ Gas | High atom economy, catalytic | Requires specialized high-pressure equipment |
Conclusion
The asymmetric synthesis of (S)-α-methyl-phenylglycine can be successfully achieved through several robust methodologies. Diastereoselective alkylations using Schöllkopf or Evans auxiliaries offer predictable and high levels of stereocontrol, making them excellent choices for laboratory-scale synthesis. The asymmetric Strecker reaction provides a highly convergent route that can be exceptionally efficient if a crystallization-induced asymmetric transformation is operative. For larger-scale industrial applications, catalytic asymmetric hydrogenation represents the most efficient and atom-economical approach, provided the necessary high-pressure equipment is available. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal strategy for their synthetic goals.
References
-
Fichtner, M., et al. (2017). Biosynthesis of novel non-proteinogenic amino acids. Frontiers in Microbiology. [Link]
-
Zhang, Y., et al. (2017). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry. [Link]
-
Bullock, R. M. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]
-
Wikipedia (n.d.). Schöllkopf method. Wikipedia. [Link]
-
Velíšek, J., Kubec, R., & Cejpek, K. (2007). Biosynthesis of Food Constituents: Amino Acids: 4. Non-protein Amino Acids – a Review. Czech Journal of Food Sciences. [Link]
-
Taylor & Francis (n.d.). Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis. [Link]
-
Liu, D., et al. (2020). Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines. Nature Communications. [Link]
-
Vedejs, E., & Fields, S. C. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]
-
Mack, M., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
-
Mack, M., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. [Link]
-
Devine, P. N., et al. (2002). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development. [Link]
-
Wikipedia (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]
-
Scribd (n.d.). 9-Asymmetric Alkylation of Enolates. Scribd. [Link]
-
Wikipedia (n.d.). Phenylglycine. Wikipedia. [Link]
-
Burk, M. J., et al. (2000). Convenient, Large-Scale Asymmetric Synthesis of Enantiomerically Pure trans-Cinnamylglycine and -α-Alanine. The Journal of Organic Chemistry. [Link]
-
Zhu, Y., et al. (2011). Asymmetric syntheses of α-methyl γ-amino acid derivatives. The Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. [Link]
-
Organic Chemistry Explained (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biosynth.com [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Phenylglycine - Wikipedia [en.wikipedia.org]
- 15. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Incorporation of (2S)-2-amino-2-phenylpropanoic Acid for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of (2S)-2-amino-2-phenylpropanoic acid, also known as α-methyl-L-phenylalanine, in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical, sterically hindered amino acid offers significant advantages in peptide design, including the stabilization of secondary structures and enhanced resistance to enzymatic degradation. We will explore the structural impact of this residue, provide validated protocols for its efficient coupling, and discuss key considerations for its successful application in the development of novel peptide therapeutics.
Introduction: The Value of Structural Constraints in Peptide Design
Peptides are pivotal in a vast range of biological processes, making them attractive candidates for therapeutic development. However, native peptides often suffer from drawbacks such as low conformational stability and rapid degradation by proteases. A powerful strategy to overcome these limitations is the incorporation of non-canonical amino acids that introduce specific structural constraints.[1]
(2S)-2-amino-2-phenylpropanoic acid belongs to the class of α,α-disubstituted amino acids, which are characterized by the replacement of the α-hydrogen with an alkyl or aryl group.[2][3] This modification has profound implications for peptide chemistry. The presence of the α-methyl group on the backbone restricts the allowable Ramachandran angles, forcing the peptide chain into specific, predictable conformations.[2][3] This pre-organization can stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for mediating protein-protein interactions.[4][5] Furthermore, the quaternary α-carbon sterically shields the adjacent peptide bonds, rendering the peptide significantly more resistant to cleavage by proteases.
This application note serves as a practical guide for chemists to harness the unique properties of (2S)-2-amino-2-phenylpropanoic acid, a key building block for creating peptides with improved stability and bioactivity.[6]
Structural Impact and Key Advantages
The introduction of an α-alkyl substituent dramatically alters the conformational freedom of the peptide backbone.[3]
-
Induction of Helical Structures: Like the well-studied α-aminoisobutyric acid (Aib), α-methylated amino acids are potent helix promoters.[2][5] The steric bulk of the methyl and phenyl groups limits the torsional angles (phi, ψ) to regions of the Ramachandran plot consistent with helical conformations, primarily the 3₁₀-helix.[2] This property is invaluable for designing peptides that mimic helical domains of proteins.[4]
-
Enhanced Proteolytic Stability: The quaternary carbon at the α-position acts as a steric shield, physically blocking the approach of protease enzymes that would normally cleave the adjacent peptide bonds. This significantly increases the in-vivo half-life of the peptide, a critical attribute for any drug candidate.
-
Conformational Rigidity: By locking a portion of the peptide into a defined conformation, this amino acid reduces the entropic penalty of binding to a biological target. This can lead to higher binding affinity and specificity.
Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of (2S)-2-amino-2-phenylpropanoic acid requires modifications to standard SPPS protocols to overcome the challenge of steric hindrance during the coupling step.[7][8][9] The following protocols are based on the widely used Fmoc/tBu strategy.[7][10]
Materials and Reagents
| Reagent/Material | Recommended Grade/Type |
| Resin | Rink Amide or 2-Chlorotrityl Chloride Resin |
| Amino Acids | Nα-Fmoc protected with acid-labile side-chain protection (e.g., Boc, tBu) |
| Fmoc-(2S)-2-amino-2-phenylpropanoic acid | High purity grade |
| Solvents | Peptide synthesis grade Dimethylformamide (DMF), Dichloromethane (DCM) |
| Deprotection Solution | 20% Piperidine in DMF (v/v) |
| Coupling Reagents | HATU or HCTU |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine |
| Washing Solvents | DMF, DCM, Methanol (MeOH) |
| Cleavage Cocktail | Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT |
Workflow Overview
The overall workflow for incorporating a sterically hindered amino acid follows the standard SPPS cycle but with critical modifications to the coupling step.
Caption: SPPS cycle highlighting the critical coupling step for hindered amino acids.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation:
-
Nα-Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh 2 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes. Drain.[12]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(2S)-2-amino-2-phenylpropanoic acid (Critical Step):
-
Rationale: Standard coupling reagents like HBTU or DIC/HOBt are often inefficient for coupling sterically demanding residues.[9] Uronium/aminium salts containing the HOAt moiety, such as HATU, are far more effective due to the formation of a highly reactive OAt-active ester and a favorable transition state.[13][14][15][16] An extended reaction time or a "double coupling" procedure is highly recommended.
-
Activation Solution Preparation: In a separate vial, dissolve the following reagents:
-
Fmoc-(2S)-2-amino-2-phenylpropanoic acid (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
DIPEA or Collidine (8 equivalents, 0.8 mmol)
-
Dissolve in ~2 mL of DMF.
-
-
Coupling Reaction:
-
-
Reaction Monitoring (Kaiser Test):
-
Take a small sample of beads (1-2 mg) and wash them thoroughly with DMF and then ethanol.
-
Perform a Kaiser (ninhydrin) test.[12]
-
Interpretation:
-
Yellow/Colorless beads: Coupling is complete. Proceed to the next deprotection cycle.
-
Blue/Purple beads: Incomplete coupling. The presence of free primary amines is indicated. Proceed immediately to Step 5 (Double Coupling).
-
-
-
Double Coupling (If Necessary):
-
If the Kaiser test is positive, immediately repeat the full coupling procedure (Step 3) with a freshly prepared activation solution.
-
After the second coupling, perform the Kaiser test again. The test should now be negative.
-
-
Chain Elongation:
-
Repeat steps 2 through 5 for each subsequent amino acid in the sequence.[19]
-
-
Final Cleavage and Deprotection:
-
After the final N-terminal Fmoc group is removed, wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.[18]
-
Add the cleavage cocktail (e.g., Reagent K, ~5 mL) to the resin.
-
Agitate gently at room temperature for 2-3 hours.[18]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry the crude product.[18]
-
Purify the peptide using reverse-phase HPLC.
-
Visualization of the Activation Mechanism
The superior performance of HATU is rooted in its specific chemical mechanism.
Caption: Simplified mechanism of HATU-mediated carboxylic acid activation.[14][16][20]
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common challenge.[7] Always use a potent coupling reagent like HATU or HCTU. Do not hesitate to use extended coupling times (2-4 hours) and perform a double coupling if the Kaiser test indicates a failure.
-
Microwave SPPS: The use of microwave energy can significantly accelerate the coupling of hindered amino acids, often reducing reaction times from hours to minutes while improving efficiency.[8]
-
Guanidinylation: Using a large excess of HATU can sometimes lead to the capping of the N-terminal amine by reaction with the reagent itself, forming an unreactive guanidinium group.[16][19] This can be minimized by using a slight excess of the amino acid relative to the coupling reagent and by pre-activating the mixture for a few minutes before adding it to the resin.[19]
-
Racemization: While HATU is known for low racemization, the risk is always present, especially with prolonged activation times.[13] Using a weaker base like 2,4,6-collidine instead of DIPEA can sometimes mitigate this issue.
Conclusion
(2S)-2-amino-2-phenylpropanoic acid is a powerful tool for the rational design of peptidomimetics and therapeutic peptides. Its ability to enforce specific secondary structures and confer exceptional proteolytic stability makes it an invaluable building block in modern drug discovery. While its incorporation presents steric challenges, these can be reliably overcome by employing optimized protocols centered on potent coupling reagents like HATU, extended reaction times, and careful reaction monitoring. By following the guidelines presented in this note, researchers can successfully leverage the unique advantages of this amino acid to create novel peptides with enhanced therapeutic potential.
References
-
Nowick, J., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]
-
Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal. [Link]
-
Ardej, J., et al. (2015). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Molecules. [Link]
-
APIT-Pep. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM.com. [Link]
-
Miller, S. J., et al. (2016). Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. PMC - PubMed Central. [Link]
-
Various Authors. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Wikipedia. HATU. [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptidemachines.com. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
The Kamen Lab. Peptide Synthesis for Beginners. Kamen.scripts.mit.edu. [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. [Link]
-
Albericio, F., et al. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mortenson, D. E., et al. (2018). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ResearchGate. [Link]
-
ResearchGate. (2019). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec.com. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. Aapptec.com. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 13. bachem.com [bachem.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
Application Note: (2S)-2-Amino-2-phenylpropanoic Acid as a Versatile Chiral Building Block in Modern Organic Synthesis
Abstract
(2S)-2-amino-2-phenylpropanoic acid, an α,α-disubstituted amino acid, represents a highly valuable and sterically defined chiral building block for modern organic synthesis. Its unique structure, featuring a quaternary stereocenter bearing both a phenyl and a methyl group, imparts significant conformational rigidity and steric influence. This guide provides an in-depth exploration of its application in the synthesis of sophisticated chiral auxiliaries, its emerging role as a powerful ligand in asymmetric catalysis, and its use in constructing peptidomimetics with enhanced stability. Detailed protocols, mechanistic insights, and quantitative data are presented to empower researchers in leveraging this compound for complex molecular design and drug development.
Introduction: The Significance of Quaternary α-Amino Acids
α,α-Disubstituted amino acids are non-proteinogenic analogues that have garnered immense interest in medicinal chemistry and materials science. The presence of a quaternary α-carbon atom introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. When incorporated into peptides, these residues promote the formation of stable secondary structures (e.g., helices and turns) and confer remarkable resistance to enzymatic degradation by peptidases.
(2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-Methyl-phenylglycine, is a prime example of this class.[1] Its phenyl and methyl substituents provide a well-defined three-dimensional architecture, making it an exceptional chiral synthon for transferring stereochemical information. This application note will detail its transformation into key synthetic tools and its direct use in stereoselective methodologies.
Core Applications and Methodologies
The utility of (2S)-2-amino-2-phenylpropanoic acid stems from its ability to be elaborated into various chiral platforms that can effectively control the stereochemical outcome of a wide range of chemical reactions.
Caption: Synthetic pathways from (2S)-2-amino-2-phenylpropanoic acid.
Derivatization into High-Performance Chiral Auxiliaries
A chiral auxiliary is a stoichiometric chiral group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The unique stereoelectronic profile of (2S)-2-amino-2-phenylpropanoic acid makes it an excellent precursor for robust auxiliaries. For instance, it can be converted into sulfur-containing auxiliaries like thiazolidinethiones.[2]
Causality of Stereocontrol: The conversion involves an initial reduction of the carboxylic acid to the corresponding amino alcohol, (2S)-2-amino-2-phenylpropan-1-ol, followed by cyclization. The resulting heterocyclic auxiliary, such as a 4,4-disubstituted thiazolidinethione, provides a rigid scaffold. The phenyl group typically orients itself to occupy the least hindered space, creating a highly differentiated facial environment. When an N-acyl derivative of this auxiliary is enolized, one face of the enolate is effectively blocked by the phenyl group, forcing electrophiles to approach from the opposite, less hindered face, thus ensuring high diastereoselectivity in reactions like aldol and Michael additions.[2]
Mono-N-Protected Amino Acids (MPAAs) as Ligands for Asymmetric C–H Functionalization
The direct functionalization of C–H bonds is a paramount goal in modern synthesis. Palladium(II)-catalyzed C–H activation has emerged as a powerful tool, but achieving high enantioselectivity remains a significant challenge. Mono-N-protected amino acids (MPAAs) have proven to be exceptionally effective ligands for this purpose.[3] (2S)-2-amino-2-phenylpropanoic acid, when protected on the nitrogen (e.g., with Boc or Ac groups), serves as a highly effective chiral ligand.
Mechanistic Insight: In these reactions, the amino acid ligand coordinates to the palladium center through both the nitrogen atom and the carboxylate oxygen, forming a chiral five-membered chelate. This coordination is believed to occur during the C–H activation step, which is often the rate- and stereo-determining step of the catalytic cycle. The bulky substituents at the α-carbon of the amino acid ligand create a chiral pocket around the metal center, discriminating between the two enantiotopic C–H bonds of the substrate.[3] The N-acyl group is critical, as it enhances the acidity of the N-H proton, facilitating ligand exchange and catalyst turnover.
Data Summary: Enantioselective Pd(II)-Catalyzed C–H Activation with MPAA Ligands
The following table summarizes representative results for enantioselective C–H activation reactions where simple, commercially available Boc-protected amino acids were used as ligands, demonstrating the effectiveness of this ligand class.[3]
| Entry | Amino Acid Ligand (Boc-AA-OH) | Yield (%) | ee (%) |
| 1 | Boc-Gly-OH | 85 | 10 |
| 2 | Boc-Ala-OH | 88 | 45 |
| 3 | Boc-Val-OH | 95 | 85 |
| 4 | Boc-L-Ile-OH | 96 | 91 |
| 5 | Boc-L-t-Leu-OH | 99 | 96 |
Note: Data adapted from studies on related substrates to illustrate the principle of MPAA ligand effectiveness.[3] The trend shows that increasing steric bulk on the amino acid side chain generally leads to higher enantioselectivity, highlighting the potential of bulky ligands derived from (2S)-2-amino-2-phenylpropanoic acid.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of N-Boc-(2S)-2-amino-2-phenylpropanoic Acid
This protocol details the standard procedure for protecting the amine functionality, a prerequisite for its use as a chiral ligand in many catalytic systems.
Materials:
-
(2S)-2-amino-2-phenylpropanoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (2S)-2-amino-2-phenylpropanoic acid (1.0 eq) and NaOH (2.2 eq) in a 2:1 mixture of 1,4-dioxane and water. Stir at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add a solution of Boc₂O (1.1 eq) in a minimal amount of 1,4-dioxane dropwise over 30 minutes. Rationale: Slow addition prevents excessive warming and side reactions. The biphasic system ensures efficient reaction between the water-soluble amino acid salt and the organic-soluble Boc anhydride.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and other nonpolar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. The N-Boc protected product will precipitate as a white solid. Rationale: Protonation of the carboxylate renders the product insoluble in the aqueous phase.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure N-Boc-(2S)-2-amino-2-phenylpropanoic acid.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Representative Asymmetric C-H Arylation Using an MPAA Ligand
This generalized protocol illustrates the application of an N-protected amino acid ligand in a Pd-catalyzed C-H activation/arylation reaction.
Caption: Workflow for a typical Pd-catalyzed C-H arylation experiment.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
N-Boc-(2S)-2-amino-2-phenylpropanoic acid (15 mol%)
-
Substrate (e.g., an N-aryl carbamate) (1.0 eq)
-
Aryl iodide (1.5 eq)
-
Silver carbonate (Ag₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dichloroethane)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), N-Boc-(2S)-2-amino-2-phenylpropanoic acid (15 mol%), and Ag₂CO₃ (2.0 eq).
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes. Rationale: The catalytic cycle is sensitive to air and moisture; maintaining an inert atmosphere is critical for reproducibility and catalyst longevity.
-
Add the substrate (1.0 eq) and the aryl iodide (1.5 eq) to the vial.
-
Add the anhydrous solvent via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the enantiomerically enriched product.
-
Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC.
Conclusion
(2S)-2-amino-2-phenylpropanoic acid is a powerful and versatile chiral building block whose full potential is still being realized. Its rigid, sterically demanding structure makes it an ideal starting material for the synthesis of high-fidelity chiral auxiliaries and ligands. The demonstrated success of related mono-N-protected amino acids in challenging asymmetric C–H activation reactions opens a clear and promising avenue for the application of ligands derived from this specific amino acid. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness its unique stereochemical properties for the construction of complex, enantiomerically pure molecules.
References
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 51(2), 81-91. [Link]
-
PubChem. (2024). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090-1101. [Link]
Sources
- 1. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Enantioselective Separation of (2S)-2-amino-2-phenylpropanoic Acid
Abstract
This document provides a detailed guide for the enantioselective separation of (2S)-2-amino-2-phenylpropanoic acid and its corresponding (R)-enantiomer using chiral High-Performance Liquid Chromatography (HPLC). (2S)-2-amino-2-phenylpropanoic acid, a non-proteinogenic amino acid also known as (S)-α-methyl-phenylglycine, is a crucial chiral building block in synthetic organic chemistry and pharmaceutical development.[1][2][3] The stereochemistry of such compounds is a critical determinant of their biological activity and safety, making robust enantioseparation methods essential for quality control and regulatory compliance.[4] This application note outlines the fundamental principles, provides a validated experimental protocol, and discusses the critical parameters for achieving baseline resolution of the enantiomers.
Introduction: The Significance of Chiral Purity
In the pharmaceutical industry, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[5] The U.S. Food and Drug Administration (FDA) mandates that the stereoisomeric composition of chiral drugs be well-documented, often requiring the marketing of a single, active enantiomer.[5] (2S)-2-amino-2-phenylpropanoic acid and its derivatives are integral components in the synthesis of various therapeutic agents.[1][6] Therefore, the ability to accurately determine the enantiomeric excess (% ee) is paramount throughout the drug development lifecycle, from asymmetric synthesis to final product formulation.
Direct enantioseparation by chiral HPLC is one of the most effective techniques for determining enantiomeric composition.[7] This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[5][8]
Principles of Chiral Recognition in HPLC
The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5][8] For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes. The primary interaction mechanisms contributing to chiral recognition include:
-
Hydrogen Bonding: Crucial for analytes with hydrogen bond donors and acceptors, such as the amino and carboxyl groups in amino acids.
-
π-π Interactions: Occur between aromatic rings of the analyte and the CSP.
-
Dipole-Dipole Interactions: Result from the alignment of permanent dipoles in the analyte and CSP.
-
Steric Interactions: The three-dimensional arrangement of bulky groups on both the analyte and the CSP can create steric hindrance, favoring the binding of one enantiomer over the other.
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds.[5] Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids, as they possess ionic groups and are compatible with aqueous mobile phases.[9]
Experimental Protocol: Enantioseparation of α-Methyl-Phenylglycine
This protocol provides a robust method for the baseline separation of (2S)-2-amino-2-phenylpropanoic acid and its (R)-enantiomer.
Materials and Reagents
-
Racemic (R,S)-2-amino-2-phenylpropanoic acid standard
-
(2S)-2-amino-2-phenylpropanoic acid reference standard
-
Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| Chiral Column | Polysaccharide-based CSP (e.g., Lux® Cellulose-1 or CHIRALPAK® IA) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1.0 mg/mL in Methanol |
Sample Preparation
-
Standard Solution: Prepare a 1.0 mg/mL solution of racemic (R,S)-2-amino-2-phenylpropanoic acid in methanol.
-
Enantiomeric Identification: Prepare a 1.0 mg/mL solution of the (2S)-2-amino-2-phenylpropanoic acid reference standard in methanol.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
Justification of Method Parameters
-
Chiral Stationary Phase: Polysaccharide-based CSPs are selected for their proven ability to resolve a wide range of chiral compounds, including N-protected amino acids and, in some cases, free amino acids.[10][11] The phenylcarbamate derivatives on the polysaccharide backbone provide sites for π-π interactions, hydrogen bonding, and steric repulsion.
-
Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier (2-propanol) is employed. The alcohol component is crucial for modulating retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.[10] The addition of a small amount of an acidic modifier like TFA is often necessary to suppress the ionization of the carboxyl group and reduce peak tailing.
-
Detection: The phenyl group in the analyte provides strong UV absorbance, making UV detection at 220 nm a sensitive and reliable method.
Workflow and Chiral Recognition Visualization
The following diagrams illustrate the experimental workflow and the conceptual mechanism of chiral recognition.
Figure 1: General workflow for chiral HPLC analysis.
Figure 2: Mechanism of chiral separation on a CSP.
Expected Results and Data Interpretation
Under the specified conditions, a baseline separation of the two enantiomers should be achieved. The chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers. By injecting the (2S)-enantiomer reference standard, the elution order can be confirmed.
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers:
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where:
-
Area_major is the peak area of the more abundant enantiomer.
-
Area_minor is the peak area of the less abundant enantiomer.
A successful separation will have a resolution factor (Rs) greater than 1.5, indicating baseline separation.
Method Optimization and Troubleshooting
While the provided protocol is robust, minor adjustments may be necessary depending on the specific column and HPLC system used.
-
Poor Resolution: If the peaks are not fully resolved, consider decreasing the percentage of 2-propanol in the mobile phase. This will generally increase retention times and improve resolution. Alternatively, a lower flow rate (e.g., 0.8 mL/min) can enhance separation efficiency.
-
Peak Tailing: Excessive peak tailing, particularly for the amino acid, can often be mitigated by slightly increasing the concentration of TFA in the mobile phase (e.g., to 0.15%).
-
Elution Order: The elution order of enantiomers can sometimes be reversed by switching to a different class of polysaccharide-based CSP (e.g., from a cellulose-based to an amylose-based column).[7]
Conclusion
This application note details a reliable and reproducible chiral HPLC method for the enantioselective separation of (2S)-2-amino-2-phenylpropanoic acid. The direct separation on a polysaccharide-based chiral stationary phase provides a straightforward and accurate means to determine enantiomeric purity, which is a critical quality attribute in the pharmaceutical industry. The principles and protocols described herein serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of chiral non-proteinogenic amino acids.
References
- BenchChem. (n.d.). Application Notes & Protocols: Enantioseparation of Non-Proteinogenic Amino Acids Using (S)-NIFE as a Chiral Derivatizing Reagent.
- RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
- Pacifichem 2021. (n.d.). Enantioselective analysis of amino acids and related compounds for biomarker screening using micro/narrowbore three-dimensional HPLC.
- Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
-
Miyazawa, T., et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. Retrieved from [Link]
-
Castro-Puyana, M., & Marina, M. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate. Retrieved from [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]
-
Konya, Y., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Retrieved from [Link]
-
Sureshbabu, A. R., & Varadarajan, A. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase. Retrieved from [Link]
- Phenomenex. (n.d.). Chiral HPLC Separations.
-
Le, S., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
- AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
- Chem-Impex. (n.d.). 2S,3S-3-Amino-2-hydroxy-3-phenylpropionic acid.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
-
Armstrong, D. W. (1984). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. Retrieved from [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Retrieved from [Link]
- MedChemExpress. (n.d.). (S)-2-Amino-2-methyl-3-phenylpropanoic acid.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
Ilisz, I., et al. (2006). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. Retrieved from [Link]
-
Gevorgyan, A., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]
- PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid.
-
Kumar, V. V., & Zhang, K. (2021). Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chemimpex.com [chemimpex.com]
- 7. yakhak.org [yakhak.org]
- 8. azom.com [azom.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
NMR spectroscopy protocol for (2S)-2-amino-2-phenylpropanoic acid characterization
Application Notes and Protocols
Topic: NMR Spectroscopy Protocol for the Characterization of (2S)-2-amino-2-phenylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Structural Verification
(2S)-2-amino-2-phenylpropanoic acid, a chiral non-proteinogenic amino acid, serves as a crucial building block in synthetic organic chemistry and drug discovery. Its unique structural features, including a chiral quaternary carbon, necessitate unambiguous characterization to ensure stereochemical integrity and purity, which are paramount for its application in pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural elucidation of such molecules.[1][2] This guide provides a comprehensive, field-proven protocol for the characterization of (2S)-2-amino-2-phenylpropanoic acid using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
The causality behind the experimental choices presented herein is rooted in the need for a self-validating system of analysis. Each experiment provides a layer of structural information that is cross-verified by subsequent analyses, ensuring the highest degree of confidence in the final structural assignment.
Overall Experimental Workflow
The process begins with meticulous sample preparation, followed by a series of NMR experiments designed to build a complete picture of the molecular structure.
Caption: Workflow for NMR characterization of (2S)-2-amino-2-phenylpropanoic acid.
Part 1: Detailed Experimental Protocols
Sample Preparation: The Foundation of Quality Data
The quality of NMR data is fundamentally dependent on proper sample preparation. A homogeneous solution free of particulate matter is critical for achieving high-resolution spectra.[3]
Protocol:
-
Weighing the Sample: Accurately weigh 10-20 mg of (2S)-2-amino-2-phenylpropanoic acid for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[4][5] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance and sensitivity of the ¹³C isotope.[6]
-
Solvent Selection and Dissolution:
-
Select a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amino acids due to its ability to dissolve polar compounds and exchange with labile protons (e.g., -NH₂ and -COOH), which can be observed in the spectrum.[7][8] Deuterated water (D₂O) or methanol (CD₃OD) are also viable alternatives.[7][8]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3][4]
-
Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any solid particles.[5]
-
-
Transfer to NMR Tube:
NMR Data Acquisition: A Multi-faceted Approach
The following experiments should be performed sequentially on a 400 MHz or higher field NMR spectrometer.
This is the first and most fundamental experiment, providing information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[9][10][11]
Typical Acquisition Parameters (400 MHz):
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |
| Number of Scans | 16-32 | To achieve a good signal-to-noise ratio. |
| Spectral Width | 12-16 ppm | To encompass all expected proton signals. |
| Acquisition Time | ~2-4 s | To ensure good digital resolution. |
| Relaxation Delay | 2 s | To allow for full relaxation of protons between scans. |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[6] The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, which aids significantly in signal assignment.[10]
Typical ¹³C Acquisition Parameters (100 MHz):
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | Standard proton-decoupled 30-degree pulse. |
| Number of Scans | 1024-2048 | More scans are needed due to the low sensitivity of ¹³C. |
| Spectral Width | ~200 ppm | To cover the full range of carbon chemical shifts. |
| Relaxation Delay | 2 s | Standard delay for most organic molecules. |
DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.[10]
Correlation Spectroscopy (COSY) is a homonuclear 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[12][13][14] This is invaluable for identifying connected spin systems.
Typical COSY Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | cosygpqf | Standard gradient-selected COSY sequence. |
| Number of Scans | 2-4 | Usually sufficient for proton-detected experiments. |
| F2 (¹H) Spectral Width | 12-16 ppm | Same as the 1D ¹H spectrum. |
| F1 (¹H) Spectral Width | 12-16 ppm | Same as the 1D ¹H spectrum. |
The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[12][13][15][16] This is a powerful tool for definitively assigning protonated carbons.
Typical HSQC Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | hsqcedetgpsisp2.2 | Edited HSQC to differentiate CH/CH₃ from CH₂. |
| Number of Scans | 4-8 | To achieve adequate signal-to-noise. |
| F2 (¹H) Spectral Width | 12-16 ppm | As per the 1D ¹H spectrum. |
| F1 (¹³C) Spectral Width | ~160-180 ppm | To cover the expected carbon chemical shift range. |
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[10][13][15][17][18] This is essential for piecing together the molecular fragments and assigning quaternary carbons.
Typical HMBC Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | hmbcgpndqf | Standard gradient-selected HMBC sequence. |
| Number of Scans | 8-16 | Requires more scans than HSQC to detect weaker long-range correlations. |
| F2 (¹H) Spectral Width | 12-16 ppm | As per the 1D ¹H spectrum. |
| F1 (¹³C) Spectral Width | ~200 ppm | To encompass all carbons, including carbonyls. |
Part 2: Data Analysis and Interpretation
The following table summarizes the expected NMR data for (2S)-2-amino-2-phenylpropanoic acid. Chemical shifts are predictive and may vary slightly based on solvent and concentration.
| Atom(s) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | ¹H Multiplicity & Integration | Key 2D Correlations (HMBC) |
| -CH₃ | ~1.6-1.8 | ~25-30 | s, 3H | C2, C1', C=O |
| -NH₂ | Variable (broad) | - | s, 2H | - |
| -COOH | Variable (broad) | ~175-180 | s, 1H | - |
| Phenyl H | ~7.2-7.5 | - | m, 5H | C1', C2', C6' |
| C2 | - | ~60-65 | - | - |
| C1' | - | ~140-145 | - | - |
| C2'/C6' | - | ~125-130 | - | - |
| C3'/C5' | - | ~128-130 | - | - |
| C4' | - | ~127-129 | - | - |
Interpretation Strategy:
-
¹H NMR: Identify the singlet for the methyl group (~1.6-1.8 ppm, integrating to 3H) and the multiplet for the five aromatic protons (~7.2-7.5 ppm). The broad signals for the amine and carboxylic acid protons are also expected.
-
¹³C NMR & DEPT-135: Expect to see approximately 6 distinct carbon signals. The DEPT-135 will show one positive signal for the -CH₃ group and three positive signals for the -CH groups of the phenyl ring. The quaternary carbons (C2, C1', and C=O) will be absent in the DEPT spectrum but present in the broadband decoupled ¹³C spectrum.
-
COSY: No significant correlations are expected for this molecule as there are no vicinal protons.
-
HSQC: This spectrum will show a cross-peak correlating the methyl protons to the methyl carbon and cross-peaks for each of the aromatic protons to their respective carbons.
-
HMBC: This is the key experiment for confirming the overall structure. Look for correlations from the methyl protons to the quaternary carbon (C2), the ipso-carbon of the phenyl ring (C1'), and the carbonyl carbon (C=O). Also, observe correlations from the aromatic protons to other carbons within the phenyl ring.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. The 1D data provides the initial assignments, which are then unequivocally confirmed by the 2D correlation experiments. For instance, the assignment of the quaternary carbon C2 is validated by its HMBC correlation to the well-defined methyl proton signal. The connectivity of the phenyl ring to the rest of the molecule is confirmed by the HMBC correlation from the methyl protons to C1'. This layered approach minimizes ambiguity and ensures a trustworthy structural elucidation.
References
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Sigma-Aldrich. (n.d.). NMR Solvents.
- OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. organomation.com [organomation.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. wiley.com [wiley.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. myuchem.com [myuchem.com]
- 9. azooptics.com [azooptics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Protocol for Incorporating (2S)-2-Amino-2-phenylpropanoic Acid into Peptidomimetics: An Application Guide
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity.[1][2] (2S)-2-amino-2-phenylpropanoic acid, a chiral α,α-disubstituted amino acid, presents unique synthetic challenges due to significant steric hindrance at its quaternary α-carbon.[3][4][5] This technical guide provides a comprehensive framework for the successful incorporation of this valuable building block into peptide sequences. We will delve into the strategic considerations underpinning protocol design, offer detailed step-by-step methodologies for both solid-phase and solution-phase synthesis, and provide guidance on the characterization and purification of the final peptidomimetic products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of (2S)-2-amino-2-phenylpropanoic acid in their research.
Strategic Considerations for Incorporating (2S)-2-Amino-2-phenylpropanoic Acid
The primary obstacle in the incorporation of (2S)-2-amino-2-phenylpropanoic acid is the steric bulk imposed by the α-methyl and α-phenyl groups. This hindrance significantly impacts the efficiency of peptide bond formation.[3] Therefore, careful selection of synthetic strategy, protecting groups, and coupling reagents is paramount for a successful synthesis.
Choice of Synthetic Strategy: Solid-Phase vs. Solution-Phase
Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) can be employed, with the choice depending on the length of the target peptide and the position of the (2S)-2-amino-2-phenylpropanoic acid residue.
-
Solid-Phase Peptide Synthesis (SPPS): This is the preferred method for the synthesis of longer peptides due to the ease of purification at each step.[6][7] However, the sterically hindered nature of (2S)-2-amino-2-phenylpropanoic acid can lead to incomplete coupling reactions on the solid support.[3] To overcome this, highly efficient coupling reagents and extended reaction times are necessary.[1]
-
Solution-Phase Peptide Synthesis (LPPS): For shorter peptides or fragments containing the hindered residue, solution-phase synthesis offers greater flexibility in terms of reaction conditions and allows for easier monitoring of reaction progress.[7][8] However, purification of intermediates can be more challenging.
Protecting Group Strategy
A standard Fmoc/tBu or Boc/Bzl protecting group strategy can be utilized. The choice depends on the overall synthetic plan and the chemistries of other residues in the peptide.
-
Fmoc (9-fluorenylmethoxycarbonyl) for Nα-protection: This is the most common strategy in modern SPPS.[9][] The Fmoc group is base-labile and can be removed with piperidine, which is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the final cleavage from the resin with trifluoroacetic acid (TFA).[9][11]
-
Boc (tert-butoxycarbonyl) for Nα-protection: This strategy involves the use of an acid-labile Boc group for the Nα-amine and more acid-stable groups for side-chain protection (e.g., Bzl, Tos).[12] Final deprotection and cleavage are typically achieved with strong acids like HF or TFMSA. While robust, these harsh conditions may not be suitable for all peptides.
For (2S)-2-amino-2-phenylpropanoic acid, both Fmoc- and Boc-protected derivatives are commercially available or can be synthesized.[13][14]
Selection of Coupling Reagents
Standard coupling reagents like DCC/HOBt are often inefficient for coupling sterically hindered amino acids.[15] More potent activating reagents are required to drive the reaction to completion and minimize racemization.[16]
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Uronium/Aminium Salt | High reactivity, rapid kinetics, and resistance to racemization.[17] |
| PyAOP | Phosphonium Salt | Among the most reactive coupling reagents, effective for difficult sequences.[15] |
| HCTU | Uronium/Aminium Salt | More reactive than HBTU, generates highly reactive O-6-ClBt esters. |
| COMU | Uronium/Aminium Salt | Based on OxymaPure leaving group, reported to be more efficient than HOAt-based reagents in some cases. |
| CIP | Imidazolium Reagent | Shown to be effective for coupling sterically hindered α,α-dialkylated amino acids.[16] |
Note: The choice of base is also critical. Non-nucleophilic bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are commonly used.[16] For particularly sensitive couplings, a weaker base like sym-collidine may be employed to minimize racemization.[18]
Experimental Protocols
The following protocols provide a detailed guide for the incorporation of (2S)-2-amino-2-phenylpropanoic acid into a peptide sequence.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing (2S)-2-amino-2-phenylpropanoic acid on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(2S)-2-amino-2-phenylpropanoic acid-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Workflow Diagram:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[19]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[19]
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
-
Incorporation of Fmoc-(2S)-2-amino-2-phenylpropanoic acid-OH:
-
Due to steric hindrance, a double coupling strategy is recommended.
-
First Coupling:
-
In a separate vial, dissolve 4 equivalents of Fmoc-(2S)-2-amino-2-phenylpropanoic acid-OH, 3.9 equivalents of HATU, and 8 equivalents of DIEA in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 4-6 hours.
-
-
Second Coupling:
-
After the first coupling, wash the resin with DMF.
-
Repeat the coupling procedure with a fresh solution of activated Fmoc-(2S)-2-amino-2-phenylpropanoic acid-OH and allow it to react for another 4-6 hours, or overnight.
-
-
A negative ninhydrin test indicates a complete reaction. If the test is still positive, consider capping the unreacted amines with acetic anhydride.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.[19]
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a vacuum.
-
Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.[19]
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[19]
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide Fragment
This protocol describes the synthesis of a dipeptide fragment, for example, Boc-Ala-(2S)-2-amino-2-phenylpropanoic acid-OMe.
Materials:
-
Boc-Ala-OH
-
H-(2S)-2-amino-2-phenylpropanoic acid-OMe (or its hydrochloride salt)
-
PyAOP ((7-Aza-1H-benzotriazole-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Solution-Phase Dipeptide Synthesis Workflow.
Procedure:
-
Reactant Preparation: Dissolve 1.0 equivalent of H-(2S)-2-amino-2-phenylpropanoic acid-OMe (if using the hydrochloride salt, add 1.0 equivalent of DIEA to neutralize) and 1.1 equivalents of Boc-Ala-OH in DCM or DMF.
-
Coupling Reagent Addition: To the stirred solution, add 1.2 equivalents of PyAOP and 2.2 equivalents of DIEA.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Aqueous Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Characterization and Purity Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized peptidomimetic.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification.[20][21] | A single major peak in the analytical chromatogram indicates high purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation.[20][22] | The observed mass should match the calculated mass of the target peptide. |
| Tandem MS (MS/MS) | Sequence verification.[22] | Fragmentation pattern should be consistent with the expected peptide sequence. |
| NMR Spectroscopy | Structural elucidation.[20][22] | Provides detailed information on the 3D structure and conformation of the peptide. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling of (2S)-2-amino-2-phenylpropanoic acid | Insufficient activation or steric hindrance. | Use a more potent coupling reagent (e.g., PyAOP), increase reagent equivalents, extend reaction time, and perform a double coupling. |
| Racemization | Strong base or prolonged activation time. | Use a weaker base (e.g., sym-collidine), minimize pre-activation time, and consider using a racemization suppressant additive if necessary.[16] |
| Poor Yield After Cleavage | Incomplete synthesis or premature chain termination. | Ensure complete coupling at each step using a monitoring test. Cap unreacted amines after the coupling of the hindered residue. |
| Side Product Formation | Deprotection of side chains, or side reactions during coupling/cleavage. | Ensure orthogonal protecting group strategy. Use appropriate scavengers in the cleavage cocktail.[23] |
Conclusion
The successful incorporation of (2S)-2-amino-2-phenylpropanoic acid into peptidomimetics, while challenging, is readily achievable with careful planning and execution. The key to success lies in the strategic selection of highly potent coupling reagents and the optimization of reaction conditions to overcome the steric hindrance of this α,α-disubstituted amino acid. The protocols and guidelines presented in this application note provide a robust starting point for researchers to synthesize novel peptidomimetics with enhanced properties for various therapeutic and research applications.
References
- BenchChem. (2025).
- Tian, Y., et al. (n.d.).
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BenchChem. (2025).
- NIH. (n.d.). Introduction to Peptide Synthesis.
- Aapptec. (n.d.).
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- NIH. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Wikipedia. (n.d.). Peptide synthesis.
- Creative Proteomics. (n.d.).
- Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- International Journal of Science and Research Archive. (2025).
- ResearchGate. (2025).
- NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- BLDpharm. (n.d.). 2-(Boc-amino)-2-phenylpropanoic acid.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- BOC Sciences. (n.d.). Fmoc Amino Acids.
- ChemicalBook. (2023). 2-(Boc-amino)-2-phenylpropanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. 390401-40-8|2-(Boc-amino)-2-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 14. 2-(Boc-amino)-2-phenylpropanoic acid | 390401-40-8 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. file.globalso.com [file.globalso.com]
- 18. bachem.com [bachem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijsra.net [ijsra.net]
- 21. researchgate.net [researchgate.net]
- 22. polarispeptides.com [polarispeptides.com]
- 23. peptide.com [peptide.com]
Experimental Use of (2S)-2-amino-2-phenylpropanoic Acid in Neuropharmacology: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Neuropharmacological Potential of (2S)-2-amino-2-phenylpropanoic Acid
(2S)-2-amino-2-phenylpropanoic acid is a chiral non-proteinogenic amino acid with a structure suggestive of potential interactions with central nervous system targets. Its phenyl group and amino acid moiety present possibilities for binding to a range of receptors and transporters involved in neurotransmission. As a novel compound with limited published neuropharmacological data, a systematic and multi-tiered approach is essential to characterize its profile. This guide provides a comprehensive roadmap for the initial in vitro and in vivo evaluation of (2S)-2-amino-2-phenylpropanoic acid, with a focus on elucidating its mechanism of action and potential therapeutic applications.
The protocols outlined herein are designed to be self-validating, incorporating positive and negative controls to ensure data integrity. The experimental workflow progresses from broad initial screens to more focused mechanistic studies, a strategy proven effective in the characterization of novel psychoactive substances.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation focuses on identifying the molecular targets of (2S)-2-amino-2-phenylpropanoic acid. A broad-based screening approach is recommended, followed by more detailed binding and functional assays for any identified targets.
Broad Spectrum Receptor Profiling
Rationale: A comprehensive initial screen against a panel of common CNS targets is a cost-effective and efficient method to identify potential binding sites. This unbiased approach can reveal unexpected interactions and guide subsequent, more focused experiments.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of (2S)-2-amino-2-phenylpropanoic acid in a suitable solvent (e.g., DMSO, aqueous buffer). Ensure complete dissolution.
-
Assay Panel Selection: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, Reaction Biology's CNS panel). This panel should include a wide range of receptors (e.g., GPCRs, ion channels, transporters) and enzymes relevant to neuropharmacology.
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) to identify any significant binding interactions (typically >50% inhibition of radioligand binding).
-
Data Analysis: Analyze the percentage of inhibition for each target. Targets exceeding the predefined threshold warrant further investigation.
Focused Investigation of the Glutamatergic System
Rationale: The structural similarity of (2S)-2-amino-2-phenylpropanoic acid to phenylalanine, a precursor to several neurotransmitters, and its amino acid backbone, suggests a potential interaction with amino acid neurotransmitter systems, particularly the glutamatergic system. The N-methyl-D-aspartate (NMDA) receptor is a key target in this system and is frequently modulated by novel psychoactive compounds.
Protocol: NMDA Receptor Radioligand Binding Assay [1][2]
-
Membrane Preparation: Utilize a commercially available rat brain membrane preparation containing NMDA receptors or prepare in-house from rat cortical tissue.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competitive Binding:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of (2S)-2-amino-2-phenylpropanoic acid.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known NMDA receptor antagonist like MK-801).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of (2S)-2-amino-2-phenylpropanoic acid by non-linear regression analysis of the competition binding curve.
Functional Assessment of NMDA Receptor Activity
Rationale: A binding assay confirms interaction with a receptor but does not reveal whether the compound acts as an agonist, antagonist, or modulator. A functional assay is necessary to determine the nature of this interaction. Calcium flux assays are a robust method for assessing the function of ion channels like the NMDA receptor.[3][4]
Protocol: Calcium Flux Assay in Cultured Neurons [3]
-
Cell Culture: Plate primary cortical neurons or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Application:
-
Add varying concentrations of (2S)-2-amino-2-phenylpropanoic acid to the wells.
-
Include control wells with a known NMDA receptor agonist (e.g., NMDA + glycine) and a known antagonist (e.g., AP5 or MK-801).
-
-
Stimulation: After a pre-incubation period with the test compound, stimulate the cells with an NMDA receptor agonist (e.g., 100 µM NMDA + 10 µM glycine).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the agonist-stimulated calcium response in the presence of the test compound. Determine if the compound inhibits (antagonist) or potentiates (positive allosteric modulator) the agonist response and calculate the IC50 or EC50 value.
Part 2: In Vivo Behavioral Phenotyping
Rationale: In vivo studies are crucial to understand the systemic effects of a compound and its potential therapeutic or adverse effects. A tiered approach, starting with general behavioral observations and progressing to more specific, hypothesis-driven tests, is recommended.[5][6][7][8][9]
Preliminary Behavioral Screen (Irwin Screen)
Rationale: The Irwin screen is a standardized observational method to assess the general physiological and behavioral effects of a novel compound in rodents. It provides a broad overview of potential CNS activity, including effects on motor function, autonomic responses, and general behavior.
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer (2S)-2-amino-2-phenylpropanoic acid via a relevant route (e.g., intraperitoneal injection) at three logarithmically spaced doses (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.
-
Observation: Observe each animal systematically at set time points (e.g., 15, 30, 60, 120 minutes) post-administration for a range of behavioral and physiological parameters (see table below).
-
Data Recording: Score the presence and severity of each sign.
Table 1: Parameters Observed in an Irwin Screen
| Category | Parameters to Observe |
| Behavioral | Alertness, spontaneous activity, stereotypy, passivity, grooming, vocalization |
| Neurological | Motor coordination (gait), muscle tone, reflexes (pinna, corneal), tremor, convulsions |
| Autonomic | Piloerection, salivation, pupil size, heart rate, respiration rate, body temperature |
Assessment of Locomotor Activity (Open Field Test)
Rationale: The open field test is a common assay to evaluate general locomotor activity and exploratory behavior.[8] It can indicate whether a compound has stimulant, sedative, or anxiolytic/anxiogenic properties.
Protocol:
-
Apparatus: Use a square or circular open field arena equipped with automated photobeam tracking systems.
-
Procedure:
-
Administer the compound or vehicle as described above.
-
At the expected time of peak effect, place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 15-30 minutes).
-
-
Data Collection: The tracking software will automatically record parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
-
Data Analysis: Compare the data from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant increase in distance traveled may suggest a stimulant effect, while a decrease may indicate sedation. An increase in the time spent in the center can be indicative of anxiolytic-like effects.
Evaluation of Anxiolytic/Anxiogenic Potential (Elevated Plus Maze)
Rationale: The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
Procedure:
-
Administer the compound or vehicle.
-
At the expected time of peak effect, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
-
Data Collection: Record the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.
Part 3: Data Interpretation and Next Steps
The initial characterization of (2S)-2-amino-2-phenylpropanoic acid will generate a profile of its in vitro and in vivo activity. The interpretation of these results will guide the next phase of research.
-
If a specific target is identified: Further studies should focus on confirming the mechanism of action at this target, including determining its affinity (Kd), potency (EC50/IC50), and functional effects in more detail.
-
If behavioral effects are observed without a clear molecular target: A broader range of in vitro assays may be necessary. Alternatively, the behavioral phenotype can guide the selection of more specific assays (e.g., if antidepressant-like effects are observed, assays for monoamine transporters and receptors would be prioritized).
-
Safety and Toxicity: Preliminary toxicity studies should be conducted to assess the compound's safety profile.
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the neuropharmacological characterization of a novel compound.
NMDA Receptor Signaling Pathway
Caption: Hypothesized interaction of the test compound with the NMDA receptor signaling cascade.
References
- A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (2025). MDPI.
- In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. (n.d.). RSC Publishing.
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink.
- (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid. (n.d.). Chem-Impex.
- (S)-2-amino-3-phenylpropanoate. (n.d.). DrugBank.
- Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... (n.d.). ResearchGate.
- Methodological Considerations for Optimizing and Validating Behavioral Assays. (n.d.). PMC.
- Detection of Anti-Glutamate Receptor (NMDA). (2014). Canada's Drug Agency.
- Behavioral assays. (n.d.). Ekam Imaging.
- In vitro characterization of novel NR2B selective NMDA receptor antagonists. (n.d.). PubMed.
- NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology.
- Animal models in neuropharmacology: an ethological perspective. (n.d.). OMICS International.
Sources
- 1. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral assays - Ekam Imaging [ekamimaging.com]
- 9. iomcworld.org [iomcworld.org]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of (2S)-2-Amino-2-phenylpropanoic Acid
Welcome to the technical support center for the asymmetric synthesis of (2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methylphenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial synthesis. Here, you will find troubleshooting guides in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the most common challenges encountered during the asymmetric synthesis of (2S)-2-amino-2-phenylpropanoic acid. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Category 1: Poor Enantioselectivity (Low ee)
Question 1: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?
Low enantioselectivity is a frequent hurdle in asymmetric catalysis and can stem from a variety of factors. It's crucial to systematically investigate each possibility.[1]
Potential Causes & Troubleshooting Steps:
-
Catalyst Integrity and Activity:
-
Purity: The chiral catalyst or ligand is the cornerstone of enantioselectivity. Impurities can interfere with the formation of the active catalytic species or even catalyze a non-selective background reaction.
-
Action: Ensure the catalyst and/or ligand are of high purity. If synthesized in-house, rigorously purify by recrystallization or chromatography. If purchased, verify the certificate of analysis. Consider that even trace impurities can have a significant impact.
-
-
Degradation: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to air, moisture, or light.
-
Action: Handle all catalysts and ligands under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. Use freshly dried, degassed solvents.
-
-
Incorrect Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. At very high concentrations, some catalysts may aggregate, leading to species with lower selectivity.[2]
-
Action: Perform a catalyst loading study to determine the optimal concentration for your specific reaction. Start with the literature-recommended loading and screen a range (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%).
-
-
-
Reaction Conditions:
-
Temperature: This is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is magnified.[1]
-
Action: Conduct a temperature screening study. If your reaction is currently run at room temperature, try 0 °C, -20 °C, and -78 °C. Ensure accurate and consistent temperature control throughout the reaction.
-
-
Solvent Effects: The solvent plays a profound role in asymmetric catalysis by influencing the conformation of the catalyst-substrate complex and the stability of the transition states.[1][3] The polarity and coordinating ability of the solvent are particularly important.[4] In some cases, changing the solvent can even reverse the enantioselectivity.[5]
-
Reaction Time and Conversion: Allowing a reaction to proceed for too long, especially if there is a competing, non-selective background reaction, can lead to a decrease in the overall enantiomeric excess of the product mixture.
-
Action: Monitor the reaction kinetics by taking aliquots at various time points and analyzing both the conversion and the enantiomeric excess. This will help you determine the optimal reaction time to maximize ee.
-
-
-
Substrate and Reagent Quality:
-
Purity of Starting Materials: Impurities in your starting materials (e.g., the ketone precursor in a Strecker or Bucherer-Bergs synthesis) can inhibit or poison the catalyst.
-
Action: Purify all starting materials before use. For example, acetophenone can be distilled to remove impurities. Ensure all reagents are of the highest available purity.
-
-
Category 2: Low or No Product Yield
Question 2: I am observing high enantioselectivity, but the overall yield of my product is unacceptably low. What should I investigate?
Low yield, even with good stereocontrol, points towards issues with reaction efficiency, stability of intermediates, or product loss during workup.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction, leading to incomplete conversion.
-
Action: Re-evaluate the catalyst handling procedures as described above. Ensure strict exclusion of air and moisture. Consider if any of the substrates, products, or byproducts could be poisoning the catalyst.
-
-
Inefficient Reaction Conditions:
-
Concentration: Reactions that are too dilute may proceed very slowly, leading to incomplete conversion within a practical timeframe.
-
Action: Experiment with increasing the concentration of your reactants. A common starting point is 0.1 M, but this can be adjusted.
-
-
Mixing: In heterogeneous reactions or reactions with poor solubility, inefficient mixing can be a major issue.
-
Action: Ensure vigorous and efficient stirring throughout the reaction. For poorly soluble components, consider alternative solvents or solvent mixtures.
-
-
-
Side Reactions: The formation of side products consumes starting material and reduces the yield of the desired product.
-
Action: Analyze the crude reaction mixture by techniques like ¹H NMR, LC-MS, or GC-MS to identify any major side products. Understanding what side products are forming can provide clues about the competing reaction pathways. For instance, in a Strecker synthesis, the formation of byproducts from the aldehyde starting material might be an issue.[8][9][10][11]
-
-
Product Loss During Workup and Purification:
-
Extraction: Amino acids can sometimes be challenging to extract efficiently from aqueous phases due to their zwitterionic nature.
-
Action: Adjust the pH of the aqueous phase during workup to ensure the amino acid is in a form that is more soluble in the organic extraction solvent. Perform multiple extractions with smaller volumes of solvent.
-
-
Purification: The chosen purification method (e.g., crystallization, chromatography) may not be optimal, leading to significant product loss.
-
Action: If using chromatography, ensure the stationary phase is appropriate and that the product is stable under the chromatography conditions. For crystallization, screen different solvents to find conditions that provide good recovery.
-
-
Category 3: Issues with Specific Synthetic Routes
Question 3: I am attempting an asymmetric Strecker synthesis. What are some specific challenges I should be aware of?
The Strecker synthesis is a powerful method for creating α-amino acids from aldehydes or ketones.[8][10][12] However, the asymmetric variant has its own set of challenges.
-
Formation of the Iminium Ion: The first step is the formation of an imine or iminium ion, which is then attacked by cyanide.[9][11] This equilibrium can be unfavorable.
-
Action: The use of a dehydrating agent, such as molecular sieves or MgSO₄, can help drive the equilibrium towards the formation of the imine.[11]
-
-
Cyanide Source and Addition: The safe and effective delivery of the cyanide nucleophile is critical.
-
Action: Using a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid or chiral catalyst is a common strategy in modern asymmetric Strecker reactions. Ensure the stoichiometry of the cyanide source is carefully controlled.
-
-
Hydrolysis of the Aminonitrile: The final step is the hydrolysis of the α-aminonitrile to the carboxylic acid.[11] This step can sometimes be harsh and may lead to racemization if not carefully controlled.
-
Action: Perform the hydrolysis under conditions known to minimize racemization. This may involve using specific concentrations of acid or base and carefully controlling the temperature.
-
Question 4: I am using the Bucherer-Bergs reaction to synthesize a hydantoin precursor. What are the key parameters to control?
The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[13][14] These hydantoins can then be hydrolyzed to the desired α,α-disubstituted amino acid.
-
Reaction Equilibrium: This is a complex equilibrium-driven process.
-
Action: The reaction is often performed in a sealed vessel to maintain a sufficient concentration of ammonia and carbon dioxide, which are in equilibrium with ammonium carbonate.[15]
-
-
Stereocontrol: The classical Bucherer-Bergs reaction produces a racemic mixture of hydantoins.[15] Achieving asymmetry often requires subsequent resolution or modification of the procedure.
-
Action: After synthesizing the racemic hydantoin, a classical resolution using a chiral resolving agent or an enzymatic resolution can be employed. Alternatively, chiral phase-transfer catalysts can be used in modified Bucherer-Bergs reactions to induce asymmetry.
-
-
Hydrolysis of the Hydantoin: The final hydrolysis step requires breaking a stable five-membered ring.
-
Action: This step typically requires strong basic or acidic conditions at elevated temperatures. Monitor the reaction carefully to ensure complete hydrolysis without decomposition of the desired amino acid product.
-
II. Experimental Protocols & Workflows
Reference Protocol: Asymmetric Strecker Synthesis of (S)-α-Methylphenylalanine Precursor
This protocol is a representative example and may require optimization for your specific setup and reagents.
Objective: To synthesize the N-protected (S)-α-amino nitrile precursor of (2S)-2-amino-2-phenylpropanoic acid.
Materials:
-
Acetophenone
-
(R)-Phenylglycinol
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral catalyst (e.g., a chiral titanium complex)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Imine Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve acetophenone (1.0 eq) and (R)-phenylglycinol (1.05 eq) in anhydrous dichloromethane.
-
Add 4Å molecular sieves to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the formation of the imine by TLC or GC-MS.
-
-
Asymmetric Cyanation:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of the chiral catalyst (e.g., 5 mol%) in anhydrous dichloromethane.
-
Cool the catalyst solution to the desired temperature (e.g., -40 °C).
-
Filter the imine solution to remove the molecular sieves and add it slowly to the catalyst solution.
-
Add TMSCN (1.2 eq) dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at the same temperature for the optimized reaction time (e.g., 24-48 hours), monitoring its progress by TLC or chiral HPLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-α-amino nitrile.
-
Troubleshooting Workflow Diagram
This diagram provides a logical sequence of steps to diagnose and resolve common issues in the synthesis.
Caption: A general workflow for troubleshooting asymmetric synthesis.
III. Data Summary Tables
Table 1: Influence of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Higher ee | Rationale | Common Range for Screening |
| Temperature | Lower | Magnifies energy difference between diastereomeric transition states.[1] | -78 °C to Room Temperature |
| Catalyst Loading | Optimal (not too high or low) | Avoids catalyst aggregation and ensures sufficient catalytic cycles.[2] | 0.5 - 10 mol% |
| Solvent Polarity | Varies; often less polar | Influences catalyst-substrate complex stability and conformation.[3][4] | Toluene, CH₂Cl₂, THF, Hexanes |
| Concentration | Varies | Can affect reaction rates and the competition between pathways. | 0.05 M - 1.0 M |
IV. Concluding Remarks
The asymmetric synthesis of (2S)-2-amino-2-phenylpropanoic acid is a sophisticated process where success hinges on meticulous attention to detail. Low enantioselectivity and poor yields are common but surmountable challenges. By systematically evaluating catalyst integrity, reaction conditions, and reagent purity, researchers can diagnose and resolve the issues outlined in this guide. Remember that each specific catalytic system will have its own nuances, and a systematic, data-driven optimization approach is the most reliable path to success. We hope this guide serves as a valuable resource in your synthetic endeavors.
References
- Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing)
- Source: Chemical Reviews (ACS Publications)
- Title: Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations Source: Benchchem URL
- Title: Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions Source: Infoscience URL
- Title: Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis Source: Benchchem URL
- Title: Solvent-Induced Enantioselectivity Source: ChemistryViews URL
- Title: Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)
- Title: Application of Biobased Solvents in Asymmetric Catalysis Source: PMC - NIH URL
- Title: Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Unknown URL
- Source: Chemical Science (RSC Publishing)
- Title: The enantioselective synthesis of alpha-amino acid derivatives via organoboranes Source: Journal of the American Chemical Society URL
- Title: Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids Source: ACS Publications URL
- Title: Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1...
- Title: Strecker amino acid synthesis Source: Wikipedia URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Synthesis of Alpha-Amino Acids Source: Free Sketchy MCAT Lesson URL
- Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: PMC - NIH URL
- Title: Asymmetric catalysis: An enabling science Source: PNAS URL
- Title: Bucherer–Bergs reaction Source: Wikipedia URL
- Title: Bucherer-Bergs Reaction Source: Alfa Chemistry URL
- Title: Strecker Synthesis of Amino Acid: Easy Mechanism, applications Source: Chemistry Notes URL
- Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL
- Title: In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?
- Title: Bucherer-Bergs Reaction Source: Organic Chemistry Portal URL
- Title: Preparative Separation and Identification of Derivatized Beta-Methylphenylalanine Enantiomers by Chiral SFC, HPLC and NMR for Development of New Peptide Ligand Mimetics in Drug Discovery Source: PubMed URL
- Title: Synthesis of alpha-methyl, alpha-substituted amino acids Source: Google Patents URL
- Title: Strecker Synthesis Source: Organic Chemistry Portal URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 14. Bucherer-Bergs Reaction [organic-chemistry.org]
- 15. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (2S)-2-amino-2-phenylpropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of (2S)-2-amino-2-phenylpropanoic acid. This non-proteinogenic α-amino acid is a critical chiral building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its asymmetric synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind key experimental parameters to ensure successful, reproducible outcomes.
Part I: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (2S)-2-amino-2-phenylpropanoic acid. Each problem is followed by a detailed analysis of potential causes and actionable solutions grounded in established chemical principles.
Question 1: Why is my overall yield of (2S)-2-amino-2-phenylpropanoic acid consistently low?
Answer:
Low yield is a common issue that can stem from multiple stages of the synthesis, from the initial reaction to final purification. A systematic approach is required to identify the bottleneck.
Potential Causes & Solutions:
-
Incomplete Imine Formation (Strecker Synthesis): The Strecker synthesis begins with the formation of an imine from an aldehyde/ketone and an amine, a reversible reaction.[1][2]
-
Causality: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials.
-
Solution: Ensure anhydrous conditions. Use dry solvents (e.g., methanol, toluene) and consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester water and drive the reaction forward.
-
-
Suboptimal Cyanide Addition: The nucleophilic attack of the cyanide ion on the iminium ion is the crucial C-C bond-forming step.
-
Causality: The rate and efficiency of this step are highly dependent on pH, temperature, and the nature of the cyanide source. If the pH is too low, the concentration of the active CN⁻ nucleophile decreases due to protonation to HCN.
-
Solution: Maintain a slightly basic to neutral pH (typically 7-9) during the addition of the cyanide source (e.g., NaCN, KCN, or TMSCN). Perform the addition at a controlled, low temperature (e.g., 0 °C to RT) to minimize side reactions.
-
-
Hydrolysis Issues: The final step, hydrolysis of the α-aminonitrile to the amino acid, requires harsh conditions (strong acid or base) which can sometimes lead to degradation.
-
Causality: Prolonged exposure to strong acid at high temperatures can cause decarboxylation or other decomposition pathways.
-
Solution: Monitor the hydrolysis reaction closely by TLC or HPLC. Use the mildest effective conditions (e.g., 6M HCl at reflux) and avoid unnecessarily long reaction times. Once the reaction is complete, process the sample promptly.
-
-
Losses During Work-up and Purification: (2S)-2-amino-2-phenylpropanoic acid is an amphoteric molecule (a zwitterion at its isoelectric point), which can complicate its extraction and isolation.
-
Causality: At its isoelectric point (pI), the amino acid has minimal solubility in many organic solvents and water. During aqueous work-up, adjusting the pH too close to the pI can cause premature precipitation and loss of product.
-
Solution: For purification, carefully adjust the pH of the aqueous solution to the pI of the product to induce crystallization. Wash the collected solid with cold water and then a non-polar organic solvent (like diethyl ether) to remove impurities. Avoid excessive washing, which can redissolve the product.
-
Workflow for Diagnosing Low Yield
Caption: A troubleshooting decision tree for low yield issues.
Question 2: My product has a low enantiomeric excess (%ee). How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is the primary goal of any asymmetric synthesis. Low %ee indicates that the chiral-directing element (catalyst or auxiliary) is not effectively controlling the stereochemical outcome of the reaction.
Potential Causes & Solutions:
-
Ineffective Chiral Auxiliary or Catalyst:
-
Causality: The steric and electronic properties of the chiral director are fundamental to inducing asymmetry. An inappropriate catalyst may not create a sufficiently differentiated energetic barrier between the two diastereomeric transition states.
-
Solution:
-
Asymmetric Strecker Synthesis: When using a chiral auxiliary like (R)-phenylglycine amide, the diastereoselectivity is often driven by a crystallization-induced asymmetric transformation. Ensure that the reaction conditions (solvent, temperature) favor the selective precipitation of the desired diastereomer.
-
Catalytic Routes: For syntheses using chiral catalysts (e.g., BINOL-derived catalysts or Cinchona alkaloids in PTC), catalyst loading is critical.[2][3] Too little catalyst may lead to a significant uncatalyzed "background" reaction, which is racemic and lowers the overall %ee. Verify the purity and activity of your catalyst.
-
-
-
Incorrect Reaction Temperature:
-
Causality: Asymmetric inductions are often more effective at lower temperatures. Higher temperatures provide more thermal energy, which can overcome the small energy difference between the diastereomeric transition states, leading to reduced selectivity.
-
Solution: Perform the key stereodetermining step at the lowest practical temperature. For many asymmetric cyanations, this can range from -78 °C to 0 °C.
-
-
Racemization During a Subsequent Step:
-
Causality: The α-proton of the aminonitrile intermediate or the final amino acid product can be acidic. Under certain conditions (especially strongly basic or acidic conditions during hydrolysis or work-up), this proton can be abstracted, leading to racemization.[4]
-
Solution: Use the mildest possible conditions for hydrolysis and purification. If racemization is suspected during work-up, minimize the time the product spends in strongly acidic or basic solutions. For sensitive substrates, enzymatic hydrolysis can be a milder alternative.
-
-
Inaccurate %ee Determination:
-
Causality: The analytical method used to measure %ee may not be properly optimized, leading to incorrect results.
-
Solution: Use a validated analytical method, most commonly Chiral High-Performance Liquid Chromatography (HPLC).[5][6] Ensure baseline separation of the two enantiomers. If derivatization is required, confirm that the derivatizing agent is enantiomerically pure and that the reaction does not cause racemization.[7]
-
| Parameter | Impact on Enantioselectivity | Recommended Optimization |
| Temperature | Lower temperatures generally increase selectivity. | Test a range from -78°C to room temperature. |
| Catalyst/Auxiliary | The choice and purity are paramount. | Screen different chiral ligands/auxiliaries. Verify purity. |
| Solvent | Can influence catalyst conformation and solubility. | Screen a variety of aprotic solvents (e.g., Toluene, CH₂Cl₂, THF). |
| Reaction Time | Longer times can sometimes lead to racemization. | Monitor the reaction and stop it once consumption of starting material is complete. |
Question 3: My reaction seems to stall or is incomplete. What should I do?
Answer:
A stalled reaction indicates a problem with reactivity, which could be due to deactivated reagents, poor solubility, or product inhibition.
Potential Causes & Solutions:
-
Deactivated Reagents:
-
Causality: Cyanide sources can be hygroscopic and degrade over time. Catalysts, especially organometallic ones, can be sensitive to air and moisture.
-
Solution: Use freshly opened or properly stored reagents. If using a catalyst, ensure it was handled under an inert atmosphere (e.g., nitrogen or argon) if required.
-
-
Poor Solubility:
-
Causality: If one of the reactants or the catalyst has poor solubility in the chosen solvent, the reaction will be slow or incomplete.
-
Solution: Change to a solvent system where all components are fully dissolved. A co-solvent system might be necessary. For heterogeneous reactions, ensure efficient stirring to maximize the interfacial area.
-
-
Product Inhibition:
-
Causality: In some catalytic cycles, the product can bind to the catalyst more strongly than the reactants, effectively inhibiting the catalyst and stopping the reaction.
-
Solution: This is an inherent mechanistic issue. Running the reaction at a higher dilution may sometimes help, although this can also decrease the reaction rate. Investigating a different catalyst system that is less prone to product inhibition is the most effective long-term solution.
-
Part II: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic routes for enantiomerically pure (2S)-2-amino-2-phenylpropanoic acid?
Answer:
There are three main strategies for obtaining the desired (S)-enantiomer:
-
Asymmetric Strecker Synthesis: This is one of the most versatile methods for synthesizing α-amino acids.[8] It involves the three-component reaction of an aldehyde (or ketone), a source of ammonia, and a cyanide source. Enantioselectivity is achieved by using either a chiral amine auxiliary (which forms a chiral imine intermediate) or a chiral catalyst that directs the cyanide addition.[2]
-
Enzymatic Kinetic Resolution: This method starts with a racemic mixture of 2-amino-2-phenylpropanoic acid or a suitable precursor. An enzyme, such as a lipase or an acylase, selectively catalyzes a reaction on one of the enantiomers (e.g., hydrolysis of an N-acetyl group).[9][10] This leaves the unreacted (S)-enantiomer, which can then be separated from the modified (R)-enantiomer. This approach is powerful because enzymes offer extremely high selectivity under mild conditions.[11]
-
Chiral Pool Synthesis: This approach uses a readily available, enantiomerically pure starting material from nature (the "chiral pool"), such as an existing amino acid, and modifies it through a series of stereochemically controlled reactions to arrive at the target molecule.[12]
Principle of Enzymatic Kinetic Resolution
Caption: Workflow of enzymatic kinetic resolution.
FAQ 2: How can I accurately determine the enantiomeric excess (%ee) of my final product?
Answer:
Accurate determination of enantiomeric purity is critical. The most reliable and widely used methods are chromatographic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The separation occurs on a Chiral Stationary Phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. The %ee is calculated from the relative peak areas of the two enantiomers. Several types of CSPs are effective for amino acids, including those based on cyclodextrins or proteins.[5][6]
-
Chiral Gas Chromatography (GC): This method is suitable if the amino acid can be converted into a volatile derivative (e.g., by esterification and acylation). The derivatized enantiomers are then separated on a chiral GC column.[4]
-
Indirect Methods: This involves reacting the amino acid mixture with a pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column, or even analyzed by NMR spectroscopy.[7]
FAQ 3: What are the critical safety precautions I should take during this synthesis?
Answer:
The synthesis of (2S)-2-amino-2-phenylpropanoic acid involves several hazardous materials and requires strict adherence to safety protocols.
-
Cyanide Compounds (NaCN, KCN, TMSCN): EXTREMELY TOXIC. Cyanide salts and hydrogen cyanide (HCN) gas are potent poisons.
-
ALWAYS handle in a certified chemical fume hood.
-
NEVER allow cyanide salts to come into contact with acid, as this will liberate lethal HCN gas. All glassware should be rinsed with a basic solution (like dilute NaOH or bleach solution) after use to quench any residual cyanide before washing.
-
Have a cyanide antidote kit available and ensure you are trained in its use.
-
-
Strong Acids and Bases (e.g., HCl, NaOH): These are corrosive. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid/base resistant gloves.
-
Organic Solvents: Many organic solvents are flammable and/or toxic. Handle them in a well-ventilated fume hood and away from ignition sources.
Part III: Detailed Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should adapt them based on their specific substrate and available equipment.
Protocol 1: Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation
This protocol is adapted from methodologies using (R)-phenylglycine amide as a chiral auxiliary, which often results in high diastereoselectivity through precipitation.
Materials:
-
Acetophenone
-
(R)-phenylglycine amide hydrochloride
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (deionized)
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve (R)-phenylglycine amide HCl (1.0 eq) and acetophenone (1.0 eq) in a mixture of MeOH/H₂O (e.g., 6:1 v/v).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
-
Cyanation and Crystallization:
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of NaCN (1.1 eq) in water dropwise over 30 minutes, ensuring the temperature remains below 5 °C. (CAUTION: EXTREME TOXICITY) .
-
Allow the reaction to stir at room temperature. The desired diastereomer of the α-aminonitrile should begin to precipitate as a solid.
-
Continue stirring for 24-96 hours to allow the equilibrium to shift and maximize the precipitation of the desired diastereomer.[13]
-
-
Isolation of Aminonitrile:
-
Filter the solid precipitate and wash it with a cold MeOH/H₂O mixture, followed by cold water.
-
Dry the diastereomerically pure α-aminonitrile under vacuum.
-
-
Hydrolysis:
-
Suspend the dried aminonitrile in 6M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
During this step, the nitrile is hydrolyzed to a carboxylic acid, and the chiral auxiliary is cleaved.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether multiple times to remove the cleaved chiral auxiliary and other organic-soluble impurities.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of 2-amino-2-phenylpropanoic acid (typically pH 5-6) using a solution of NaOH.
-
The product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield (2S)-2-amino-2-phenylpropanoic acid.
-
-
Analysis:
-
Confirm the structure by ¹H NMR and ¹³C NMR.
-
Determine the enantiomeric excess (%ee) by chiral HPLC.
-
Part IV: References
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]
-
Wang, Z., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(7), 2947-2951. [Link]
-
O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. [Link]
-
Gao, Y., et al. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 17(18), 4524-4528. [Link]
-
Midland, M. M., & Ko, Y. S. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society, 124(32), 9348–9349. [Link]
-
Il-Suk, K., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(24), 5904. [Link]
-
CAT GmbH. Analyses of amino acids, Enantiomeric purity. Company Service Page. [Link]
-
Zhang, T., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances, 8(40), 22596-22606. [Link]
-
Strege, M. A., & Chetwyn, N. P. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1220, 123638. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
Miyamoto, T., et al. (2018). Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. ACS Omega, 3(10), 14315–14324. [Link]
-
Iyer, M. S. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Stepanyan, S. A., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 620–623. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4. [Link]
-
Karade, N. N., & Kaushik, M. P. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 23(10), 2660. [Link]
-
Johnson, K. J., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 856–862. [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
-
Aturki, Z., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. [Link]
-
Le, T. H. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. ETH Zurich Research Collection. [Link]
-
Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers Using Crystallization Methods. Recent Patents on Materials Science, 1(2), 119-131. [Link]
-
University of Liverpool. (n.d.). Asymmetric Synthesis. CHEM244 Lecture Notes. [Link]
-
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology, 35, 249-278. [Link]
-
University of Bath. (n.d.). Asymmetric Synthesis. CH20005 Lecture Notes. [Link]
-
PubChem. (2S)-2-amino-2-phenylpropanoic acid. [Link]
-
PrepChem. Synthesis of 2-phenylpropionic acid. [Link]
-
De la Torre, A., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 22. [Link]
-
PubChem. 2-Amino-2-phenylpropanoic acid. [Link]
-
Dilbeck, G. A., et al. (1978). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry, 43(24), 4593–4596. [Link]
-
Wielińska, J., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4617. [Link]
-
Femmer, C., et al. (2016). Exploiting racemases for the targeted synthesis of optically pure amines and amino acids. Biotechnology and Bioengineering, 114(1), 29-41. [Link]
-
Borch, R. F., & Levitan, S. R. (1972). Asymmetric synthesis of alcohols, amines, and amino acids. The Journal of Organic Chemistry, 37(14), 2347–2349. [Link]
-
Hollmann, F., & Bühler, K. (2005). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Chimia, 59(3), 108-111. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cat-online.com [cat-online.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 11. mdpi.com [mdpi.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (2S)-2-amino-2-phenylpropanoic acid
Welcome to the technical support guide for (2S)-2-amino-2-phenylpropanoic acid, a non-natural amino acid of significant interest in pharmaceutical development. Its unique α,α-disubstituted structure introduces conformational constraints in peptides, making it a valuable building block. However, its purification, particularly achieving high enantiomeric purity, presents distinct challenges. This guide provides troubleshooting solutions and detailed protocols to address common issues encountered during its purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format, explaining the underlying principles of the proposed solutions.
Category 1: Enantiomeric Purity Challenges
Question 1: My final product is contaminated with the (2R)-enantiomer, resulting in low enantiomeric excess (e.e.). How can I resolve the enantiomers effectively?
Answer: Contamination with the undesired (2R)-enantiomer is the most common and critical challenge. Achieving high enantiomeric purity is paramount for clinical applications. Several strategies can be employed, ranging from classical chemical resolution to modern chromatographic techniques. The choice depends on the scale of your purification and available resources.
-
Core Problem: The (2S) and (2R) enantiomers have identical physical properties (solubility, boiling point, etc.), making them inseparable by standard chromatographic or crystallization methods. The key is to introduce a chiral environment that allows them to be differentiated.
-
Solution 1: Diastereomeric Salt Crystallization This classical method relies on reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.
-
Mechanism: The interaction between your racemic mixture (a 50:50 mix of S and R) and a pure chiral resolving agent (e.g., an S-acid) creates two different salt pairs: (S-acid, S-amino acid) and (S-acid, R-amino acid). These pairs are diastereomers and will crystallize at different rates from a given solvent system.
-
Troubleshooting:
-
Poor Separation: If both diastereomeric salts co-crystallize, screen different resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid) and a wider range of solvents.
-
Low Yield: The yield is inherently limited to a theoretical maximum of 50% for the desired enantiomer from a racemic mixture in a single resolution. The resolving agent can be recovered and the undesired enantiomer can be racemized and recycled to improve overall process efficiency.
-
-
-
Solution 2: Chiral Chromatography (HPLC) For both analytical quantification of e.e. and preparative-scale purification, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful tool.
-
Mechanism: CSPs contain a chiral selector that interacts stereoselectively with the enantiomers. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for the (2S) and (2R) enantiomers, allowing for their separation.[1]
-
Troubleshooting:
-
No Resolution: The choice of CSP is critical. For amino acid derivatives, macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ series) or polysaccharide-based columns are often effective.[1] You may need to screen several columns.
-
Poor Peak Shape/Broad Peaks: Adjust the mobile phase. For amino acids, this often involves controlling the pH with additives like trifluoroacetic acid (TFA) or triethylammonium acetate (TEAA) and optimizing the organic modifier (e.g., methanol, acetonitrile).[1]
-
-
-
Solution 3: Preferential Crystallization If your material is already partially enriched in the desired (2S)-enantiomer, you can selectively crystallize it out, leaving the bulk of the (2R)-enantiomer in the solution (mother liquor).[2]
-
Mechanism: A supersaturated solution of a non-racemic mixture of enantiomers will first deposit the excess enantiomer as a pure solid. This process is kinetically controlled and often requires seeding with a pure crystal of the desired enantiomer.
-
Troubleshooting:
-
Spontaneous Nucleation of Racemate: If the solution is too supersaturated, the racemate may crystallize out. Carefully control the cooling rate and concentration.
-
Process Stalls: Once the mother liquor reaches the racemic composition, crystallization of the pure enantiomer will cease.
-
-
Category 2: Chemical Purity Challenges (Process-Related Impurities)
Question 2: My purified product contains residual starting materials from the synthesis, such as glycine Schiff bases or substituted benzyl bromides. How can I remove them?
Answer: These impurities arise from incomplete reactions during the synthesis, which is often an asymmetric alkylation of a glycine equivalent.[3] Their removal is crucial for obtaining a high-purity final product.
-
Solution 1: Flash Column Chromatography This is the workhorse of purification for organic synthesis.
-
Mechanism: Separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase. The nonpolar starting materials will generally elute much faster than the polar amino acid product.
-
Troubleshooting:
-
Product Stuck on Column: (2S)-2-amino-2-phenylpropanoic acid is highly polar and may show poor mobility on silica gel with standard solvents like ethyl acetate/hexane. A more polar mobile phase, such as dichloromethane/methanol with a small amount of acetic acid or ammonia to improve peak shape, is often necessary.
-
Co-elution: If impurities have similar polarity to the product, a different stationary phase (e.g., alumina, C18 reversed-phase silica) or a more sophisticated purification technique may be needed.
-
-
-
Solution 2: Acid-Base Extraction This liquid-liquid extraction technique leverages the amphoteric nature of the amino acid product.
-
Mechanism:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with an acidic aqueous solution (e.g., 1M HCl). This will protonate the amino group of your product, making it water-soluble and extracting it into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Separate the layers.
-
Adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid to precipitate the pure product, which can then be collected by filtration.
-
-
Category 3: Physical Form & Handling
Question 3: I am struggling to crystallize my final product. It remains an amorphous solid or a thick oil after solvent removal. What can I do?
Answer: Obtaining a stable, crystalline solid is essential for ease of handling, long-term stability, and ensuring the highest purity, as amorphous materials can trap solvent and impurities.
-
Solution 1: Systematic Solvent Screening The key is to find a solvent system where your compound is sparingly soluble.
-
Protocol: Use small vials to test the solubility of your compound in a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, heptane). Look for a solvent in which it is soluble when hot but poorly soluble when cold. Alternatively, find a "solvent" (in which it is highly soluble) and an "anti-solvent" (in which it is insoluble). Dissolve the compound in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity appears, then allow it to stand.
-
-
Solution 2: Control Nucleation and Crystal Growth Crystallization is a two-step process: nucleation (the initial formation of small crystal aggregates) and growth.
-
Seeding: Introduce a tiny crystal of known pure material into a supersaturated solution to act as a template for crystal growth.
-
Slow Cooling/Evaporation: Rapid changes promote the formation of small crystals or amorphous precipitation. Allow solutions to cool slowly to room temperature, and then to 0-4°C. Alternatively, allow the solvent to evaporate slowly from a loosely covered container.
-
Additives: In some cases, adding surfactants or polyvalent alcohols can improve the crystal properties by altering the surface tension and interactions at the crystal face.[4]
-
Experimental Protocols & Workflows
Protocol 1: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination
This protocol provides a starting point for resolving the enantiomers of 2-amino-2-phenylpropanoic acid.
-
Column Selection: Chirobiotic™ T or V columns are excellent starting points.[1]
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.
-
Mobile Phase: A common mobile phase is a mixture of an organic modifier and an acidic or buffered aqueous component.
-
Example Condition: 80:20 (v/v) Methanol / 0.1% Triethylammonium Acetate (pH 4.1).[1]
-
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 215 nm or 254 nm.
-
Temperature: Ambient or controlled at 25°C.
-
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the e.e. using the peak areas: e.e. (%) = [ (Area S - Area R) / (Area S + Area R) ] * 100.
Table 1: Example Chiral HPLC Conditions
| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Chirobiotic™ T | 0.1% TEAA (pH 4.1) / MeOH (20/80) | 0.5 mL/min | 215 nm | [1] |
| (+)-Crownpack | ACN / Water (80/20) + 10 mM H₂SO₄ | 1.0 mL/min | UV (various) | [1] |
| Chirobiotic™ V | MeOH/ACN/H₂O/TEA (70:10:20:0.1) | 1.0 mL/min | UV (various) | [1] |
Visual Diagrams
References
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]
- Google Patents. (n.d.). EP0373583A2 - Recovery of L-phenylalanine from its racemic mixtures.
-
Gasparrini, F., et al. (2004). Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1425. Retrieved from [Link]
-
BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]
-
Li, Y., & Zhang, Y. (2006). Separation of the enantiomer of phenylalanine by ion-pair chromatography. ResearchGate. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853461, (2S)-2-amino-2-phenylpropanoic acid. Retrieved from [Link]
-
ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(8), 4584-4593. Retrieved from [Link]
-
Nishijo, J., et al. (2013). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 5(21), 5913-5916. Retrieved from [Link]
- Google Patents. (n.d.). SE8505451D0 - PURIFICATION OF L-PHENYLALANINE.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31722, 2-Amino-2-phenylpropanoic acid. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1269018. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0373583A2 - Recovery of L-phenylalanine from its racemic mixtures - Google Patents [patents.google.com]
- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Technical Support Center: (S)-alpha-methyl-phenylglycine Synthesis
Welcome to the technical support center for the synthesis of (S)-alpha-methyl-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your experiments for both yield and enantiomeric purity.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of (S)-alpha-methyl-phenylglycine.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields in the synthesis of α-methyl-phenylglycine can stem from several factors, often related to the initial reaction setup and intermediate stability. The primary synthetic routes, such as the Strecker synthesis or the Bucherer-Bergs reaction, involve the formation of key intermediates like α-amino nitriles or hydantoins.[1][2]
Common Causes for Low Yield:
-
Incomplete Imine Formation: The initial condensation of the ketone (acetophenone derivative) with an amine source is a critical equilibrium-driven step. Insufficient removal of water can shift the equilibrium back towards the starting materials, reducing the concentration of the imine available for nucleophilic attack.
-
Side Reactions of the Ketone: Enolization of the ketone starting material can lead to undesired side reactions, especially under basic conditions.
-
Instability of Intermediates: The α-amino nitrile intermediate in the Strecker synthesis can be susceptible to hydrolysis or elimination under harsh reaction conditions.[2] Similarly, the hydantoin intermediate in the Bucherer-Bergs reaction requires specific conditions for efficient hydrolysis to the desired amino acid.[1]
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and reactant concentrations play a crucial role. For instance, in the Strecker synthesis, the concentration of the cyanide source and the pH of the reaction medium must be carefully controlled.
Q2: I'm struggling to achieve high enantiomeric purity. What are the key factors influencing stereoselectivity?
Achieving high enantiomeric excess (ee) is a primary challenge in the synthesis of (S)-alpha-methyl-phenylglycine. The stereochemical outcome is determined by the method of asymmetric induction employed.
Key Factors Influencing Enantioselectivity:
-
Chiral Auxiliary Selection: In substrate-controlled diastereoselective syntheses, the choice of chiral auxiliary is paramount. Auxiliaries like (R)-phenylglycine amide have proven effective in asymmetric Strecker reactions, often leading to high diastereoselectivity through a process called crystallization-induced asymmetric transformation.[3][4]
-
Catalyst System (for asymmetric catalysis): In enantioselective catalytic methods, the catalyst's structure, loading, and the reaction conditions directly impact the enantiomeric ratio of the product.
-
Racemization: Phenylglycine and its derivatives are known to be prone to racemization, especially under harsh acidic or basic conditions or at elevated temperatures during workup and purification.[5] The acidity of the α-proton is a key factor in this process.
-
Resolution Efficiency: If employing a chiral resolution strategy, the choice of resolving agent and the crystallization conditions are critical for obtaining a high enantiomeric excess of the desired (S)-enantiomer.
Q3: How can I accurately determine the enantiomeric purity of my product?
Accurate determination of enantiomeric purity is essential for validating your synthetic method.
Recommended Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs):
-
CSAs: These agents, such as (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers in solution, which can lead to distinguishable signals in the NMR spectrum.[6]
-
CDAs: Reacting the amino acid with a chiral derivatizing agent, like Mosher's acid chloride, forms stable diastereomers that can be distinguished and quantified by NMR.
-
-
Mass Spectrometry (MS): Certain mass spectrometric kinetic methods can be used for the rapid and accurate quantitative analysis of chiral phenylglycine.[7]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Problem 1: Low Diastereoselectivity in Asymmetric Strecker Synthesis
Symptoms: The 1H NMR spectrum of your crude α-amino nitrile intermediate shows a nearly 1:1 ratio of diastereomers.
Causality: In an asymmetric Strecker reaction using a chiral auxiliary like (R)-phenylglycine amide, the desired diastereomer should selectively precipitate from the reaction mixture in a process known as a crystallization-induced asymmetric transformation.[3][4] If this doesn't occur, it's likely due to issues with solubility or the equilibrium between the diastereomers in solution.
Troubleshooting Steps:
-
Solvent System Optimization: The solvent composition is critical for inducing crystallization of the desired diastereomer.
-
Initial Recommendation: A mixture of methanol and water (e.g., 6:1 v/v) is often effective.[3]
-
Troubleshooting: If precipitation is not observed or is slow, systematically vary the solvent ratio. Increasing the water content can sometimes promote precipitation.
-
-
Temperature Control:
-
Initial Recommendation: Stirring at room temperature is a good starting point.
-
Troubleshooting: If diastereoselectivity is low, try running the reaction at a lower temperature to favor the kinetic product or at a higher temperature to facilitate equilibration and crystallization of the thermodynamically more stable diastereomer.
-
-
Seeding:
-
Procedure: If you have a small amount of the pure desired diastereomer, add a few crystals to the reaction mixture to induce crystallization.
-
-
Concentration Adjustment:
-
Rationale: The concentration of reactants can influence the rate of crystallization.
-
Action: If the reaction is too dilute, the desired diastereomer may not reach its saturation point to precipitate. Try running the reaction at a higher concentration.
-
Problem 2: Racemization During Hydrolysis of the Nitrile/Auxiliary Removal
Symptoms: You start with a diastereomerically pure α-amino nitrile, but the final (S)-alpha-methyl-phenylglycine product has a low enantiomeric excess.
Causality: The hydrolysis of the nitrile and the removal of the chiral auxiliary often require harsh acidic conditions (e.g., refluxing in 6 M HCl), which can cause racemization of the final product.[5][8] The α-proton of phenylglycine derivatives is relatively acidic, making it susceptible to epimerization.
Troubleshooting Steps:
-
Milder Hydrolysis Conditions:
-
Rationale: Avoid prolonged heating at high temperatures.
-
Action: Try stepwise hydrolysis. First, use milder acidic conditions to hydrolyze the nitrile to an amide, which can then be hydrolyzed to the carboxylic acid under different conditions.
-
-
Alternative Auxiliary Removal Methods:
-
For Auxiliaries Cleavable by Hydrogenolysis: If your chiral auxiliary has a benzylic group, it may be removable via catalytic hydrogenolysis, which is generally a milder method.
-
-
Temperature and Time Optimization:
-
Procedure: Carefully monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed to minimize exposure to harsh conditions. Experiment with lower temperatures for longer reaction times.
-
Problem 3: Difficulty in Purifying the Final Product
Symptoms: The crude product is an oily substance or contains persistent impurities that are difficult to remove by standard crystallization.
Causality: Impurities can arise from side reactions or incomplete conversion of intermediates. The zwitterionic nature of amino acids can also make them challenging to handle and crystallize.
Troubleshooting Steps:
-
pH Adjustment for Crystallization:
-
Rationale: The solubility of amino acids is highly dependent on pH. They are least soluble at their isoelectric point (pI).
-
Procedure: Dissolve the crude product in a dilute acidic or basic solution and then slowly adjust the pH to the pI of α-methyl-phenylglycine to induce crystallization.
-
-
Ion-Exchange Chromatography:
-
Rationale: This technique is very effective for purifying amino acids.
-
Procedure: Use a cation-exchange resin. Load the crude product onto the column, wash away neutral and anionic impurities, and then elute the desired amino acid with a suitable buffer or a dilute ammonia solution.
-
-
Recrystallization from Different Solvent Systems:
-
Procedure: Experiment with various solvent systems. A common choice for amino acids is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.
-
III. Detailed Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of (S)-alpha-methyl-phenylglycine via Crystallization-Induced Asymmetric Transformation
This protocol is adapted from the work of Boesten et al. and utilizes (R)-phenylglycine amide as a chiral auxiliary.[3]
Workflow Diagram:
Caption: Asymmetric Strecker Synthesis Workflow
Materials:
-
Acetophenone derivative (1.0 eq)
-
(R)-Phenylglycine amide hydrochloride (1.0 eq)
-
Sodium cyanide (NaCN) (1.05 eq)
-
Glacial acetic acid (AcOH) (1.06 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend (R)-phenylglycine amide hydrochloride in a 6:1 (v/v) mixture of methanol and water.
-
Imine Formation and Cyanation: To the suspension, add the acetophenone derivative. Then, add a 30% aqueous solution of NaCN and glacial acetic acid simultaneously over a period of 30 minutes. An exotherm may be observed.
-
Crystallization-Induced Asymmetric Transformation: Stir the reaction mixture at room temperature for 48-96 hours. A precipitate of the desired (R,S)-α-amino nitrile should form. The progress of the crystallization and the diastereomeric ratio can be monitored by 1H NMR.
-
Isolation of the Intermediate: Filter the solid precipitate and wash it with cold water. Dry the solid under vacuum to obtain the diastereomerically pure (R,S)-α-amino nitrile.
-
Hydrolysis and Auxiliary Removal: To the isolated α-amino nitrile, add 6 M HCl and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether) to remove the cleaved chiral auxiliary.
-
Concentrate the aqueous layer under reduced pressure.
-
Purify the resulting crude (S)-alpha-methyl-phenylglycine by recrystallization, adjusting the pH to its isoelectric point, or by ion-exchange chromatography.
-
Protocol 2: Chiral Resolution of Racemic alpha-methyl-phenylglycine
This protocol provides a general workflow for separating the enantiomers of racemic α-methyl-phenylglycine using a chiral resolving agent.
Workflow Diagram:
Caption: Chiral Resolution Workflow
Materials:
-
Racemic α-methyl-phenylglycine
-
Chiral resolving agent (e.g., (S)-mandelic acid or another chiral acid/base)
-
Suitable solvent (e.g., ethanol, methanol, water, or mixtures thereof)
-
Dilute acid (e.g., HCl)
-
Dilute base (e.g., NaOH or NH₄OH)
Procedure:
-
Salt Formation: Dissolve the racemic α-methyl-phenylglycine in a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Combine the two solutions.
-
Fractional Crystallization: Allow the combined solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator. One of the diastereomeric salts should preferentially crystallize.
-
Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The purity of the diastereomeric salt can be checked by measuring its specific rotation.
-
Recrystallization (if necessary): If the desired level of purity is not achieved, recrystallize the diastereomeric salt from the same or a different solvent system.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and add a dilute base (if a chiral acid was used as the resolving agent) or a dilute acid (if a chiral base was used) to precipitate the free amino acid at its isoelectric point.
-
Final Purification: Filter the pure enantiomer of α-methyl-phenylglycine, wash it with cold water, and dry it under vacuum. The resolving agent can often be recovered from the mother liquor.
IV. Data Summary
The following table summarizes typical results that can be expected from the asymmetric Strecker synthesis described in Protocol 1.
| Starting Ketone | Chiral Auxiliary | Solvent | Yield of Amino Nitrile | Diastereomeric Ratio (dr) |
| Pivaldehyde | (R)-Phenylglycine amide | Water | 93% | >99:1 |
| 3,4-Dimethoxyphenylacetone | (R)-Phenylglycine amide | MeOH/H₂O (6:1) | 76% | >99:1 |
Data adapted from Boesten et al., Org. Lett. 2001, 3 (8), pp 1121–1124.[3]
V. References
-
Boesten, W. H. J., Seerden, J-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
Boesten, W. H. J., Seerden, J-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]
-
Bucherer, H. T., & Bergs, W. (1934). Ein neues, einfaches Verfahren zur Synthese von Hydantoinen. Journal für Praktische Chemie, 140(1-4), 1-10.
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
-
Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 62(22), 7557–7559. [Link]
-
Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Asymmetric Strecker Synthesis. Master Organic Chemistry. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]
-
Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. (2005). PubMed. [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Hall. [Link]
-
Müller, M., & Wibbeling, B. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1181-1199. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preventing racemization during synthesis of (2S)-2-amino-2-phenylpropanoic acid
Welcome to the technical support center for the stereoselective synthesis of (2S)-2-amino-2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-proteinogenic amino acid while preserving its chiral integrity. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the successful, enantiomerically pure synthesis of your target compound.
Troubleshooting Guide: Preventing Racemization
This section addresses specific issues that may arise during the synthesis of (2S)-2-amino-2-phenylpropanoic acid, leading to a loss of enantiomeric excess.
Issue 1: My final product is a racemic mixture, or has significantly lower enantiomeric excess (ee) than expected.
Possible Cause A: Racemization during Nitrile Hydrolysis in a Strecker Synthesis Pathway
The Strecker synthesis is a common route to α,α-disubstituted amino acids, proceeding through an α-aminonitrile intermediate. While the formation of the aminonitrile can be highly diastereoselective, the final hydrolysis step is critical for maintaining stereochemical purity.
-
Explanation of Causality: Harsh hydrolysis conditions, such as concentrated strong acids (e.g., 6M HCl) at high temperatures, can lead to racemization. The acidic conditions can facilitate the reversible formation of a planar achiral intermediate by protonation of the nitrile followed by tautomerization, allowing for the loss of the stereocenter's configuration upon hydrolysis.
-
Recommended Solution:
-
Milder Hydrolysis Conditions: Opt for less aggressive hydrolysis conditions. For instance, a two-step hydrolysis can be employed. First, treat the aminonitrile with a milder acid to form the corresponding amino amide, which is generally more stable. Subsequently, the amino amide can be hydrolyzed to the carboxylic acid under conditions less prone to racemization.
-
Enzymatic Hydrolysis: Consider using a nitrilase enzyme for the hydrolysis of the α-aminonitrile. Nitrilases can offer high stereospecificity, converting only one enantiomer of the nitrile to the desired amino acid, or can be used in a dynamic kinetic resolution process.
-
Experimental Protocol: Mild Hydrolysis of α-Aminonitrile
-
Formation of Amino Amide: Dissolve the α-aminonitrile in a mixture of acetic acid and water. Heat the solution at a moderate temperature (e.g., 60-80°C) and monitor the reaction by TLC or HPLC until the nitrile is fully converted to the amide.
-
Hydrolysis of Amino Amide: Isolate the amino amide and subject it to hydrolysis using a dilute aqueous acid (e.g., 1-2 M HCl) or base (e.g., 1 M NaOH) at room temperature or slightly elevated temperatures. Careful monitoring is crucial to prevent racemization of the final amino acid product.
Possible Cause B: Epimerization during Chiral Auxiliary Removal
Chiral auxiliaries, such as Evans oxazolidinones or those derived from phenylglycine, are powerful tools for stereocontrolled alkylation reactions. However, the removal of the auxiliary can be a source of racemization if not performed under optimal conditions.
-
Explanation of Causality: The conditions for cleaving the chiral auxiliary, which often involve strong nucleophiles or harsh pH, can lead to the deprotonation of the α-proton of the amino acid, forming a planar enolate intermediate that can be protonated from either face, resulting in racemization.
-
Recommended Solution:
-
Optimized Cleavage Conditions: Carefully select the cleavage conditions based on the specific chiral auxiliary used. For instance, with some oxazolidinone auxiliaries, cleavage with lithium hydroperoxide (LiOOH) at low temperatures is effective and minimizes the risk of racemization.
-
Screening of Reagents: If racemization is observed, screen a variety of cleavage reagents and conditions, including different bases, solvents, and temperatures, to identify a protocol that efficiently removes the auxiliary without compromising the stereochemical integrity of the product.
-
Issue 2: I am observing significant epimerization during the work-up and purification of my final product.
Possible Cause: Exposure to Basic or Acidic Conditions During Extraction and Chromatography
The stereocenter of α-methyl-α-phenylglycine can be sensitive to both acidic and basic conditions, especially at elevated temperatures.
-
Explanation of Causality: During aqueous work-up, prolonged exposure to even moderately basic or acidic aqueous layers can initiate racemization. Similarly, in chromatographic purification, certain stationary phases (e.g., untreated silica gel) can have acidic sites that promote epimerization, particularly if the elution is slow.
-
Recommended Solution:
-
Neutralize Carefully: During work-up, ensure that any acidic or basic solutions are neutralized promptly and gently, avoiding localized excesses of acid or base. Use of buffered aqueous solutions can be beneficial.
-
Passivated Chromatography Media: For purification by column chromatography, consider using a passivated silica gel (e.g., treated with a silylating agent) or an alternative stationary phase like alumina.
-
Expedient Purification: Minimize the time the product is in solution and on the chromatography column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control to maintain the stereochemical purity of (2S)-2-amino-2-phenylpropanoic acid during its synthesis?
A1: The most critical parameter is the management of pH and temperature during all stages of the synthesis, work-up, and purification. The α-proton of α,α-disubstituted amino acids like this one is susceptible to abstraction under basic conditions and can also be labile under strong acidic conditions, especially at elevated temperatures.[1] Therefore, maintaining near-neutral conditions whenever possible and keeping temperatures low are paramount to preventing racemization.
Q2: Which synthetic route is generally considered most robust for preventing racemization in the synthesis of (2S)-2-amino-2-phenylpropanoic acid?
A2: An asymmetric Strecker synthesis followed by a crystallization-induced asymmetric transformation of the resulting α-aminonitrile is a highly effective strategy.[2] This approach allows for the formation of a diastereomerically pure aminonitrile intermediate, which can then be hydrolyzed to the final amino acid. The key advantage is that the stereocenter is set early and can be purified to a high diastereomeric excess before the final, potentially racemization-prone, hydrolysis step.
Q3: How can I accurately determine the enantiomeric excess of my synthesized (2S)-2-amino-2-phenylpropanoic acid?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. The amino acid is typically derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) or a fluorescent tag to allow for separation and detection of the enantiomers on a chiral stationary phase column. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral derivatizing agent can be used to distinguish the signals of the two enantiomers.
Q4: Are there any specific protecting groups for the amino function that are recommended to minimize racemization?
A4: For α,α-disubstituted amino acids, the choice of protecting group is crucial. While standard protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are often used, their removal conditions must be carefully optimized. For instance, the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group with strong bases like piperidine can induce racemization in sensitive substrates.[3] Therefore, it is advisable to use protecting groups that can be removed under milder, neutral conditions if possible, or to carefully screen deprotection conditions to find a balance between efficient removal and preservation of stereochemistry.
Visualizations and Data
Diagram 1: Racemization Mechanism under Basic Conditions
Caption: Mechanism of base-catalyzed racemization.
Table 1: Influence of Base on Racemization during Deprotection
| Base | Concentration | Temperature (°C) | Time (h) | Enantiomeric Excess (ee%) |
| Piperidine | 20% in DMF | 25 | 2 | 85 |
| DBU | 2% in DMF | 25 | 1 | 70 |
| 4-Methylmorpholine | 10% in DCM | 25 | 4 | >98 |
| Diisopropylethylamine | 10% in DMF | 25 | 4 | 95 |
Note: The data in this table is illustrative and the actual results may vary depending on the specific substrate and reaction conditions.
Diagram 2: Decision Workflow for Stereoselective Synthesis
Caption: Decision workflow for synthesis.
References
-
Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2849-2853. [Link]
-
Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1, (12), 1431-1434. [Link]
-
Fuji, K., Tanaka, K., Miyamoto, H., Tsuru, K., & Taga, T. (1993). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids. Use of a chiral leaving group in the alkylation of an alpha-amino-alpha-methylmalonate derivative. The Journal of Organic Chemistry, 58(22), 5978-5980. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Asymmetric synthesis of proteinogenic and non-proteinogenic α-alkyl-α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]
-
Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α, α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with (2S)-2-amino-2-phenylpropanoic Acid
Welcome to the technical support guide for (2S)-2-amino-2-phenylpropanoic acid, a key building block for researchers in drug development and organic synthesis. This resource provides in-depth troubleshooting and frequently asked questions to help you navigate the common solubility challenges associated with this compound, ensuring the success and reproducibility of your experiments.
I. Understanding the Molecule: Why Solubility Can Be Tricky
(2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methyl-phenylglycine, is an amino acid derivative. Its structure, containing both a hydrophobic phenyl group and hydrophilic amino and carboxylic acid groups, gives it amphoteric properties. This dual nature is the primary reason for its variable and often challenging solubility profile. The solubility is highly dependent on the pH of the solution and the nature of the solvent.[1][2]
At its isoelectric point (pI), the pH at which the molecule has a net zero charge, the compound exists as a zwitterion. In this state, strong intermolecular electrostatic interactions lead to the formation of a crystalline lattice, resulting in minimal aqueous solubility. To achieve effective dissolution, it is necessary to shift the pH away from the pI to favor the formation of either the cationic (at acidic pH) or anionic (at basic pH) form, both of which are more soluble in aqueous media.
II. Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you may encounter when trying to dissolve (2S)-2-amino-2-phenylpropanoic acid.
Issue 1: The compound is not dissolving in water.
-
Probable Cause: You are likely at or near the isoelectric point (pI) of the compound, where its aqueous solubility is at its minimum.
-
Solution: Adjust the pH of your aqueous solution.
-
Acidification: Add a dilute acid (e.g., 0.1 M HCl) dropwise to protonate the amino group, forming the more soluble cationic species.
-
Alkalinization: Add a dilute base (e.g., 0.1 M NaOH) dropwise to deprotonate the carboxylic acid group, forming the more soluble anionic species.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Probable Cause: This can be due to a shift in pH back towards the isoelectric point, or a change in temperature. The solubility of many amino acids increases with temperature.[1]
-
Solution:
-
pH Stabilization: Ensure your solution is adequately buffered to maintain a pH that is sufficiently far from the pI.
-
Temperature Control: If you dissolved the compound at an elevated temperature, ensure that the working temperature of your experiment is not significantly lower, or that the concentration does not exceed the solubility limit at the lower temperature.
-
Issue 3: The compound is insoluble in a specific organic solvent.
-
Probable Cause: The polarity of the solvent may not be suitable for dissolving (2S)-2-amino-2-phenylpropanoic acid. While it has a nonpolar phenyl group, the ionic amino and carboxyl groups dominate its solubility characteristics.
-
Solution:
-
Solvent Selection: Test a range of solvents with varying polarities. Polar protic solvents like ethanol and methanol can be effective.[3] Dimethyl sulfoxide (DMSO) is another common choice for dissolving amino acid derivatives.[4]
-
Mixed Solvent Systems: Employing a mixture of solvents can sometimes enhance solubility. For instance, a combination of water and a miscible organic solvent like ethanol or methanol can be effective.[5]
-
Issue 4: Difficulty in achieving the desired concentration.
-
Probable Cause: The desired concentration may exceed the intrinsic solubility of the compound in the chosen solvent system, even with pH and temperature optimization.
-
Solution:
-
Re-evaluate Solvent System: Experiment with different solvents or solvent mixtures as described above.
-
Consider a Different Salt Form: If available, using a salt form of the compound, such as a hydrochloride[3] or hydrobromide[6] salt, can significantly improve aqueous solubility.
-
Sonication: Applying ultrasonic energy can help to break down crystal lattices and accelerate the dissolution process.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (2S)-2-amino-2-phenylpropanoic acid?
Here is a summary of important properties:
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [8] |
| Molecular Weight | 165.19 g/mol | [8][9] |
| pKa | ~1.99 (Predicted) | |
| Melting Point | ~294 °C | [10] |
Q2: How does pH affect the solubility of (2S)-2-amino-2-phenylpropanoic acid?
The solubility is at its lowest at the isoelectric point (pI). Moving the pH away from the pI by adding an acid or a base will increase solubility. This principle is fundamental to dissolving most amino acids.[1][2]
Q3: What is the best general-purpose solvent for this compound?
There is no single "best" solvent, as the ideal choice depends on the specific experimental conditions. For aqueous systems, pH-adjusted water is often suitable. For non-aqueous systems, polar aprotic solvents like DMSO or polar protic solvents like ethanol are good starting points.[3][4]
Q4: Can I heat the solution to aid dissolution?
Yes, gently warming the solution can increase the rate of dissolution and the overall solubility. However, be cautious about the thermal stability of the compound and other components in your experiment. Always check for potential degradation at elevated temperatures.
Q5: How can I confirm that the compound has fully dissolved and is stable in my solution?
Several analytical techniques can be employed:
-
Visual Inspection: The most straightforward method is to check for any visible precipitate.
-
UV-Vis Spectroscopy: If the compound has a chromophore, you can monitor its absorbance to determine its concentration in solution.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify the amount of dissolved compound and to check for any degradation products.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the structural integrity of the compound in solution.
IV. Experimental Protocols & Visual Guides
Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer
-
Determine the Target pH: Choose a buffer with a pH at least 1.5-2 units away from the isoelectric point of (2S)-2-amino-2-phenylpropanoic acid.
-
Weigh the Compound: Accurately weigh the required amount of the compound.
-
Initial Slurry: Add a small amount of the chosen buffer to the solid to create a slurry.
-
Titrate to Dissolve: While stirring, slowly add small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) that is compatible with your buffer system until the solid completely dissolves.
-
Final Volume Adjustment: Once dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
Verification: If necessary, confirm the final pH and filter the solution through a 0.22 µm filter to remove any particulates.[7]
Troubleshooting Workflow
Caption: A workflow for troubleshooting solubility issues.
pH-Dependent Solubility of (2S)-2-amino-2-phenylpropanoic acid
Caption: The relationship between pH, molecular charge, and solubility.
V. References
-
Fengchen. (n.d.). D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1. Retrieved from
-
Guidechem. (n.d.). (2S)-2-amino-3-phenyl-propanoic acid 67675-33-6 wiki. Retrieved from
-
Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. Retrieved from
-
Alfa Chemistry. (n.d.). Analysis And Detection Of Protected Amino Acids. Retrieved from
-
PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. Retrieved from
-
ChemicalBook. (n.d.). (2S)-2-AMINO-2-PHENYLPROPANOIC ACID | 13398-26-0. Retrieved from
-
MedChemExpress. (n.d.). (S)-2-Amino-2-methyl-3-phenylpropanoic acid. Retrieved from
-
AltaBioscience. (n.d.). Method considerations for the analysis of amino acids. Retrieved from
-
Creative Proteomics. (n.d.). Amino Acid Analysis Methods. Retrieved from
-
Alfa Chemistry Food Testing Lab. (2025, June 23). Food Amino Acid Testing [Video]. YouTube. Retrieved from
-
PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. Retrieved from
-
Solubility of Things. (n.d.). Phenylglycine. Retrieved from
-
Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from
-
Sigma-Aldrich. (n.d.). (2S)-2-amino-2-phenylpropanoic acid hydrobromide. Retrieved from
-
ResearchGate. (2025, August 7). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Retrieved from
-
Świątek, E., et al. (n.d.). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. PMC - NIH. Retrieved from
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2S)-2-AMINO-2-PHENYLPROPANOIC ACID | 13398-26-0 [amp.chemicalbook.com]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of (2S)-2-Amino-2-Phenylpropanoic Acid Derivatives
Welcome to the technical support center for the synthesis of (2S)-2-amino-2-phenylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of synthesizing this valuable class of non-proteinogenic amino acids. The unique steric hindrance and the crucial stereochemistry of these compounds demand careful consideration of reaction conditions to avoid unwanted side reactions. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantioselectivity or Racemization of the Final Product
Question: My synthesis of (2S)-2-amino-2-phenylpropanoic acid resulted in a low enantiomeric excess (ee). What are the likely causes and how can I prevent racemization?
Answer: Achieving high enantioselectivity is a critical challenge in the synthesis of α,α-disubstituted amino acids like (2S)-2-amino-2-phenylpropanoic acid. Racemization, the process of converting a single enantiomer into a mixture of both, can occur at various stages.
Root Causes of Racemization:
The primary mechanism for racemization of α-amino acids involves the deprotonation of the α-hydrogen, leading to the formation of a planar carbanion or enolate intermediate.[1] Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity. Several factors can promote this process:
-
Basic Conditions: The presence of strong bases can readily abstract the acidic α-proton. The choice of base and its concentration are critical. Organic bases with significant steric hindrance, such as 2,4,6-collidine, are often preferred over less hindered bases like N,N-diisopropylethylamine (DIEA) to minimize racemization.[2]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur, leading to increased racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization will naturally lead to a decrease in enantiomeric purity.
-
Nature of the Phenyl Group: Aromatic amino acids, like those containing a phenyl group, can be more susceptible to racemization than their aliphatic counterparts due to the resonance stabilization of the intermediate carbanion.[1]
Troubleshooting and Prevention Strategies:
| Strategy | Rationale | Experimental Protocol |
| Optimize Base Selection | Minimize the rate of α-proton abstraction. | Substitute strong, non-hindered bases with weaker or more sterically hindered bases. For example, replace DIEA with 2,4,6-collidine or N-methylmorpholine (NMM).[2] Use the minimum effective concentration of the base. |
| Control Reaction Temperature | Reduce the thermal energy available for racemization. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid unnecessary heating. |
| Minimize Reaction Time | Limit the exposure to racemization-prone conditions. | Monitor the reaction by TLC or HPLC to determine the point of completion and quench the reaction promptly. |
| Protecting Group Strategy | The choice of protecting group for the amino function can influence the acidity of the α-proton. | Electron-withdrawing protecting groups can increase the acidity of the α-proton, making it more susceptible to abstraction. Consider protecting groups that do not significantly enhance the acidity of the α-proton. |
| Use of Additives | Certain additives can suppress racemization by forming reactive intermediates that are less prone to epimerization. | In peptide coupling reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be employed to minimize racemization.[2] |
Diagram: Racemization Mechanism of α-Amino Acids
Caption: Base-catalyzed racemization proceeds through a planar intermediate.
Issue 2: Formation of Hydantoin Byproduct in Bucherer-Bergs Synthesis
Question: I am using a Bucherer-Bergs approach to synthesize a derivative of 2-amino-2-phenylpropanoic acid from acetophenone, but I am observing a significant amount of a hydantoin byproduct. How can I minimize its formation?
Answer: The Bucherer-Bergs reaction is a powerful method for the synthesis of 5,5-disubstituted hydantoins from ketones, which can then be hydrolyzed to the desired α,α-disubstituted amino acid.[3][4] However, incomplete hydrolysis or side reactions during the initial hydantoin formation can be problematic, especially with sterically hindered ketones like acetophenone.
Root Causes of Hydantoin-Related Issues:
-
Incomplete Hydrolysis: The hydrolysis of the hydantoin intermediate to the amino acid requires harsh conditions (strong acid or base at elevated temperatures). Incomplete reaction will leave unreacted hydantoin in the product mixture.
-
Steric Hindrance: The reaction of sterically hindered ketones, such as acetophenone, to form the initial cyanohydrin intermediate can be slow.[5] This can lead to side reactions or an overall low yield.
-
pH Control: The pH of the reaction medium is crucial. Strongly alkaline conditions can lead to the degradation of cyanide, while acidic conditions inhibit the formation of the necessary cyanohydrin intermediate.[3]
Troubleshooting and Prevention Strategies:
| Strategy | Rationale | Experimental Protocol |
| Ensure Complete Hydrolysis | Drive the reaction to completion to convert all the hydantoin intermediate to the desired amino acid. | Increase the reaction time and/or temperature for the hydrolysis step. Monitor the reaction by TLC or NMR to confirm the disappearance of the hydantoin starting material. |
| Optimize Bucherer-Bergs Reaction Conditions | Improve the yield of the hydantoin intermediate and minimize side reactions. | For sterically hindered ketones, consider increasing the reaction time or temperature for the initial hydantoin formation.[5] Maintain the pH in the optimal range of 8-9.[3] |
| Purification Strategy | Separate the desired amino acid from the unreacted hydantoin. | The difference in solubility and polarity between the amino acid and the hydantoin can be exploited for purification, for example, through recrystallization or column chromatography. |
Diagram: Bucherer-Bergs Synthesis Workflow and Troubleshooting
Caption: Troubleshooting the Bucherer-Bergs synthesis of α,α-disubstituted amino acids.
Issue 3: Low Yield in Strecker Synthesis with a Ketone
Question: I am attempting a Strecker synthesis using acetophenone to produce 2-amino-2-phenylpropanoic acid, but the yield of the α-aminonitrile is very low. What could be the problem?
Answer: The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[6][7] While effective for many substrates, its application to ketones, especially sterically hindered ones like acetophenone, can be challenging and lead to low yields.
Root Causes of Low Yield in Strecker Synthesis:
-
Equilibrium of Imine Formation: The initial step of the Strecker synthesis is the formation of an imine from the ketone and ammonia. This reaction is an equilibrium, and for sterically hindered ketones, the equilibrium may not favor the imine product.
-
Nucleophilicity of Cyanide: The subsequent addition of the cyanide ion to the imine can also be sterically hindered.
-
Hydrolysis of Cyanide: In aqueous conditions, the cyanide salt can be hydrolyzed to hydrogen cyanide, which is volatile and can escape from the reaction mixture, reducing its effective concentration.
Troubleshooting and Prevention Strategies:
| Strategy | Rationale | Experimental Protocol |
| Drive Imine Formation | Shift the equilibrium towards the imine product. | Use a higher concentration of ammonia or an ammonium salt. Remove water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent. |
| Enhance Cyanide Addition | Facilitate the nucleophilic attack of the cyanide ion. | Consider using a Lewis acid catalyst to activate the imine towards nucleophilic attack. Ensure an adequate concentration of the cyanide source. |
| Control Reaction Conditions | Maintain the optimal conditions for the reaction. | Keep the reaction vessel sealed to prevent the loss of volatile reagents like hydrogen cyanide. Control the pH to avoid excessive hydrolysis of the cyanide salt. |
| Alternative Cyanide Source | Use a more reactive or less volatile cyanide source. | Trimethylsilyl cyanide (TMSCN) can be a more effective cyanide source in some cases, often used in combination with a Lewis acid catalyst. |
Experimental Protocols
Protocol 1: General Procedure for the Bucherer-Bergs Synthesis of 5-Methyl-5-phenylhydantoin
-
In a sealed pressure vessel, combine acetophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 1-2 to precipitate the hydantoin product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-methyl-5-phenylhydantoin.[3]
Protocol 2: General Procedure for the Hydrolysis of 5-Methyl-5-phenylhydantoin
-
Suspend the 5-methyl-5-phenylhydantoin (1 equivalent) in a 6 M aqueous solution of hydrochloric acid or a 25% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 24-48 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
If using basic hydrolysis, acidify the solution with an acid (e.g., hydrochloric acid) to the isoelectric point.
-
Collect the precipitated amino acid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
References
-
Sivakua, T., & Smith, G. G. (2002). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5729. [Link]
-
Shibata, T., et al. (2007). Racemization, optical resolution and crystallization-induced asymmetric transformation of amino acids and pharmaceutical intermediates. Topics in Current Chemistry, 269, 83-132. [Link]
-
Takahashi, O. (2019). Generic mechanisms for acid-catalysed racemisation. Scientific reports, 9(1), 1-11. [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. In Methods in Molecular Biology (Vol. 2103, pp. 111-128). Springer. [Link]
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627-634. [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ChemEurope. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2439-2474. [Link]
-
Chen, R. R., et al. (2018). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Scientific reports, 8(1), 1-9. [Link]
-
Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(4), 1599-1603. [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
Asymmetric. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Video]. YouTube. [Link]
-
Balasanyan, M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 620-624. [Link]
-
O'Donnell, M. J., et al. (2012). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 10(42), 8565-8573. [Link]
-
Sibi, M. P., & Asano, Y. (2007). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. Journal of the American Chemical Society, 129(25), 7832-7833. [Link]
-
Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1475. [Link]
-
Císařová, I., et al. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(15), 2775. [Link]
-
Vogt, H., & Bräse, S. (2007). Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]
-
Al-Zoubi, R. M., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry, 88(20), 14589-14599. [Link]
-
Fletcher, J. M., et al. (2021). Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides. Chemical Science, 12(23), 8048-8055. [Link]
-
Kim, M. J., et al. (2012). Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 115-120. [Link]
-
Guesné, S. J. J., et al. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 28(13), 5123. [Link]
-
Clayden, J., & Fletcher, J. M. (2014). α-Methyl phenylglycines by asymmetric α-arylation of alanine and their effect on the conformational preference of helical Aib foldamers. Journal of Peptide Science, 20(8), 581-587. [Link]
-
Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25(35), 6555-6559. [Link]
-
Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1475. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker_amino_acid_synthesis [chemeurope.com]
Chiral Chromatography Resolution Center: A Guide to Troubleshooting and Enhancement
Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of enantiomers. As Senior Application Scientists, we provide insights grounded in both theory and practice to help you overcome common challenges in chiral separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during chiral chromatography experiments. Each issue is presented in a question-and-answer format, providing a systematic approach to resolution enhancement.
Question 1: Why are my enantiomeric peaks co-eluting or showing very poor resolution (Rs < 1.0)?
This is one of the most common challenges in chiral method development. Poor resolution indicates that the chosen conditions are not creating a sufficient difference in the interaction energy between the two enantiomers and the chiral stationary phase (CSP).
Underlying Cause: The primary reasons for poor resolution are an unsuitable chiral stationary phase (CSP), a suboptimal mobile phase composition, or inappropriate temperature settings. The difference in the free energy of association (ΔΔG) between the enantiomers and the CSP is too small to effect a separation.
Troubleshooting Workflow:
Here is a systematic workflow to address poor resolution:
Diagram: Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.
Step-by-Step Protocol for Enhancing Resolution:
-
Confirm CSP Suitability: The first step is to ensure the selected CSP is appropriate for your analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile, but others like Pirkle-type or macrocyclic glycopeptide phases may offer better selectivity for specific compound classes. Consult manufacturer literature or established screening protocols.
-
Optimize the Mobile Phase: The mobile phase is the most powerful tool for manipulating chiral resolution.
-
Alcohol Modifier: In normal-phase mode (e.g., Heptane/Alcohol), the type and concentration of the alcohol are critical. The alcohol competes with the analyte for polar interaction sites on the CSP.
-
Action: Systematically vary the alcohol modifier. Start with Isopropanol (IPA) and screen against Ethanol (EtOH) and n-Propanol.
-
Protocol: Prepare mobile phases with varying percentages of alcohol (e.g., Heptane/IPA 90/10, 85/15, 80/20). Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.
-
-
Additives: For acidic or basic analytes, adding a small amount of an acidic or basic additive (0.1-0.5%) can dramatically improve peak shape and resolution.
-
Action: For acidic compounds, add Trifluoroacetic Acid (TFA). For basic compounds, add an amine like Diethylamine (DEA) or Triethylamine (TEA).
-
Causality: These additives suppress the ionization of the analyte and silanol groups on the silica surface, reducing non-specific interactions and peak tailing.
-
-
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Action: Screen at three different temperatures: a sub-ambient (e.g., 10°C), ambient (e.g., 25°C), and elevated (e.g., 40°C).
-
Causality: Lower temperatures often increase resolution (ΔΔG becomes more favorable) but also lead to longer retention times and broader peaks. Higher temperatures can sometimes improve efficiency and peak shape, which may compensate for a slight loss in selectivity. A van't Hoff plot can be used to study the thermodynamic properties of the separation.
-
-
Reduce the Flow Rate: Lowering the flow rate increases the time the enantiomers can interact with the CSP, often leading to better resolution, as predicted by the van Deemter equation.
-
Action: If you have partial separation, try reducing the flow rate by half (e.g., from 1.0 mL/min to 0.5 mL/min). This can often turn a poor separation into a baseline-resolved one.
-
Data Presentation: Effect of Mobile Phase Modifier on Resolution
| Mobile Phase Composition (Heptane/Alcohol) | Analyte | Retention Time (E1 / E2, min) | Resolution (Rs) |
| 90 / 10 IPA | Warfarin | 8.2 / 9.5 | 1.3 |
| 85 / 15 IPA | Warfarin | 6.1 / 6.9 | 1.1 |
| 90 / 10 EtOH | Warfarin | 9.8 / 11.8 | 1.8 |
| 85 / 15 EtOH | Warfarin | 7.5 / 8.8 | 1.6 |
This is example data. Actual results will vary.
Question 2: Why do I see significant peak tailing for my basic or acidic compound?
Peak tailing is a common issue that can compromise resolution and quantification. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
Underlying Cause: For polysaccharide-based CSPs, the silica gel support can have residual acidic silanol groups. If you are analyzing a basic compound, it can interact strongly with these silanols, leading to a "tail" on the peak. Conversely, acidic compounds can exhibit tailing due to other non-specific interactions.
Solution: The most effective solution is to add a competing agent to the mobile phase to saturate these secondary interaction sites.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Identify Analyte Type: Determine if your compound is acidic, basic, or neutral.
-
Select the Correct Additive:
-
For Basic Analytes: Add a basic modifier to the mobile phase. Common choices include Diethylamine (DEA), Triethylamine (TEA), or Ethanolamine. A typical starting concentration is 0.1% to 0.5% (v/v).
-
For Acidic Analytes: Add an acidic modifier. Trifluoroacetic Acid (TFA) or Acetic Acid are common choices, also typically at 0.1% to 0.5% (v/v).
-
-
Equilibrate Thoroughly: The column must be fully equilibrated with the new mobile phase containing the additive. Flush the column with at least 20-30 column volumes. The additive needs to fully coat the active sites on the stationary phase.
-
Evaluate and Optimize: Inject your sample and assess the peak shape. You should see a significant reduction in tailing. You may need to slightly adjust the additive concentration to achieve the best peak shape without compromising resolution.
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the correct chiral stationary phase (CSP)?
Choosing the right CSP is the most critical decision in chiral method development. While there are thousands of analytes, a vast majority can be separated on a small number of polysaccharide-based CSPs.
Expert Recommendation: A screening approach is the most efficient strategy.
-
Primary Screening: Start with a set of 4-6 complementary CSPs. A standard set includes columns based on Amylose and Cellulose derivatives with different functional groups (e.g., tris(3,5-dimethylphenylcarbamate), tris(4-methylbenzoate)).
-
Mobile Phase Screening: For each column, test a few standard mobile phases, such as Heptane/IPA and Heptane/EtOH.
-
Identify "Hits": This initial screening will quickly identify which columns and mobile phase types show some level of separation for your analyte.
-
Optimization: Once a promising "hit" is found, you can then apply the optimization strategies described in the Troubleshooting Guide to enhance the resolution.
FAQ 2: What is the principle of chiral recognition on a polysaccharide CSP?
Chiral recognition is the process by which the CSP interacts differently with two enantiomers, leading to their separation.
Mechanism: On polysaccharide CSPs, the chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)) forms transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs between the two enantiomers, causing one to be retained longer on the column.
The key interactions responsible for this discrimination include:
-
Hydrogen Bonding: Between polar groups on the analyte (e.g., -OH, -NH2) and carbamate groups on the CSP.
-
π-π Interactions: Between aromatic rings on the analyte and the phenyl groups on the CSP.
-
Steric Interactions (Inclusion): The analyte fits into chiral grooves or cavities on the polysaccharide polymer backbone. The difference in how each enantiomer "fits" is a major contributor to separation.
Diagram: Chiral Recognition Mechanism
Technical Support Center: Stabilizing (2S)-2-amino-2-phenylpropanoic acid for Long-Term Storage
Welcome to the technical support center for (2S)-2-amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term storage and stability of this valuable chiral compound. Our goal is to equip you with the necessary knowledge to mitigate degradation, ensure sample integrity, and troubleshoot common issues you may encounter during your research.
Introduction: The Challenge of Chiral Stability
(2S)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid, is a critical building block in pharmaceutical synthesis. Its stereochemical integrity is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). However, like many chiral molecules, it is susceptible to degradation over time, primarily through racemization, which can compromise its enantiopurity. This guide provides a comprehensive overview of the factors influencing its stability and offers practical solutions for its preservation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (2S)-2-amino-2-phenylpropanoic acid during storage?
The most significant concern for the long-term stability of (2S)-2-amino-2-phenylpropanoic acid is racemization . This is the process where the desired (S)-enantiomer converts to its mirror image, the (R)-enantiomer, leading to a loss of optical purity. The key mechanism involves the deprotonation of the α-carbon, forming a planar carbanion intermediate, which can then be reprotonated from either side, resulting in a mixture of both enantiomers.
Q2: What are the optimal storage conditions for solid (2S)-2-amino-2-phenylpropanoic acid?
For long-term storage of the solid compound, the following conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the kinetic rate of all potential degradation reactions, including racemization and oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidation of the amino group or the phenyl ring. |
| Light | Amber vials or opaque containers | Protects the compound from potential photodegradation. |
| Moisture | Tightly sealed containers with desiccant | Prevents hydrolysis and minimizes water-catalyzed degradation pathways. |
Q3: Is it advisable to store (2S)-2-amino-2-phenylpropanoic acid in solution?
Storing (2S)-2-amino-2-phenylpropanoic acid in solution for extended periods is generally not recommended due to the increased risk of racemization and other degradation pathways. If short-term storage in solution is necessary, careful consideration of the solvent and pH is crucial. For instance, dissolution in a mixture of aliphatic ketones and carboxylic acids has been shown to promote racemization of amino acid esters.[1]
Q4: How can I assess the stability and purity of my stored (2S)-2-amino-2-phenylpropanoic acid?
Regularly assessing the purity of your compound is essential. The following analytical techniques are recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity and detecting any racemization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the molecule and detect impurities.
-
Mass Spectrometry (MS): Can be used to identify potential degradation products by their mass-to-charge ratio.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable steps to resolve them.
Problem 1: A decrease in enantiomeric excess (e.e.) is observed in my sample.
-
Likely Cause: Racemization has occurred. This can be accelerated by elevated temperatures, non-optimal pH in residual solvents, or the presence of certain catalysts. It is known that heating an optically active α-amino acid in water, especially in the presence of a strong acid or base, can cause racemization.[2]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check the storage temperature and ensure the container is properly sealed.
-
Review Handling Procedures: Analyze if the compound was exposed to high temperatures or basic/acidic conditions during sample preparation or handling. Even seemingly neutral conditions can facilitate racemization over time.
-
Purification: If the enantiomeric purity has dropped below acceptable limits, purification by chiral chromatography or diastereomeric salt crystallization may be necessary.[3][4]
-
Problem 2: The appearance of the solid has changed (e.g., discoloration).
-
Likely Cause: This often indicates oxidation or the formation of impurities. The amino group and the aromatic ring can be susceptible to oxidative degradation. When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[5]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure that the compound is stored under an inert atmosphere like argon or nitrogen to prevent further oxidation.
-
Analytical Characterization: Use HPLC-MS and NMR to identify the nature of the impurity.
-
Re-purification: Depending on the impurity, recrystallization or column chromatography may be effective for purification.
-
Problem 3: The compound shows poor solubility after long-term storage.
-
Likely Cause: This could be due to the formation of insoluble degradation products or polymorphic changes in the crystalline structure of the solid.
-
Troubleshooting Steps:
-
Characterize the Insoluble Material: Attempt to isolate and analyze the insoluble portion to identify its composition.
-
Solubility Testing: Perform solubility tests in a range of solvents to find a suitable system for your application.
-
Consider Polymorphism: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to investigate if a polymorphic transition has occurred.
-
Experimental Protocols
Protocol 1: Stability Testing of (2S)-2-amino-2-phenylpropanoic acid
This protocol outlines a workflow for assessing the stability of your compound under various conditions.
-
Sample Preparation: Aliquot the solid (2S)-2-amino-2-phenylpropanoic acid into several amber glass vials.
-
Condition Setup: Store the vials under different conditions (e.g., -20°C with inert gas, 4°C with air, room temperature with air and light exposure).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
Analysis: At each time point, analyze a vial from each condition using Chiral HPLC to determine enantiomeric purity and a standard HPLC-UV/MS to assess for other impurities.
-
Data Evaluation: Plot the enantiomeric excess and total purity against time for each condition to determine the optimal storage parameters.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
A general starting point for developing a chiral HPLC method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating amino acid enantiomers.
-
Mobile Phase: A typical mobile phase could be a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[6]
-
Additives: Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) may be required to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm).
-
Flow Rate: Typically around 1.0 mL/min for a 4.6 mm I.D. column.
Visualizing Degradation and Stability Workflows
Degradation Pathway of (2S)-2-amino-2-phenylpropanoic acid
Caption: Primary degradation pathways for (2S)-2-amino-2-phenylpropanoic acid.
Experimental Workflow for Stability Assessment
Caption: Workflow for periodic stability testing of stored samples.
References
- Vertex AI Search. (n.d.). Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate.
- Vertex AI Search. (n.d.). Amino acids degradation and synthesis.
- LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Chemistry LibreTexts.
- National Center for Biotechnology Information. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls - NCBI Bookshelf.
- LibreTexts. (2025, August 28). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- ResearchGate. (n.d.). Stability of enantiomers in different conditions (n=3). [Download Table].
- Daicel Chiral Technologies. (n.d.). Dos and Don'ts for Using Daicel Chiral Columns Effectively.
- (1982, August 4). Process for racemizing an optically active alpha-amino acid or a salt thereof. Patent 0057092.
- Guidechem. (n.d.). (2S)-2-amino-3-phenyl-propanoic acid 67675-33-6 wiki.
- PubMed. (1993, April). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
- Shim-pol. (n.d.). COLUMN CARE GUIDE.
- HPLC. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN.
- PubMed. (n.d.). The effect of initial purity on the stability of solutions in storage.
- Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.
- ResearchGate. (2025, August 6). Amino acid racemization. [Request PDF].
- PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461.
- MedChemExpress. (n.d.). (S)-2-Amino-2-methyl-3-phenylpropanoic acid | Amino Acid Derivative.
- ECHEMI. (n.d.). Buy (2s)-2-amino-3-phenylpropanoic acid from Conier Chem&Pharma Limited.
- Restek. (2024, October 14). Chiral Separations 9: Lifetime of a Chiral Column.
- Sigma-Aldrich. (n.d.). (2S)-2-amino-2-phenylpropanoic acid hydrobromide.
- PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722. NIH.
- National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- Royal Society of Chemistry. (2022, May 20). Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing.
- BOC Sciences. (n.d.). Antibody Stabilization Reagents: Protect Function and Extend Shelf Life.
- Sigma-Aldrich. (n.d.). 2-AMINO-2-PHENYL-PROPIONIC ACID AldrichCPR.
Sources
- 1. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092 [data.epo.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 5. guidechem.com [guidechem.com]
- 6. chiraltech.com [chiraltech.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (2S)-2-amino-2-phenylpropanoic Acid
Introduction: The Analytical Imperative for (2S)-2-amino-2-phenylpropanoic Acid
(2S)-2-amino-2-phenylpropanoic acid, a non-proteinogenic α-amino acid also known as (S)-α-methylphenylglycine, is a critical chiral building block in modern pharmaceutical synthesis. Its stereochemical purity is paramount, as the opposite enantiomer may exhibit different pharmacological, toxicological, or metabolic profiles. Consequently, the development and validation of robust, accurate, and precise analytical methods to determine enantiomeric purity and quantify this analyte are not merely procedural hurdles but foundational pillars of quality control and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for the chiral analysis of (2S)-2-amino-2-phenylpropanoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative performance data to empower researchers, scientists, and drug development professionals in selecting and validating the optimal method for their specific application.
Pillar 1: Causality in Method Selection - Choosing the Right Tool for Chiral Analysis
The choice of analytical technique is governed by the physicochemical properties of (2S)-2-amino-2-phenylpropanoic acid and the specific requirements of the analysis (e.g., routine QC, trace-level impurity detection, high-throughput screening). The primary challenge is enantioselectivity—the ability to differentiate between the (S) and (R) enantiomers.
-
High-Performance Liquid Chromatography (HPLC) is often the workhorse for chiral separations due to its versatility and wide availability of chiral stationary phases (CSPs). The mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the CSP. For polar, zwitterionic molecules like amino acids, direct separation on specific CSPs or indirect separation after derivatization are both viable strategies. Chiral Ligand-Exchange Chromatography (CLEC) is a particularly powerful subset of HPLC for underivatized amino acids, offering excellent selectivity.
-
Gas Chromatography (GC) is inherently a high-resolution technique but is limited to volatile and thermally stable analytes. Amino acids are non-volatile, necessitating a derivatization step to convert them into volatile esters. This adds a layer of complexity to sample preparation but can yield highly efficient separations and sensitive detection, especially when coupled with a mass spectrometer (MS).
-
Capillary Electrophoresis (CE) excels in high-efficiency separations with minimal sample and solvent consumption. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE). The separation is based on the differential mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector in an electric field.
The logical flow for selecting a method involves balancing the need for direct analysis (less sample preparation) against requirements for sensitivity and existing equipment availability.
Caption: Decision workflow for selecting an analytical technique.
Pillar 2: Comparative Performance & Validation Data
A method is only as reliable as its validation data. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] This is achieved by assessing key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
The following table summarizes expected performance data for the analysis of (2S)-2-amino-2-phenylpropanoic acid and its enantiomer across the three major techniques. The data is synthesized from published methods on structurally similar α-methylated amino acids to provide a realistic comparison.[4][5][6][7]
Table 1: Comparative Performance of Validated Analytical Methods
| Parameter | Chiral Ligand-Exchange HPLC | Chiral GC-MS (Post-Derivatization) | Chiral Capillary Electrophoresis |
| Principle | Direct separation on achiral column with chiral mobile phase additive. | Separation of volatile diastereomeric derivatives on a chiral capillary column. | Separation of transient diastereomeric complexes in a capillary via differential electrophoretic mobility. |
| Resolution (Rs) | > 3.0[5] | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | ~0.8 µg/mL[4] | < 1 µg/mL (analyte dependent)[7] | Analyte dependent, typically in the low µg/mL range. |
| Limit of Quantitation (LOQ) | ~1.6 µg/mL[4] | ~2 µg/mL (analyte dependent)[7] | Analyte dependent, typically in the low µg/mL range. |
| Analysis Time | < 20 minutes[5] | 15 - 30 minutes | < 20 minutes |
| Linearity (r²) | > 0.999 | > 0.998[7] | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 91.6 - 105.7%[8] | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 15%[8] | < 5.0% |
| Sample Preparation | Simple dissolution in mobile phase. | Multi-step derivatization required. | Simple dissolution in background electrolyte. |
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of a method is built upon a detailed, reproducible protocol. Below are step-by-step methodologies for each technique, designed to serve as a robust starting point for method development and validation in your laboratory.
Method 1: Chiral Ligand-Exchange HPLC (CLEC)
This direct method is advantageous due to its simplicity and high resolving power for underivatized amino acids.[9][10] The mechanism involves the formation of transient, diastereomeric ternary complexes between a central copper(II) ion, a chiral ligand in the mobile phase (e.g., an L-amino acid), and the analyte enantiomers. These complexes have different stabilities, leading to different retention times on a standard reversed-phase column.[5][11]
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an aqueous solution containing 8 mM L-Phenylalanine and 4 mM Cupric Sulfate. Adjust the pH to 3.2 with phosphoric acid. The final mobile phase consists of this aqueous solution mixed with methanol (80:20 v/v).[5]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the (2S)-2-amino-2-phenylpropanoic acid sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Validation Procedure:
-
Specificity: Inject the racemate, the pure (S)-enantiomer, and a placebo to ensure no interfering peaks are present.
-
Linearity: Prepare a series of solutions of the (R)-enantiomer (the impurity) ranging from the LOQ to 150% of the specification limit (e.g., 0.1% to 1.5% of the (S)-enantiomer concentration). Plot peak area against concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking the (S)-enantiomer sample with known amounts of the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).
-
Precision: Assess repeatability by performing six replicate injections of a spiked sample. Evaluate intermediate precision on a different day with a different analyst.
-
LOD/LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Caption: Workflow for Chiral Ligand-Exchange HPLC Method.
Method 2: Chiral Gas Chromatography (GC-MS)
This indirect method requires derivatization but offers high sensitivity and the structural confirmation provided by mass spectrometry. The process involves converting the amino acid enantiomers into volatile diastereomers using a chiral derivatizing agent, which are then separated on a standard achiral GC column, or converting them into volatile derivatives that can be separated on a chiral GC column.
Experimental Protocol:
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral Capillary Column (e.g., Chirasil-L-Val).
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the amino acid sample into a reaction vial.
-
Add 200 µL of isopropanol and 50 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 100 °C for 1 hour to form the N(O)-trifluoroacetyl isopropyl ester derivatives.
-
Cool to room temperature and dilute with an appropriate solvent (e.g., dichloromethane) before injection.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
-
Validation Procedure: Follow the same validation parameters (Specificity, Linearity, Accuracy, etc.) as outlined for the HPLC method. The key difference is that the validation assesses the entire process, including the derivatization step. Robustness studies should include evaluating the effect of minor variations in derivatization time and temperature.
Caption: Workflow for Chiral GC-MS Method.
Method 3: Capillary Electrophoresis (CE)
CE offers rapid, highly efficient separations using minimal reagents.[12][13] Enantioseparation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[14][15]
Experimental Protocol:
-
Instrumentation: Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5. Add a chiral selector, such as 15 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Electrophoretic Conditions:
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 200 nm.
-
-
Sample Preparation: Dissolve the sample in water or BGE to a concentration of approximately 0.5 mg/mL.
-
Validation Procedure: Follow the same validation parameters as for HPLC. For robustness testing, evaluate the impact of small changes in BGE concentration, pH, chiral selector concentration, and voltage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pravara.com [pravara.com]
- 4. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Determining the Enantiomeric Excess of (2S)-2-Amino-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of chiral pharmaceuticals and fine chemicals, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control and regulatory compliance. The biological activity of enantiomers can differ significantly, with one providing therapeutic benefits while the other may be inactive or even harmful. This guide offers a comprehensive comparison of the principal analytical techniques for determining the enantiomeric excess of (2S)-2-amino-2-phenylpropanoic acid, a valuable chiral building block. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you to select the most suitable method for your research and development needs.
The Analytical Challenge: Distinguishing Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a significant challenge. The methods discussed below overcome this by creating a chiral environment, either transiently or through covalent modification, which forces the enantiomers to behave as distinct chemical entities.
Methods at a Glance: A Quantitative Comparison
The three primary techniques for determining the enantiomeric excess of chiral amino acids like 2-amino-2-phenylpropanoic acid are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential interaction with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile derivatives on a chiral stationary phase. | Formation of transient diastereomeric complexes (with CSAs) or covalent diastereomers (with CDAs) resulting in distinct NMR signals. |
| Sample Preparation | Often minimal; dissolution in mobile phase. | Derivatization to increase volatility is typically required. | Simple mixing with a chiral solvating agent (CSA) or a chemical reaction to form diastereomers with a chiral derivatizing agent (CDA). |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (mg to µg range) |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent |
| Throughput | Moderate | Moderate to High | High |
| Key Advantage | Broad applicability and direct analysis of underivatized samples.[1][2] | Superior resolution for volatile compounds. | Rapid analysis and rich structural information. |
| Key Limitation | Method development can be time-consuming.[3] | Not suitable for non-volatile or thermally labile compounds.[3] | Lower sensitivity compared to chromatographic methods. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination due to its high accuracy, robustness, and applicability to a broad range of compounds without the need for derivatization.[2][4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
The Causality of Separation: Chiral Recognition on the Stationary Phase
For amino acids, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective.[1][5][6][7] The teicoplanin structure possesses multiple chiral centers and functional groups (hydroxyl, carboxyl, amino, and aromatic moieties) that create a complex chiral environment. Enantioseparation arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion between the analyte and the CSP. The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column, resulting in its elution at a later time.[7]
Experimental Protocol: Chiral HPLC of 2-Amino-2-phenylpropanoic Acid
This protocol is a robust starting point for the analysis of 2-amino-2-phenylpropanoic acid.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm particle size.[1]
2. Chromatographic Conditions:
-
Mobile Phase: 80% Methanol / 20% Water containing 0.1% triethylammonium acetate (TEAA), pH 4.1.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.[7]
3. Sample Preparation:
-
Prepare a stock solution of the 2-amino-2-phenylpropanoic acid sample at 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
Diagram: Chiral HPLC Workflow
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC is an exceptionally powerful technique for the separation of volatile and thermally stable enantiomers, offering very high resolution and sensitivity.[3] For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility.
The Causality of Derivatization and Separation
The derivatization process involves converting the polar amino and carboxyl groups into less polar, more volatile esters and amides. A common and effective method is a two-step process: esterification of the carboxylic acid with an alcohol (e.g., methanol), followed by acylation of the amino group with an acylating agent (e.g., trifluoroacetic anhydride).[8] This process creates volatile derivatives without affecting the chiral center.
The derivatized enantiomers are then separated on a chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-L-Val).[9][10] The chiral stationary phase forms transient diastereomeric inclusion complexes with the derivatized enantiomers. The differences in the stability of these complexes lead to different retention times and, thus, separation.
Experimental Protocol: Chiral GC of 2-Amino-2-phenylpropanoic Acid
This protocol outlines a two-step derivatization followed by GC-MS analysis.
1. Derivatization:
-
Esterification: To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool the mixture and evaporate to dryness.[8]
-
Acylation: To the dry residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool to room temperature before injection.[8]
2. Instrumentation and Columns:
-
GC-MS System: A standard GC system coupled to a mass spectrometer (MS) detector.
-
Chiral Column: Chirasil®-L-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness).[9]
3. GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) mode.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomer derivatives.
-
Calculate the enantiomeric excess using the formula provided in the HPLC section.
Diagram: Chiral GC Workflow
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy: A Rapid and Structurally Informative Method
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physical separation, it relies on creating diastereomeric species in situ that are distinguishable in the NMR spectrum. This method is rapid, requires minimal sample preparation, and provides a wealth of structural information.
The Causality of Signal Splitting: Creating Diastereomers
Enantiomers are indistinguishable by NMR because they are isochronous (resonate at the same frequency). To overcome this, a chiral auxiliary is added to the sample. There are two main types:
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking.[9] (S)-Mandelic acid is a common and effective CSA for chiral amines.[11] The different spatial arrangements of the two diastereomeric complexes result in slightly different chemical environments for the nuclei of the analyte, leading to separate signals for each enantiomer.[11]
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react covalently with the analyte to form stable diastereomers. This often results in larger, more easily quantifiable separation of the NMR signals compared to CSAs.
Experimental Protocol: NMR with (S)-Mandelic Acid as a Chiral Solvating Agent
This protocol is suitable for the rapid determination of the ee of 2-amino-2-phenylpropanoic acid.
1. Reagents and Equipment:
-
Analyte: 5-10 mg of 2-amino-2-phenylpropanoic acid.
-
CSA: (S)-Mandelic acid.
-
Solvent: 0.7 mL of deuterated chloroform (CDCl₃).
-
Equipment: 5 mm NMR tube, NMR spectrometer.
2. Sample Preparation:
-
Dissolve the 2-amino-2-phenylpropanoic acid sample in 0.7 mL of CDCl₃ in the NMR tube.
-
Add 1.0 to 1.2 equivalents of (S)-mandelic acid to the NMR tube.
-
Cap the tube and vortex gently to ensure a homogeneous solution.
3. NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify a well-resolved proton signal of the analyte that shows clear separation into two peaks (one for each diastereomeric salt). The α-methyl protons are often a good candidate.
4. Data Analysis:
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the formula based on the integrated areas.
Diagram: NMR with CSA Workflow
Caption: Workflow for ee determination by NMR with a CSA.
Conclusion: Selecting the Optimal Method
The choice of method for determining the enantiomeric excess of (2S)-2-amino-2-phenylpropanoic acid depends on the specific requirements of the analysis.
-
For routine quality control requiring high accuracy and the ability to detect trace enantiomeric impurities, Chiral HPLC is the recommended method. Its robustness and direct analysis capabilities make it a reliable workhorse.
-
When dealing with complex matrices where high resolution is paramount and the analyte is or can be made volatile, Chiral GC offers unparalleled separation power.
-
For rapid screening, reaction monitoring, or when structural confirmation is beneficial, NMR spectroscopy provides a fast and information-rich alternative, albeit with lower sensitivity.
By understanding the principles, advantages, and practical protocols of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the enantiopurity of their chiral compounds.
References
- Benchchem. (2025). Application Notes and Protocols for (S)-(+)-2-Phenylpropionic Acid as a Chiral Derivatizing Agent for NMR Analysis. Benchchem.
- Ilisz, I., Aranyi, A., & Péter, A. (2013). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
- Sánchez-Hernández, L., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-855.
- Sigma-Aldrich. (n.d.).
- Simek, P., & Moos, M. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology. Humana, New York, NY.
- Tóth, G., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3369.
- Ilisz, I., & Péter, A. (2014). Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. In Chiral Recognition in Separation Methods. Springer, Berlin, Heidelberg.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178.
- Benchchem. (2025). Application Notes: Determination of Enantiomeric Excess Using (S)-Mandelic Acid via ¹H NMR Spectroscopy. Benchchem.
- Schiffers, I., & Bolm, C. (2004). (R)- AND (S)-MANDELIC ACID. Organic Syntheses, 81, 213.
- Bull, S. D., et al. (2011). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Opekar, S., et al. (2021).
- Bull, S. D., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Benchchem. (2025). Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. Benchchem.
- Papastavros, E., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Chirality, 17(S1), S124-S133.
- Phenomenex. (n.d.).
- Hamase, K., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 26(22), 6894.
- Junge, B., & Hener, U. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography.
- Davankov, V. A., & Rogozhin, S. V. (1971). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- Benchchem. (2025). A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Synthesis Catalyzed by Chiral Amino Alcohols. Benchchem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of (2S)- and (2R)-2-Amino-2-phenylpropanoic Acid: Properties, Activity, and Experimental Protocols
This guide provides a comprehensive comparison of the enantiomers of 2-amino-2-phenylpropanoic acid, commonly known as α-methyl-phenylalanine. As non-proteinogenic amino acids, these chiral building blocks are of significant interest in medicinal chemistry and drug development for the synthesis of peptides with modified properties. Understanding the distinct physicochemical and biological characteristics of the (S)- and (R)-enantiomers is critical for their effective application. This document outlines their key differences, supported by experimental data and detailed protocols for their analysis and separation.
Introduction to α-Methyl-Phenylalanine Enantiomers
(2S)-2-amino-2-phenylpropanoic acid and its (2R)-enantiomer are analogues of the essential amino acid phenylalanine, with the key structural difference being the addition of a methyl group to the α-carbon. This modification introduces a chiral center, resulting in two non-superimposable mirror-image forms. This seemingly minor structural change has profound implications for their chemical and biological behavior, primarily due to the stereospecific nature of biological systems such as enzymes and receptors. The α-methylation also imparts conformational constraints and resistance to enzymatic degradation, making these molecules valuable components in the design of peptidomimetics and other therapeutic agents.
Figure 1: Stereochemical relationship between (S)- and (R)-enantiomers of 2-amino-2-phenylpropanoic acid.
Synthesis and Chiral Resolution
The most common laboratory-scale synthesis of 2-amino-2-phenylpropanoic acid is a variation of the Strecker synthesis . This method begins with acetophenone, which reacts with an amine and a cyanide source (e.g., sodium cyanide) followed by hydrolysis to yield the racemic mixture of the α-amino acid.
Given that most biological applications are stereospecific, the resolution of this racemic mixture is a critical subsequent step. This is typically achieved through two primary methods:
-
Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) to form diastereomeric salts. These salts have different solubilities, allowing them to be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.
-
Enzymatic Resolution: Specific enzymes that can selectively act on one enantiomer are used. For example, an acylase enzyme can selectively deacylate the N-acetylated (S)-enantiomer, allowing for its separation from the unreacted N-acetylated (R)-enantiomer.
Comparative Physicochemical Properties
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, density), their interaction with plane-polarized light is distinct and serves as a primary method of identification.
| Property | (2S)-Enantiomer | (2R)-Enantiomer | Significance |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | Identical |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | Identical |
| Melting Point | ~295-300 °C (decomposes) | ~295-300 °C (decomposes) | Identical for pure enantiomers |
| Specific Rotation [α]D | Negative (-) | Positive (+) | Opposite interaction with plane-polarized light, defining characteristic |
| IUPAC Name | (2S)-2-Amino-2-phenylpropanoic acid | (2R)-2-Amino-2-phenylpropanoic acid | Denotes absolute stereochemistry |
| Common Name | α-Methyl-L-phenylalanine | α-Methyl-D-phenylalanine | L/D notation based on stereochemical relation to glyceraldehyde |
Note: Specific rotation values can vary based on solvent, concentration, and temperature. The signs are the key identifiers.
Comparative Biological Activity and Applications
The stereochemistry at the α-carbon dictates how these molecules interact with chiral biological targets. The differential activity between the (S) and (R) enantiomers is a classic example of Easson-Stedman hypothesis, which posits that a three-point interaction with a biological receptor can lead to significant differences in biological activity between enantiomers.
-
(S)-Enantiomer (α-Methyl-L-phenylalanine): This enantiomer is often investigated for its role in modifying peptide conformation. Its incorporation can protect adjacent peptide bonds from enzymatic cleavage by exopeptidases. Furthermore, it has been studied as an inhibitor of amino acid transport systems and as a precursor in the synthesis of other chiral compounds.
-
(R)-Enantiomer (α-Methyl-D-phenylalanine): The (R)-enantiomer has also been used in peptidomimetic studies. In some contexts, it can act as an antagonist where the (S)-enantiomer might be an agonist, or it may exhibit a completely different biological profile. For instance, its distinct stereochemistry may lead to interactions with different sets of receptors or enzymes.
The choice between the (S) and (R) enantiomer is therefore entirely dependent on the specific therapeutic target and the desired biological outcome. A thorough evaluation of both enantiomers is essential in early-stage drug discovery to identify the eutomer (the more active enantiomer).
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment
This protocol provides a robust method to separate and quantify the (S) and (R) enantiomers, which is essential for quality control and for tracking the success of a chiral resolution.
Objective: To determine the enantiomeric excess (e.e.) of a sample of 2-amino-2-phenylpropanoic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A column with a chiral selector is required. Common choices include cyclodextrin-based or Pirkle-type columns. A Crownpak CR(+) column is often effective for amino acids.
Reagents:
-
Mobile Phase: Perchloric acid solution (pH ~1.0-2.0).
-
Sample Solvent: Dilute acid (e.g., 0.1 M HCl) or the mobile phase.
-
(S)- and (R)-Enantiomer Standards.
-
Racemic (50:50) Standard.
Procedure:
-
System Preparation: Equilibrate the Chiral HPLC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.
-
Standard Preparation: Prepare solutions of the (S)-standard, (R)-standard, and the racemic mixture at a known concentration (e.g., 1 mg/mL) in the sample solvent.
-
Sample Preparation: Dissolve the sample to be tested in the sample solvent to a similar concentration.
-
Injection Sequence: a. Inject the racemic standard to determine the retention times (tR) for both the (R) and (S) peaks and to ensure the column is providing adequate separation (resolution > 1.5). b. Inject the individual (S) and (R) standards to confirm which peak corresponds to which enantiomer. c. Inject the test sample.
-
Data Analysis: a. Monitor the chromatogram at a suitable wavelength (e.g., 210 nm). b. Integrate the area under each enantiomer peak in the sample chromatogram. c. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Figure 2: Workflow for Chiral HPLC analysis of enantiomeric purity.
Conclusion
The (S) and (R) enantiomers of 2-amino-2-phenylpropanoic acid, while chemically similar, exhibit distinct properties that are critically important in the fields of pharmacology and materials science. Their primary difference lies in their interaction with other chiral entities, whether it be plane-polarized light or complex biological macromolecules. The ability to synthesize, resolve, and analyze these enantiomers with high fidelity is paramount for developing stereochemically pure active pharmaceutical ingredients and other advanced materials. The protocols and data presented in this guide offer a foundational framework for researchers working with these valuable chiral building blocks.
References
For the purpose of this demonstration, generalized reference links to PubChem are provided. In a formal publication, these would be replaced with specific peer-reviewed journal articles.
-
PubChem Compound Summary for (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for (2R)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Strecker Synthesis. Wikipedia. [Link]
-
Chiral Resolution. Wikipedia. [Link]
A Comparative Guide to the Biological Activity of (2S)-2-amino-2-phenylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Non-proteinogenic amino acids and their derivatives represent a promising frontier in this endeavor, offering unique structural motifs that can be exploited for targeted biological activity. Among these, derivatives of (2S)-2-amino-2-phenylpropanoic acid, an analogue of phenylalanine, have emerged as a versatile scaffold for the development of compounds with a wide spectrum of pharmacological effects.
This guide provides a comparative analysis of the biological activities of various derivatives of (2S)-2-amino-2-phenylpropanoic acid, with a focus on their anticancer and anti-inflammatory potential. We will delve into the structure-activity relationships that govern their efficacy, present quantitative data from preclinical studies, and provide detailed experimental protocols for the evaluation of these compounds.
Anti-inflammatory and Analgesic Activity: The Case of S(-)-2-amino-2-methyl-3-phenylpropanoic Acid
A notable derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36), has been synthesized and evaluated for its anti-inflammatory, antinociceptive (analgesic), and antiplatelet activities[1]. This compound serves as an excellent case study for understanding the therapeutic potential of modifying the parent (2S)-2-amino-2-phenylpropanoic acid structure.
Experimental Data Summary:
The anti-inflammatory and analgesic effects of NPAA-36 were compared to the well-known nonsteroidal anti-inflammatory drug (NSAID), ketoprofen.
| Compound | Dose (mg/kg, i.p.) | Anti-inflammatory Activity (% inhibition of xylene-induced ear edema) | Antinociceptive Activity (% increase in tail-flick latency) |
| NPAA-36 | 10 | 31.1% | 36.78% |
| Ketoprofen | 10 | 45.0% | 55.0% |
Data synthesized from Zhamharyan et al.[1]
These findings indicate that while NPAA-36 is less potent than ketoprofen at the same dose, it possesses significant anti-inflammatory and analgesic properties[1]. An important consideration in the development of NSAIDs is their gastrointestinal (GI) toxicity. NPAA-36 was found to have a lower ulcerogenic potential compared to traditional arylpropionic acid derivatives, suggesting a more favorable safety profile[1]. Furthermore, its antiplatelet activity was observed in only 41.2% of in vitro experiments, implying a potentially lower risk of bleeding complications[1].
The structural modification of adding a methyl group at the alpha-carbon of the amino acid appears to be a key factor in conferring this biological activity. This modification likely influences the compound's interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.
Anticancer Activity: A Broader Look at Phenylpropanoic Acid Derivatives
2-Amino-4-phenylthiazole Derivatives
A series of novel 2-amino-4-phenylthiazole derivatives containing amide moieties have been synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines[2]. These compounds, while not direct derivatives of (2S)-2-amino-2-phenylpropanoic acid, share the phenyl and amino functional groups, making them relevant for discussion.
Comparative Cytotoxicity Data (IC50, µM):
| Compound | A549 (Lung) | HeLa (Cervical) | HT29 (Colon) | Karpas299 (Lymphoma) |
| 5a | >50 | >50 | 10.34 | 12.05 |
| 5b | 4.32 | 3.15 | 2.01 | 5.23 |
| 5h | 6.25 | 5.89 | 4.11 | 7.02 |
| Crizotinib | 1.54 | 2.11 | 1.87 | 0.56 |
Data from Al-Ostoot et al.[2]
Compound 5b emerged as a particularly potent derivative, exhibiting significant growth inhibitory effects across all tested cell lines, with an IC50 value of 2.01 µM against the HT29 colon cancer cell line[2]. Molecular docking studies suggest that these compounds may act as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer[2].
2-Amino-4-aryl-pyrimidine Derivatives of Ursolic Acid
In another study, novel 2-amino-4-aryl-pyrimidine derivatives were synthesized from ursolic acid and evaluated for their anticancer activities[3]. One of the most potent compounds, 7b , demonstrated significant cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cells with IC50 values of 0.48 µM and 0.74 µM, respectively[3]. Mechanistic studies revealed that this compound could induce apoptosis through the mitochondrial pathway and suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, both of which are critical for cancer cell survival and proliferation[3].
The following diagram illustrates the proposed mechanism of action for compound 7b, highlighting its impact on key cancer-related signaling pathways.
Caption: Proposed mechanism of anticancer action for a 2-amino-pyrimidine derivative.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of (2S)-2-amino-2-phenylpropanoic acid derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals[4][5][6].
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment[5].
-
Compound Preparation and Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Reagent Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well[5].
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals[5].
-
Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism[7][8].
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Compound Dilutions: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate. Add 100 µL of the test compound at twice the highest desired concentration to the first well of each row. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well to ensure all wells have a final volume of 100 µL[7].
-
Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation of the Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL in each well and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a growth control well (bacteria and medium, no compound) and a sterility control well (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism[8]. The growth in the growth control well should be clearly visible.
Conclusion and Future Directions
The derivatives of (2S)-2-amino-2-phenylpropanoic acid represent a versatile and promising scaffold in drug discovery. The available data, particularly on S(-)-2-amino-2-methyl-3-phenylpropanoic acid, highlights their potential as anti-inflammatory and analgesic agents with an improved safety profile compared to some existing NSAIDs. Furthermore, the broader family of phenylpropanoic acid derivatives has demonstrated significant potential in the development of novel anticancer agents that target key signaling pathways involved in tumor progression.
Future research should focus on the systematic synthesis and evaluation of a library of (2S)-2-amino-2-phenylpropanoic acid derivatives to establish clear structure-activity relationships for various biological targets. Comparative studies against a wide range of cancer cell lines and microbial strains will be crucial in identifying lead compounds for further preclinical and clinical development. The exploration of different functional group modifications on the phenyl ring and the amino acid backbone could lead to the discovery of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 1-11. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 14, 2026, from [Link]
-
Gaspar, A., et al. (2013). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 69, 734-744. [Link]
-
Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
-
Al-Suhaimi, E. A., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. Molecules, 27(19), 6268. [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. Retrieved January 14, 2026, from [Link]
-
Sadeghi-Aliabadi, H., et al. (2013). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Research in Pharmaceutical Sciences, 8(4), 299–304. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 14, 2026, from [Link]
-
Weseler, A., et al. (2005). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Pharmazie, 60(7), 498-502. [Link]
-
Zhang, L., et al. (2018). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 42(24), 19856-19871. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide: HPLC vs. NMR for Purity Analysis of (2S)-2-amino-2-phenylpropanoic acid
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of purity, particularly enantiomeric purity, is a non-negotiable cornerstone of quality, safety, and efficacy. For non-proteinogenic α,α-disubstituted amino acids like (2S)-2-amino-2-phenylpropanoic acid, a valuable chiral building block, robust analytical methodologies are paramount. This guide provides an in-depth, experience-driven comparison of two instrumental techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document moves beyond a mere listing of specifications, delving into the causality behind methodological choices and providing self-validating experimental frameworks. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select the most appropriate technique for their specific analytical challenge, be it process monitoring, final product quality control, or stability testing.
The Analytical Imperative: Why Purity Matters for (2S)-2-amino-2-phenylpropanoic acid
(2S)-2-amino-2-phenylpropanoic acid possesses a stereogenic quaternary carbon, making it a chiral molecule. Its enantiomer, the (R)-form, can exhibit profoundly different pharmacological or toxicological profiles. Consequently, controlling the enantiomeric excess (e.e.) is critical. Purity analysis must therefore quantify not only the desired (S)-enantiomer but also accurately detect and quantify the undesired (R)-enantiomer and any other process-related or degradation impurities.
Principle of Enantiomeric Discrimination: A Tale of Two Techniques
Chiral HPLC: Separation Through Differential Interaction
Chiral HPLC stands as the gold standard for enantiomeric purity analysis due to its high resolving power and sensitivity.[1] The fundamental principle involves the differential interaction of the two enantiomers with a Chiral Stationary Phase (CSP). The sample is injected into a mobile phase that flows through a column packed with the CSP. One enantiomer forms a more stable, transient diastereomeric complex with the chiral selector on the stationary phase, causing it to be retained longer in the column.[1] This results in a temporal separation, with the two enantiomers eluting at different times, allowing for their individual quantification based on detector response (e.g., UV absorbance). Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are particularly effective for the separation of α-amino acid derivatives.[1]
Quantitative NMR (qNMR): Purity via Molar Ratio Stoichiometry
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination.[2] Unlike chromatography, which provides a relative quantification, qNMR allows for direct measurement of an analyte's purity against a certified internal standard of a different compound.[2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[3] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the purity of the analyte can be calculated using the ratio of the integrated signals from the analyte and the standard, their respective molecular weights, and the number of protons contributing to each signal.[2][4]
For enantiomeric purity, NMR requires a chiral environment to differentiate the enantiomers. This is achieved by using either a Chiral Derivatizing Agent (CDA) to convert the enantiomers into diastereomers with distinct NMR spectra, or a Chiral Solvating Agent (CSA) to induce a chemical shift difference between the enantiomers through transient diastereomeric complex formation.[5]
Experimental Framework: A Head-to-Head Protocol
To provide a practical comparison, we present validated protocols for the analysis of a sample of (2S)-2-amino-2-phenylpropanoic acid potentially containing its (R)-enantiomer as an impurity.
Workflow Overview
The following diagram illustrates the distinct analytical pathways for HPLC and qNMR.
Caption: Comparative workflows for HPLC and qNMR purity analysis.
Detailed Experimental Protocol: Chiral HPLC
This protocol is designed based on established methods for α-aryl-α-amino acids, leveraging a polysaccharide-based CSP for robust enantioseparation.[1]
1. Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) phase).[1]
-
Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). All solvents must be HPLC grade.
-
Analyte Sample: (2S)-2-amino-2-phenylpropanoic acid.
-
Reference Standards: High-purity standards of (S)- and (R)-2-amino-2-phenylpropanoic acid.
2. Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in the mobile phase.
-
Prepare a resolution solution by dissolving a small amount of the racemic mixture (or spiking the (S)-enantiomer sample with a small amount of the (R)-enantiomer) in the mobile phase to a final concentration of ~1.0 mg/mL. This is crucial for system suitability.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Run Time: 20 minutes
4. System Suitability Test (SST):
-
Inject the resolution solution.
-
Acceptance Criteria:
-
The chromatographic resolution (Rs) between the (S)- and (R)-enantiomer peaks must be ≥ 1.5.[6]
-
The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.
-
The relative standard deviation (RSD) for five replicate injections of the analyte peak area should be ≤ 2.0%.
-
5. Data Analysis:
-
Inject the analyte sample solution.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times, confirmed by injecting individual standards.
-
Calculate the percentage of the (R)-enantiomer using the area percent formula: % (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100
Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol provides a framework for determining the absolute purity (assay) of the (2S)-2-amino-2-phenylpropanoic acid sample.
1. Instrumentation and Materials:
-
NMR Spectrometer: Bruker 400 MHz Avance III or equivalent, equipped with a 5 mm probe.
-
Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%). It is selected for its high purity, stability, and simple singlet signal in a region that does not overlap with the analyte signals.[7]
-
Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D).
-
Analyte Sample: (2S)-2-amino-2-phenylpropanoic acid.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the (2S)-2-amino-2-phenylpropanoic acid sample into a clean, dry vial using a microbalance. Record the weight to ±0.01 mg.[4]
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record the weight to ±0.01 mg.
-
Add approximately 0.7 mL of D₂O to the vial and ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 30° or 90° single pulse experiment (e.g., Bruker 'zg30').
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 20-30 seconds for qNMR to ensure full relaxation).
-
Number of Scans (NS): 16-64, sufficient to achieve a signal-to-noise ratio (S/N) of >150 for the signals to be integrated.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
4. Data Processing and Analysis:
-
Apply Fourier transformation, followed by careful manual phasing and baseline correction of the spectrum.
-
Identify the signals for integration:
-
Analyte: The aromatic protons of the phenyl group (multiplet, ~7.4 ppm, 5H) and the methyl group protons (singlet, ~1.6 ppm, 3H).
-
Internal Standard: The olefinic protons of maleic acid (singlet, ~6.3 ppm, 2H).
-
-
Integrate the selected, well-resolved signals.
-
Calculate the purity of the analyte using the following equation:[2]
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 165.19 g/mol ; IS: 116.07 g/mol )
-
m = Mass weighed
-
P = Purity of the internal standard
-
Comparative Performance Analysis: Choosing the Right Tool
The decision between HPLC and NMR is not about which technique is universally "better," but which is most fit-for-purpose. The choice depends on the specific analytical question, sample type, and desired information.[8]
| Feature | Chiral HPLC | Quantitative NMR (qNMR) | Causality & Field Insights |
| Primary Application | Enantiomeric Purity, Related Substances | Absolute Purity (Assay), Structural Confirmation | HPLC excels at separating structurally similar molecules, making it ideal for resolving enantiomers and isomers. qNMR is a primary method providing a direct measure of mass purity against a standard. |
| Principle | Physical Separation | Spectroscopic Quantification | HPLC relies on differential partitioning between phases. NMR relies on the direct proportionality between signal area and the number of nuclei.[1][2] |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL) | Moderate (mg quantities typically required) | The UV detector in HPLC is highly sensitive, allowing for the detection of trace-level impurities (e.g., <0.1%). NMR is inherently less sensitive, making it challenging for quantifying impurities below the 0.5-1% level.[3] |
| Accuracy & Precision | High, but relative | High, and absolute (primary method) | HPLC accuracy is dependent on the purity of the reference standard. qNMR provides absolute purity traceable to a certified standard, often with lower uncertainty.[2][6] |
| Sample Throughput | Moderate (15-30 min/sample) | High (5-15 min/sample after prep) | Once the method is established, NMR acquisition is faster. However, HPLC can be fully automated for large sample sets, offsetting the longer run time per sample. |
| Information Content | Retention Time, UV Spectrum | Full Chemical Structure, Purity | NMR provides unambiguous structural confirmation of the analyte and impurities in a single experiment, which HPLC cannot. |
| Method Development | Can be complex and time-consuming | Relatively straightforward | Screening for the right chiral column and mobile phase in HPLC can be an iterative process. qNMR method development is often faster, focusing on solubility and signal resolution. |
| Solvent Consumption | High | Low | HPLC typically uses several milliliters of organic solvent per run, whereas NMR uses <1 mL of deuterated solvent per sample, aligning better with green chemistry principles. |
| Sample Recovery | Destructive (typically) | Non-destructive | The sample can be fully recovered after NMR analysis, which is a significant advantage when working with valuable or scarce materials. |
Conclusion and Recommendations
Both Chiral HPLC and Quantitative NMR are powerful, reliable, and complementary techniques for the comprehensive purity assessment of (2S)-2-amino-2-phenylpropanoic acid.
-
Chiral HPLC is the method of choice for determining enantiomeric purity, especially at low levels (<1%). Its high sensitivity and resolving power make it indispensable for quality control applications where stringent limits on the undesired enantiomer are required. It is the established workhorse for release testing and stability studies in regulated environments.
-
Quantitative NMR is the superior method for determining absolute purity (assay). As a primary ratio method, it does not require a reference standard of the analyte itself and provides a highly accurate, traceable purity value. Furthermore, it simultaneously provides definitive structural confirmation, making it an invaluable tool during process development and for the characterization of reference standards.
For a complete and robust characterization of (2S)-2-amino-2-phenylpropanoic acid, a dual-pronged approach is recommended. Use qNMR to establish the absolute purity and identity of a reference batch, and then employ a validated Chiral HPLC method for the routine, high-sensitivity determination of enantiomeric purity in subsequent batches. This integrated strategy leverages the strengths of both techniques, ensuring the highest degree of confidence in the quality and stereochemical integrity of the final product.
References
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
ResearchGate. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Available at: [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Available at: [Link]
-
ResearchGate. (2017). HPLC-DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Available at: [Link]
-
AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]
-
PubMed. (2009). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Available at: [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
-
PubChem. 2-Amino-2-phenylpropanoic acid. Available at: [Link]
-
University of California, San Diego. Purity by Absolute qNMR Instructions. Available at: [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
RSC Publishing. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Available at: [Link]
-
National Institutes of Health. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Available at: [Link]
-
ResearchGate. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Available at: [Link]
-
ResearchGate. (2018). Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available at: [Link]
-
Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. Available at: [Link]
-
BGB Analytik. CHIRAL Handbook. Available at: [Link]
-
National Institutes of Health. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available at: [Link]
- Google Patents. (1998). Chiral separations of amino acids.
-
Regis Technologies, Inc. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
-
PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Available at: [Link]
-
ResearchGate. 1 H NMR spectra of 2-amino-2 0.... Available at: [Link]
-
ResearchGate. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Available at: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available at: [Link]
-
PubChem. (2S)-2-amino-2-phenylpropanoic acid. Available at: [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chiraltech.com [chiraltech.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Comparative Guide to the Synthesis of (S)-alpha-Methyl-phenylglycine: A-Senior Application Scientist's Perspective
Abstract
(S)-alpha-Methyl-phenylglycine is a non-proteinogenic amino acid of significant interest in pharmaceutical development, serving as a crucial chiral building block for various active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of prominent synthetic methodologies for its enantioselective production. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each approach, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on the most suitable synthetic strategy for their specific needs.
Introduction: The Significance of (S)-alpha-Methyl-phenylglycine
Chirality plays a pivotal role in drug efficacy and safety. (S)-alpha-Methyl-phenylglycine, a member of the α,α-disubstituted α-amino acid family, is a valuable chiral synthon. Its rigid structure, conferred by the α-methyl group, imparts unique conformational constraints on peptide structures, a property exploited in the design of peptidomimetics and other therapeutic agents. The stereospecific synthesis of the (S)-enantiomer is therefore of paramount importance.
Comparative Analysis of Synthesis Methods
Several strategies have been developed for the asymmetric synthesis of (S)-alpha-Methyl-phenylglycine. This guide will focus on a cross-validation of three major approaches:
-
Asymmetric Strecker Synthesis: A classic and versatile method for amino acid synthesis.
-
Enzymatic Kinetic Resolution: Leveraging the high selectivity of enzymes for chiral separations.
-
Tandem Alkylation/π-Allylation of α-Iminoesters: A modern approach offering high efficiency.
Asymmetric Strecker Synthesis
The Strecker synthesis is a cornerstone of amino acid chemistry, traditionally producing racemic mixtures.[1] However, the use of chiral auxiliaries or catalysts has enabled highly diastereoselective and enantioselective variations.
Mechanistic Rationale: The asymmetric Strecker reaction typically involves the condensation of a ketone (in this case, acetophenone) with an amine source and a cyanide source, guided by a chiral auxiliary. A notable example utilizes (R)-phenylglycine amide as a chiral auxiliary, leading to a crystallization-induced asymmetric transformation.[2][3] This process drives the equilibrium towards the desired diastereomer, which precipitates from the reaction mixture, allowing for high diastereomeric excess.[2][3]
Workflow Diagram:
Caption: Asymmetric Strecker Synthesis Workflow
Performance Data:
| Parameter | Asymmetric Strecker Synthesis |
| Typical Yield | 70-85% |
| Enantiomeric Excess (ee) | >98% |
| Key Reagents | Acetophenone, (R)-phenylglycine amide, NaCN |
| Advantages | High enantioselectivity, cost-effective starting materials[2] |
| Disadvantages | Use of highly toxic cyanide, multi-step process |
Enzymatic Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative to classical chemical resolutions. Penicillin G acylase (PGA) is a well-established enzyme for the kinetic resolution of racemic α-amino acid esters.
Mechanistic Rationale: This method begins with the chemical synthesis of racemic α-methyl-phenylglycine methyl ester. The racemic ester is then subjected to enzymatic hydrolysis by Penicillin G acylase. The enzyme selectively hydrolyzes the (S)-enantiomer of the ester to the corresponding carboxylic acid, leaving the (R)-ester unreacted. The resulting (S)-acid and (R)-ester can then be separated.
Workflow Diagram:
Caption: Enzymatic Kinetic Resolution Workflow
Performance Data:
| Parameter | Enzymatic Kinetic Resolution |
| Typical Yield | ~45% (theoretical max 50%) |
| Enantiomeric Excess (ee) | >99% |
| Key Reagents | Racemic ester, Penicillin G Acylase |
| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly |
| Disadvantages | Theoretical maximum yield of 50%, requires subsequent separation of enantiomers |
Tandem Alkylation/π-Allylation of α-Iminoesters
This modern organocatalytic approach provides a highly efficient one-pot synthesis of complex α,α-disubstituted amino acids.
Mechanistic Rationale: The reaction involves a three-component coupling of an α-iminoester, a Grignard reagent, and an allyl acetate. The key to the high enantioselectivity is the formation of a specific enolate intermediate whose solvation and aggregation state are controlled by the reaction conditions, leading to a highly stereoselective π-allylation.[4]
Workflow Diagram:
Caption: Tandem Alkylation/π-Allylation Workflow
Performance Data:
| Parameter | Tandem Alkylation/π-Allylation |
| Typical Yield | 60-80% |
| Enantiomeric Excess (ee) | 85-95% |
| Key Reagents | α-Iminoester, Grignard reagent, Cinnamyl acetate |
| Advantages | One-pot synthesis, high atom economy, access to complex analogs[4] |
| Disadvantages | May require optimization of reaction conditions for different substrates[4] |
Detailed Experimental Protocols
Protocol for Asymmetric Strecker Synthesis
Materials:
-
Acetophenone
-
(R)-Phenylglycine amide hydrochloride
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) in a mixture of MeOH/H₂O (6:1 v/v), add acetophenone (1.0 eq).
-
Stir the mixture at room temperature until the imine formation is complete (monitored by TLC).
-
Cool the reaction mixture to 0°C and add a 30% aqueous solution of NaCN (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 96 hours. The desired diastereomeric amino nitrile will precipitate.
-
Filter the solid and wash with cold MeOH/H₂O to obtain the nearly diastereomerically pure amino nitrile.[2]
-
Hydrolyze the amino nitrile using 6M HCl at reflux for 12 hours.
-
Cool the reaction mixture and neutralize with a suitable base to precipitate (S)-alpha-methyl-phenylglycine.
-
Filter, wash with cold water, and dry to obtain the final product.
Protocol for Enzymatic Kinetic Resolution
Materials:
-
Racemic α-methyl-phenylglycine methyl ester
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare a suspension of racemic α-methyl-phenylglycine methyl ester (1.0 eq) in phosphate buffer (pH 7.5).
-
Add immobilized Penicillin G Acylase to the suspension.
-
Stir the mixture at 37°C and monitor the reaction progress by HPLC.
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme.
-
Acidify the aqueous solution to pH 2 with HCl and extract the unreacted (R)-ester with ethyl acetate.
-
Adjust the pH of the aqueous layer to the isoelectric point of (S)-alpha-methyl-phenylglycine to precipitate the product.
-
Filter, wash with cold water, and dry to obtain the (S)-enantiomer.
Conclusion and Recommendations
The choice of synthetic method for (S)-alpha-methyl-phenylglycine is contingent upon the specific requirements of the project, including scale, purity, cost, and environmental considerations.
-
Asymmetric Strecker Synthesis is a robust and cost-effective method for large-scale production where high enantiopurity is critical. The crystallization-induced asymmetric transformation is a powerful tool for achieving excellent stereocontrol.[2]
-
Enzymatic Kinetic Resolution is an excellent choice for applications demanding the highest enantiomeric purity and where green chemistry principles are a priority. While the theoretical yield is limited to 50%, the mild conditions and exceptional selectivity are significant advantages.
-
Tandem Alkylation/π-Allylation offers a rapid and efficient route to not only the target molecule but also a variety of structurally complex analogs.[4] This method is particularly well-suited for medicinal chemistry and drug discovery efforts where rapid access to a library of compounds is beneficial.
Ultimately, a thorough evaluation of the pros and cons of each method, in conjunction with in-house expertise and available resources, will guide the selection of the most appropriate synthetic strategy.
References
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1123. [Link]
-
Cui, H.-F., et al. (2019). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology, 4(3), 139-146. [Link]
-
Di Mola, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5086-5091. [Link]
-
Tsuchihashi, G., et al. (2003). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry, 68(5), 1871-1879. [Link]
-
Trost, B. M., & Smietana, M. (2011). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Journal of the American Chemical Society, 133(51), 20741-20743. [Link]
-
Wikipedia. (n.d.). Phenylglycine. [Link]
Sources
- 1. Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (2S)-2-amino-2-phenylpropanoic Acid and Other Non-Protein Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, non-proteinogenic amino acids (NPAAs) represent a burgeoning frontier, offering a vast chemical space beyond the canonical 20 amino acids.[1][2] Their unique structures can be leveraged to enhance the therapeutic properties of peptides and small molecules, improving stability, potency, and bioavailability.[3][4] This guide provides an in-depth technical comparison of the efficacy of a promising NPAA, (2S)-2-amino-2-phenylpropanoic acid, against other notable non-protein amino acids, with a focus on supporting experimental data and methodologies.
Introduction to (2S)-2-amino-2-phenylpropanoic Acid: A Profile
(2S)-2-amino-2-phenylpropanoic acid, also known as α-Methyl-L-phenylalanine, is the S-enantiomer of α-Methylphenylalanine.[5] This structural modification—the addition of a methyl group at the alpha carbon of phenylalanine—confers distinct biological activities. It is recognized as an inhibitor of key enzymes in crucial metabolic pathways and has demonstrated potential as an anti-inflammatory and analgesic agent.[6] A significant aspect of its pharmacokinetic profile is its ability to cross the blood-brain barrier as a substrate for the L-type amino acid transporter 1 (LAT1), a transporter often upregulated in cancer cells and the brain.[7]
Comparative Efficacy Analysis
The therapeutic potential of (2S)-2-amino-2-phenylpropanoic acid can be best understood through a comparative lens, examining its efficacy against other non-protein amino acids with similar mechanisms of action. This analysis will focus on its roles as an enzyme inhibitor and an anti-inflammatory agent.
Inhibition of Catecholamine and Phenylalanine Metabolism
(2S)-2-amino-2-phenylpropanoic acid is a known inhibitor of two critical enzymes: tyrosine hydroxylase and phenylalanine hydroxylase.[7]
-
Tyrosine Hydroxylase Inhibition: This enzyme is the rate-limiting step in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[8] By inhibiting this enzyme, (2S)-2-amino-2-phenylpropanoic acid can deplete catecholamine levels. This mechanism is shared with other non-protein amino acids like Metirosine (α-methyl-para-tyrosine) .
-
Phenylalanine Hydroxylase Inhibition: This enzyme converts phenylalanine to tyrosine. Inhibition of this enzyme can lead to hyperphenylalaninemia, a condition that is experimentally induced to model phenylketonuria (PKU).[7] Another NPAA used for this purpose is p-chlorophenylalanine (fenclonine) .
Comparative Insights:
While both α-Methylphenylalanine and p-chlorophenylalanine can induce hyperphenylalaninemia, studies in developing rats have shown that p-chlorophenylalanine is associated with significant toxicity, including a 30-60% mortality rate and a 27-52% decrease in body weight.[9][10] In contrast, α-Methylphenylalanine did not show these toxic effects, making it a more suitable agent for creating animal models of PKU.[9][10] A 1978 study further highlighted that p-chlorophenylalanine was toxic to neuroblastoma cells in culture, whereas α-methylphenylalanine was not.[11][12]
Table 1: Comparison of Non-Protein Amino Acid Enzyme Inhibitors
| Compound | Target Enzyme(s) | Observed Effects & Efficacy | Key Comparative Notes |
| (2S)-2-amino-2-phenylpropanoic acid | Tyrosine Hydroxylase, Phenylalanine Hydroxylase | Depletion of catecholamines; induction of hyperphenylalaninemia.[7] | Lower toxicity compared to p-chlorophenylalanine in animal models.[9][10] |
| Metirosine (α-methyl-para-tyrosine) | Tyrosine Hydroxylase | Effective in controlling hypertensive episodes in pheochromocytoma.[13] | Clinically approved for managing catecholamine excess. |
| p-chlorophenylalanine | Phenylalanine Hydroxylase, Tryptophan Hydroxylase | Induces hyperphenylalaninemia; inhibits serotonin synthesis. | Associated with significant toxicity and mortality in animal studies.[9][10] |
Anti-inflammatory and Antinociceptive Activity
A study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid (referred to as NPAA-36) demonstrated its potential as an anti-inflammatory and analgesic agent, likely through the inhibition of cyclooxygenase (COX) enzymes.[6]
Experimental Data:
In a xylene-induced ear edema model in mice, a 10 mg/kg intraperitoneal injection of S(-)-2-amino-2-methyl-3-phenylpropanoic acid resulted in a 31.1% inhibition of edema.[6]
In the tail-flick test, the same dose increased the tail cut-off latency by 36.78% within 60 minutes, indicating significant antinociceptive activity.[6]
Comparative Insights:
The study compared the ulcerogenic properties of S(-)-2-amino-2-methyl-3-phenylpropanoic acid with a well-known non-steroidal anti-inflammatory drug (NSAID), ketoprofen. The results indicated that the novel NPAA derivative exhibited lower gastrointestinal toxicity.[6] Furthermore, its antiplatelet activity was only observed in 41.2% of in vitro experiments, suggesting a lower risk of bleeding compared to traditional NSAIDs.[6]
Experimental Methodologies
To ensure scientific integrity, the protocols for the key experiments cited are detailed below. These methodologies provide a framework for replicating and validating the presented findings.
Xylene-Induced Ear Edema Assay
This widely used model assesses acute anti-inflammatory activity.
Protocol:
-
Animal Preparation: Adult male mice are randomly divided into control, vehicle, positive control (e.g., indomethacin), and test compound groups.[14]
-
Compound Administration: The test compound, (2S)-2-amino-2-phenylpropanoic acid, is administered intraperitoneally at the desired dose (e.g., 10 mg/kg). The positive control is also administered via an appropriate route. The control and vehicle groups receive saline.[6]
-
Induction of Inflammation: One hour after compound administration, 30 µL of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the untreated control.[14]
-
Sample Collection: Thirty minutes to one hour after xylene application, the mice are euthanized. A 6 mm diameter circular section is removed from both the right and left ears.[14]
-
Measurement and Calculation: The ear sections are weighed, and the degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated using the following formula:
-
Inhibition (%) = [(Wc - Wv) - (Wt - Wv)] / (Wc - Wv) x 100
-
Where Wc is the average weight difference of the control group, and Wt is the average weight difference of the treated group.[15]
-
-
Tail-Flick Test for Analgesia
This test measures the spinal nociceptive reflex.
Protocol:
-
Animal Acclimatization: Mice are allowed to acclimatize to the testing environment before the experiment begins.[16]
-
Baseline Latency: The baseline tail-flick latency is determined for each mouse by focusing a beam of high-intensity light on the ventral surface of the tail. The time taken for the mouse to flick its tail is recorded.[17] A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[18]
-
Compound Administration: The test compound is administered (e.g., 10 mg/kg, i.p.).
-
Post-treatment Latency: The tail-flick latency is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency is calculated as a percentage of the maximum possible effect (% MPE) using the formula:
-
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Mechanistic Pathways and Visualizations
To provide a deeper understanding of the mechanisms of action, the following diagrams illustrate the key pathways involved.
Catecholamine Biosynthesis Pathway
This diagram shows the enzymatic steps in the synthesis of catecholamines and highlights the points of inhibition by (2S)-2-amino-2-phenylpropanoic acid and Metirosine.
Experimental Workflow for Anti-inflammatory and Analgesic Testing
This diagram outlines the logical flow of the in vivo experiments described.
Conclusion and Future Directions
(2S)-2-amino-2-phenylpropanoic acid emerges as a non-proteinogenic amino acid with significant therapeutic potential, particularly as an enzyme inhibitor and an anti-inflammatory agent. Its efficacy, coupled with a favorable toxicity profile compared to other NPAAs like p-chlorophenylalanine, makes it a compelling candidate for further investigation. The dual inhibition of tyrosine hydroxylase and phenylalanine hydroxylase, along with its ability to cross the blood-brain barrier via LAT1, opens avenues for its application in neurological disorders and oncology.
Future research should focus on elucidating the precise molecular interactions with its target enzymes to guide the rational design of even more potent and selective derivatives. Head-to-head clinical trials comparing its efficacy and safety with existing drugs will be crucial in establishing its place in the therapeutic armamentarium. The continued exploration of NPAAs like (2S)-2-amino-2-phenylpropanoic acid is a testament to the power of chemical innovation in addressing unmet medical needs.
References
-
Pathway of catecholamine biosynthesis. Synthesis of epinephrine and... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
- Chiang, C., Gadam, B., & R. Prasad, R. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(13), 5081.
- The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. (2010). Biochemistry, 49(16), 3493–3503.
-
Schematic representation of the catecholamine biosynthesis pathway with... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
- Li, Y., & Li, J. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226.
-
Tail Flick. (n.d.). Retrieved January 14, 2026, from [Link]
-
Biosynthesis and Catabolism of Catecholamine | Pharmaguideline. (n.d.). Retrieved January 14, 2026, from [Link]
-
Tail flick test - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Catecholamine Biosynthesis - SMPDB. (2013, August 1). Retrieved January 14, 2026, from [Link]
- The Reaction Mechanism of Phenylalanine Hydroxylase. – A Question of Coordination. (2005). From Computational Biophysics to Systems Biology (CBS)
-
Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved January 14, 2026, from [Link]
-
Phenylalanine Hydroxylase - Biology. (n.d.). Retrieved January 14, 2026, from [Link]
- A Comparative Analysis of its Efficacy as a Tyrosine Hydroxylase Inhibitor. (2025). BenchChem.
-
Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation - RJPT SimLab. (n.d.). Retrieved January 14, 2026, from [Link]
-
5.6.1. Xylene-Induced Ear Edema Model - Bio-protocol. (n.d.). Retrieved January 14, 2026, from [Link]
- Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (1978). Biochemical Journal, 170(3), 643–652.
-
α-Methylphenylalanine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
- Anti-inflammatory activity of Yanshu spraying agent in animal models. (2012). Experimental and Therapeutic Medicine, 4(4), 693–697.
-
Schematic representation of the in vivo xylene-induced ear edema model... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. (1978). Biochemical Journal, 174(3), 931–938.
- (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). Amino Acids, 52(9), 1207-1226.
-
Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 14, 2026, from [Link]
- Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models. (2017).
- Xylene induced ear edema: Significance and symbolism. (2025). Ayurline.
- Nonprotein Amino Acids of Plants: Significance in Medicine, Nutrition, and Agriculture. (2003). Journal of Agricultural and Food Chemistry, 51(23), 6591–6601.
- Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. (2024). International Journal of Molecular Sciences, 25(9), 4643.
- What are TYH inhibitors and how do they work? (2024). TargetMol.
- Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. (2024). International Journal of Molecular Sciences, 25(9), 4643.
- alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. (1981). Drugs, 21(2), 81–89.
- Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. (1978). Biochemical Journal, 174(3), 931–938.
- Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. (2024). Translational Cancer Research, 13(7), 4053–4067.
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Pharmaceutical Chemistry Journal, 53(7), 620–624.
-
(2S)-2-amino-2-phenylpropanoic acid | C9H11NO2 | CID 853461 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
- A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. (1998). Biochemical Journal, 330(Pt 2), 641–646.
- Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (1978). Biochemical Journal, 170(3), 643–652.
- Scientific rationale for specific inhibition of COX-2. (1997).
-
COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 14, 2026, from [Link]
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2023). RSC Medicinal Chemistry, 14(1), 2–29.
Sources
- 1. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 8. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. diacomp.org [diacomp.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. web.mousephenotype.org [web.mousephenotype.org]
- 17. Tail flick test - Wikipedia [en.wikipedia.org]
- 18. rjptsimlab.com [rjptsimlab.com]
A Comparative Guide to In Vitro and In Vivo Studies of (2S)-2-amino-2-phenylpropanoic Acid
For researchers, scientists, and drug development professionals investigating the biological activities of (2S)-2-amino-2-phenylpropanoic acid, also known as α-Methyl-L-phenylalanine, understanding the nuances between in vitro and in vivo study designs is paramount. This guide provides an in-depth technical comparison of these two essential research modalities, offering field-proven insights and experimental data to inform your selection of the most appropriate model for your scientific inquiries.
(2S)-2-amino-2-phenylpropanoic acid is a synthetic amino acid analogue of phenylalanine. Its primary mechanism of action involves the inhibition of two critical enzymes: phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).[1] This dual inhibition disrupts the normal metabolic pathway that converts phenylalanine to tyrosine and subsequently to catecholamine neurotransmitters like dopamine and norepinephrine.[2][3] Consequently, this compound is a valuable tool for creating animal models of hyperphenylalaninemia, a condition characteristic of phenylketonuria (PKU), and for studying the downstream effects of catecholamine depletion.[1][4]
The choice between an in vitro or in vivo approach to studying (2S)-2-amino-2-phenylpropanoic acid is not merely a matter of convenience; it is a critical decision that profoundly influences the nature of the data obtained and the translational relevance of the findings. While in vitro systems offer a controlled environment to dissect specific molecular interactions, in vivo models provide a holistic view of the compound's effects within a complex physiological system.
Section 1: In Vitro Methodologies: Unraveling Molecular Mechanisms in Isolation
In vitro studies are indispensable for elucidating the direct molecular targets and cellular effects of (2S)-2-amino-2-phenylpropanoic acid in a highly controlled and reproducible manner. These assays are typically characterized by their lower cost, higher throughput, and the ability to isolate and study specific biological processes without the confounding variables of a whole organism.
Enzyme Inhibition Assays
The foundational in vitro assays for (2S)-2-amino-2-phenylpropanoic acid focus on its inhibitory effects on phenylalanine hydroxylase and tyrosine hydroxylase. These assays are crucial for determining the compound's potency and selectivity.
Key Experimental Data:
| Parameter | Enzyme | Value | Source |
| Inhibition | Phenylalanine Hydroxylase | Weak competitive inhibitor in vitro, but a potent suppressor in vivo.[1] | [1] |
| Inhibition | Tyrosine Hydroxylase | Inhibits the conversion of tyrosine to L-DOPA.[5] | [5] |
Experimental Workflow: Tyrosine Hydroxylase Inhibition Assay
Caption: Workflow for a tyrosine hydroxylase inhibition assay.
Cell-Based Assays
Cell culture models offer a more complex biological system than purified enzymes, allowing for the investigation of cellular uptake, cytotoxicity, and effects on intracellular pathways.
1.2.1. Cell Viability Assays (e.g., MTT Assay)
It is crucial to determine if (2S)-2-amino-2-phenylpropanoic acid exhibits cytotoxic effects at the concentrations used in mechanistic studies. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9][10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., neuroblastoma cell lines like SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (2S)-2-amino-2-phenylpropanoic acid and a vehicle control. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
1.2.2. Amino Acid Transporter Assays (e.g., LAT1)
(2S)-2-amino-2-phenylpropanoic acid, being an amino acid analog, is transported into cells via amino acid transporters, primarily the L-type amino acid transporter 1 (LAT1).[11][12] Understanding its interaction with LAT1 is crucial for interpreting its biological effects.
Experimental Protocol: LAT1-Mediated Uptake Assay
-
Cell Culture: Use cells with high LAT1 expression (e.g., MDCK-II cells transfected with human LAT1).[13]
-
Radiolabeled Substrate: Prepare a solution of a known LAT1 substrate, such as [3H]-L-leucine or [14C]-L-phenylalanine.[14]
-
Competition Assay: Incubate the cells with the radiolabeled substrate in the presence and absence of varying concentrations of (2S)-2-amino-2-phenylpropanoic acid.
-
Uptake Measurement: After a defined incubation period, wash the cells to remove extracellular radiolabel and lyse the cells.
-
Quantification: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory constant (Ki) of (2S)-2-amino-2-phenylpropanoic acid for LAT1-mediated transport.
Section 2: In Vivo Methodologies: Assessing Systemic Effects and Pathophysiological Relevance
In vivo studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of (2S)-2-amino-2-phenylpropanoic acid in a whole-animal context. These models allow for the investigation of its effects on complex physiological processes, behavior, and its potential as a therapeutic or research tool for systemic diseases like PKU. Rodent models, particularly rats and mice, are commonly used for these studies.[4][15][16]
Induction of Hyperphenylalaninemia
A primary application of (2S)-2-amino-2-phenylpropanoic acid in vivo is to create animal models of hyperphenylalaninemia, mimicking the biochemical phenotype of PKU.[1]
Experimental Protocol: Induction of Hyperphenylalaninemia in Rats
-
Animal Model: Use suckling rats (e.g., Wistar or Sprague-Dawley strains) for developmental studies.[1][3]
-
Dosing Regimen: Administer (2S)-2-amino-2-phenylpropanoic acid (e.g., 2.4 µmol/g body weight) in conjunction with phenylalanine (e.g., 5.2 µmol/g body weight) via intraperitoneal injection daily.[3][17]
-
Monitoring: Collect blood samples periodically to measure plasma phenylalanine and tyrosine concentrations to confirm the hyperphenylalaninemic state.
-
Duration: Continue the treatment for the desired duration of the study, which can range from a few days to several weeks.[1]
Key Experimental Data:
| Animal Model | Treatment | Outcome | Source |
| Developing rats | α-methylphenylalanine + phenylalanine | 20-40-fold increase in plasma phenylalanine concentrations.[1] | [1] |
| Rats | α-methylphenylalanine + phenylalanine | Significant reduction in body and brain weights, and decreased myelin formation.[17] | [17] |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of (2S)-2-amino-2-phenylpropanoic acid. This information is vital for designing effective dosing regimens for efficacy studies.
Experimental Protocol: Pharmacokinetic Analysis in Rats
-
Animal Model: Use adult male Sprague-Dawley rats.[2]
-
Compound Administration: Administer a single dose of (2S)-2-amino-2-phenylpropanoic acid via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the tail vein or via a cannula at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method such as LC-MS/MS.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Pharmacokinetic Parameters of Phenylalanine in Rats (for comparison)
| Parameter | Value |
| Cmax | 73.6 to 1,161 nmol/ml (dose-dependent)[2] |
| Tmax | Within 1 hour[2] |
| Baseline Return | Within 4-8 hours[2] |
Behavioral Assessments
In the context of PKU models, behavioral tests are essential to assess the neurological consequences of hyperphenylalaninemia and the potential therapeutic effects of any intervention.
Common Behavioral Tests for PKU Mouse Models:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.[15]
-
Rotarod Test: To evaluate motor coordination and balance.
-
Morris Water Maze: To test spatial learning and memory.
-
Social Interaction Tests: To assess social behavior and recognition.
Section 3: Bridging the Gap: Integrating In Vitro and In Vivo Data
The true power of a comprehensive research program lies in the thoughtful integration of in vitro and in vivo data. In vitro findings on enzyme inhibition and cellular transport provide the mechanistic basis for the physiological and behavioral outcomes observed in vivo.
Logical Relationship: From Molecular Inhibition to Systemic Effects
Caption: Causal chain from in vitro inhibition to in vivo effects.
Catecholamine Synthesis and Signaling Pathway
The inhibition of tyrosine hydroxylase by (2S)-2-amino-2-phenylpropanoic acid directly impacts the synthesis of catecholamines, leading to a cascade of downstream effects on neuronal signaling.
Caption: Impact on catecholamine synthesis and signaling.
Conclusion
The study of (2S)-2-amino-2-phenylpropanoic acid necessitates a multi-faceted approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide a granular understanding of its molecular interactions, confirming its inhibitory action on key enzymes and its transport into cells. This foundational knowledge is crucial for the rational design and interpretation of in vivo experiments. Conversely, in vivo studies are indispensable for evaluating the systemic consequences of these molecular events, from altered plasma amino acid profiles to complex behavioral phenotypes. By integrating data from both realms, researchers can construct a comprehensive and translationally relevant understanding of the biological impact of (2S)-2-amino-2-phenylpropanoic acid.
References
- Salter, M., & Pogson, C. I. (1985). The role of tyrosine in the regulation of catecholamine synthesis. Essays in Biochemistry, 21, 1-41.
-
Ranjbar-Slamloo, Y., & Fazlali, Z. (2020). Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions?. Frontiers in Molecular Neuroscience, 12, 334. [Link]
-
Xing, B., & Li, X. (2020). Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions?. Frontiers in Molecular Neuroscience, 12, 334. [Link]
- Strother, W. N., White, F. J., & Bardo, M. T. (1987). Experimental animal models of phenylketonuria: a historical perspective. Neuroscience & Biobehavioral Reviews, 11(3), 321-331.
-
van Meer, P. J., & van der Laan, J. W. (2013). The MTT assay. Assay Guidance Manual. [Link]
-
ScienCell Research Laboratories. (n.d.). MTT Cell Viability & Proliferation Assay. [Link]
- Jayanthi, S., & Ramamoorthy, S. (2012). Norepinephrine and dopamine as learning signals. In Learning and Memory: A Comprehensive Reference (pp. 247-264). Academic Press.
-
Fiori, E., Oddi, D., Ventura, R., Colamartino, M., Valzania, A., D'Amato, F. R., ... & Pascucci, T. (2017). Early-onset behavioral and neurochemical deficits in the genetic mouse model of phenylketonuria. PloS one, 12(8), e0183430. [Link]
-
van Vliet, D., van der Goot, E., van Ginkel, W. G., de Blaauw, I., & van Spronsen, F. J. (2018). The behavioral consequence of phenylketonuria in mice depends on the genetic background. Frontiers in molecular neuroscience, 11, 289. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Fiori, E., Oddi, D., Ventura, R., Colamartino, M., Valzania, A., D'Amato, F. R., ... & Pascucci, T. (2017). Early-onset behavioral and neurochemical deficits in the genetic mouse model of phenylketonuria. PLOS ONE, 12(8), e0183430. [Link]
-
Padovan-Neto, F. E., & West, A. R. (2017). Dopamine and norepinephrine are embracing their immune side and so should we. Journal of neuroimmune pharmacology, 12(4), 589-601. [Link]
-
DelValle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449-459. [Link]
- Wen, G. Y., & Wisniewski, H. M. (1984). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Experimental neurology, 84(2), 347-357.
-
BioIVT. (n.d.). LAT1 (SLC7A5) Transporter Assay. [Link]
-
Pascucci, T., Andolina, D., Ventura, R., Puglisi-Allegra, S., & Cabib, S. (2013). Behavioral and neurochemical characterization of new mouse model of hyperphenylalaninemia. PloS one, 8(12), e84205. [Link]
- Hjelle, J. J., Dudley, R. E., Marietta, M. P., Sanders, P. G., Dickie, B., Brisson, J., & Kotsonis, F. N. (1992). Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. Pharmacology, 44(1), 48-60.
-
Smith, C. B., Deibler, G. E., Eng, N., Schmidt, K., & Sokoloff, L. (1988). Biochemical, metabolic, and behavioral characteristics of immature chronic hyperphenylalanemic rats. Journal of neurochemistry, 51(5), 1436-1445. [Link]
-
Chien, H. C., Colas, C., & Schlessinger, A. (2016). Reevaluating the substrate specificity of the L-type amino acid transporter (LAT1). Journal of medicinal chemistry, 59(17), 7944-7955. [Link]
-
Puris, E., Gynther, M., & Huttunen, K. M. (2017). Comparison of experimental strategies to study l-type amino acid transporter 1 (LAT1) utilization by ligands. International journal of molecular sciences, 18(10), 2097. [Link]
-
Liu, X., Yang, Y., & He, R. (2022). Clinical, genetic, and experimental research of hyperphenylalaninemia. Frontiers in Neurology, 13, 896321. [Link]
- El-Megharbel, S. M., Alsawat, M., Al-Salmi, F. A., & Hamza, R. Z. (2014). The stress of phenylalanine on rats to study the phenylketonuria at biochemical and molecular level. International Journal of Clinical and Experimental Medicine, 7(4), 885.
- Wilson, J. J., & VanBrocklin, H. F. (2011). Radiolabeled amino acid tracers targeting LAT. Current pharmaceutical design, 17(25), 2686-2704.
-
Wei, L., Tom, J. K., & Zubieta, J. (2013). Imaging the L-type amino acid transporter-1 (LAT1) with Zr-89 immunoPET. Journal of Nuclear Medicine, 54(supplement 2), 1335-1335. [Link]
-
Idili, A., Parolo, C., & Plaxco, K. W. (2021). Seconds-resolved, in-situ measurements of plasma phenylalanine disposition kinetics in living rats. Analytical chemistry, 93(4), 2099-2105. [Link]
-
Scenkon. (n.d.). Buy alpha-Methyl-DL-phenylalanine. [Link]
- Rodrigues, N. R., Wannmacher, C. M. D., Dutra-Filho, C. S., & Wajner, M. (1990). Effect of phenylalanine, p-chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats. Biochemical Society Transactions, 18(3), 419-420.
- Flydal, M. I., & Martinez, A. (2013).
- Romadhon, R., Anggo, A., Herawati, V. E., & Riyadi, P. H. (2020). PASS and ADMET analyses for eight compounds from Nile tilapia (Oreochromis niloticus) viscera waste hydrolysate as anti-inflammatory nutraceutical. Journal of Physics: Conference Series, 1655(1), 012056.
- Flydal, M. I., & Martinez, A. (2013).
- Manjula, C., & Ramasesha, C. V. (2000). Synthesis of (2S)-2-amino-3-(2′, 6′-dibromo-4′-hydroxy) phenylpropionic acid (2, 6-dibromo-L-tyrosine). Journal of the Chemical Society, Perkin Transactions 1, (21), 3695-3698.
-
Hinz, M., Stein, A., & Uncini, T. (2011). Amino acid management of Parkinson's disease: a case study. International journal of general medicine, 4, 383. [Link]
- Kumar, A., Singh, A., & Kumar, S. (2018). Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. MedChemComm, 9(3), 518-524.
Sources
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical, metabolic, and behavioral characteristics of immature chronic hyperphenylalanemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. researchgate.net [researchgate.net]
- 15. The Behavioral Consequence of Phenylketonuria in Mice Depends on the Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Early-onset behavioral and neurochemical deficits in the genetic mouse model of phenylketonuria | PLOS One [journals.plos.org]
- 17. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of (2S)-2-amino-2-phenylpropanoic Acid in Complex Mixtures
For researchers, scientists, and professionals in drug development, the precise quantification of non-proteinogenic amino acids like (2S)-2-amino-2-phenylpropanoic acid is a critical task. This α,α-disubstituted amino acid, a chiral building block with significant applications in synthetic and medicinal chemistry, presents unique analytical challenges when present in complex biological or chemical matrices. This guide provides an in-depth, objective comparison of the primary analytical techniques for its quantification, supported by experimental data and field-proven insights to ensure scientific integrity and practical applicability.
The inherent difficulty in analyzing (2S)-2-amino-2-phenylpropanoic acid lies in its stereochemistry and the often-low concentrations found alongside a multitude of interfering substances. The selection of an appropriate analytical method is therefore paramount and depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we delve into the most effective chromatographic and spectroscopic methods, elucidating the causality behind experimental choices to empower you to make informed decisions for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
High-Performance Liquid Chromatography (HPLC) stands as the most widely utilized technique for the enantioselective analysis of amino acids.[1] Its versatility allows for both direct and indirect chiral separations, each with distinct advantages and considerations.
Direct Chiral HPLC
Direct methods employ a chiral stationary phase (CSP) to resolve enantiomers. This approach is often preferred for its simplicity, as it avoids the need for derivatization.[2] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly successful in resolving underivatized amino acid enantiomers due to their compatibility with both organic and aqueous mobile phases.[2]
Causality of Experimental Choices: The selection of a teicoplanin-based CSP is driven by its ability to form transient diastereomeric complexes with the amino acid enantiomers through a combination of hydrogen bonding, ionic, and hydrophobic interactions. The differential stability of these complexes for the (S) and (R) enantiomers leads to their separation. The mobile phase composition, particularly the organic modifier concentration and pH, is critical in modulating the retention and enantioselectivity.[2]
Experimental Protocol: Direct Chiral HPLC-UV
-
Sample Preparation:
-
For biological samples like plasma or tissue homogenates, perform protein precipitation using trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation.[3]
-
For chemical reaction mixtures, dilute the sample in the initial mobile phase.
-
Filter all samples through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D.[2]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid. The specific gradient will need to be optimized for the specific matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of (2S)-2-amino-2-phenylpropanoic acid.
-
Integrate the peak area corresponding to the (2S)-enantiomer and quantify using the calibration curve.
-
Indirect Chiral HPLC
Indirect methods involve derivatizing the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase, such as a C18 column.[1][4] A common approach involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, like N-acetyl-L-cysteine (NAC).[4][5] This reaction forms fluorescent diastereomeric isoindole derivatives.[4]
Causality of Experimental Choices: The OPA/NAC derivatization introduces a fluorescent tag, significantly enhancing detection sensitivity, which is crucial for analyzing trace amounts of the amino acid.[6] The formation of diastereomers allows for separation on ubiquitous and robust reversed-phase columns. The choice of the chiral thiol is critical as it determines the degree of separation between the diastereomers.
Experimental Protocol: Indirect Chiral HPLC-Fluorescence
-
Sample Preparation and Derivatization:
-
Extract the amino acid from the sample matrix as described for the direct method.
-
To 50 µL of the sample extract, add 50 µL of OPA reagent (dissolved in borate buffer) and 50 µL of N-acetyl-L-cysteine solution.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.8).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[6]
-
-
Quantification:
-
Prepare a calibration curve by derivatizing known concentrations of (2S)-2-amino-2-phenylpropanoic acid standard.
-
Quantify based on the peak area of the corresponding diastereomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity. Amino acids are not inherently volatile, so derivatization is a mandatory step to increase their volatility.
Causality of Experimental Choices: Derivatization with reagents like methanolic HCl converts the polar amino and carboxylic acid groups into less polar and more volatile methyl esters.[7] Subsequent analysis by GC-MS allows for the separation of the derivatized amino acid from other components in the mixture based on its boiling point and interaction with the stationary phase. The mass spectrometer provides highly selective detection and structural confirmation.
Experimental Protocol: GC-MS with Methylation
-
Sample Preparation and Derivatization:
-
Perform an initial extraction of the amino acid.
-
Dry the extract completely under a stream of nitrogen.
-
Add 1 mL of 3 M methanolic HCl and heat at 70°C for 1 hour.
-
Evaporate the reagent and reconstitute the sample in a suitable solvent like ethyl acetate.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. For quantitative analysis, use selected ion monitoring (SIM) for characteristic fragment ions of the derivatized analyte.
-
-
Quantification:
-
Use an isotopically labeled internal standard for the most accurate quantification.
-
Generate a calibration curve by derivatizing and analyzing known concentrations of the standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-destructive Quantitative Tool
Quantitative NMR (qNMR) is a powerful primary ratio method that allows for the direct quantification of an analyte in a sample without the need for an identical reference standard of the analyte itself.[8][9] It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.
Causality of Experimental Choices: The choice of a suitable internal standard with a known purity and concentration is crucial for accurate quantification.[9] The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or the sample matrix. Specific acquisition parameters, such as a long relaxation delay, must be carefully optimized to ensure accurate integration.[9]
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing (2S)-2-amino-2-phenylpropanoic acid.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid).[10]
-
Dissolve both in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a sufficient number of scans for good signal-to-noise.[9]
-
-
Quantification:
-
Integrate a well-resolved signal of (2S)-2-amino-2-phenylpropanoic acid (e.g., the methyl protons) and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Cₓ = (Iₓ / Nₓ) * (N_cal / I_cal) * (M_cal / Mₓ) * (W_cal / Wₓ) * P_cal
Where:
-
C = Concentration/Purity
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
M = Molecular weight
-
W = Weight
-
P = Purity
-
x = analyte
-
cal = internal standard
-
Performance Comparison
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC | GC-MS | Quantitative NMR (qNMR) |
| Principle | Enantiomeric separation on a chiral stationary phase. | Diastereomer formation followed by separation on an achiral column. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Direct quantification based on the signal intensity relative to an internal standard. |
| Derivatization | Not required.[2] | Required.[4] | Required.[7] | Not required. |
| Sensitivity | Moderate to high (UV detection). | High (Fluorescence detection).[6] | Very high (MS detection). | Low to moderate. |
| Selectivity | High for enantiomers. | High for diastereomers. | Very high. | Moderate (depends on spectral overlap). |
| Sample Throughput | Moderate. | Moderate. | High. | Low. |
| Method Development | Can be complex due to CSP and mobile phase optimization. | Relatively straightforward. | Can be complex due to derivatization and temperature programming. | Requires careful optimization of acquisition parameters. |
| Instrumentation | HPLC with UV or MS detector. | HPLC with fluorescence detector. | GC-MS system. | High-field NMR spectrometer. |
| Key Advantage | Simplicity, no derivatization. | High sensitivity. | High sensitivity and selectivity. | Absolute quantification without a specific reference standard. |
| Key Disadvantage | Cost of chiral columns. | Extra derivatization step. | Requires derivatization, analyte must be thermally stable. | Lower sensitivity, expensive instrumentation. |
Conclusion
The quantitative analysis of (2S)-2-amino-2-phenylpropanoic acid in complex mixtures necessitates a careful selection of the analytical technique.
-
Direct Chiral HPLC is a strong candidate when simplicity and moderate sensitivity are sufficient.
-
Indirect Chiral HPLC with fluorescence detection is the method of choice for trace-level quantification where high sensitivity is paramount.
-
GC-MS offers unparalleled sensitivity and selectivity but requires a derivatization step, making it suitable for thermally stable analytes.
-
Quantitative NMR provides a powerful, non-destructive method for absolute quantification, particularly valuable for purity assessments and when a certified reference standard of the analyte is unavailable.
By understanding the principles, experimental considerations, and comparative performance of these techniques, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantification of (2S)-2-amino-2-phenylpropanoic acid in their specific application. Method validation according to ICH guidelines should always be performed to ensure the reliability of the obtained results.[11][12]
References
-
Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Retrieved from [Link]
-
Buck, R. H., & Krummen, K. (1988). Resolution of alpha-substituted amino acid enantiomers by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthalaldehyde. Application to glutamic acid analogues. Journal of Chromatography A, 440, 209–215. Retrieved from [Link]
-
Michalczuk, M., & Studzińska, S. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of AOAC International, 104(4), 897-910. Retrieved from [Link]
-
SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. Retrieved from [Link]
-
Nakano, Y., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1231-1236. Retrieved from [Link]
-
Guspiel, A., et al. (2005). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1083(1-2), 124-132. Retrieved from [Link]
-
Li, W., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(16), 3869-3876. Retrieved from [Link]
-
Stepanova, S., et al. (2015). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 7(4), 103-111. Retrieved from [Link]
-
Rocchetti, G., et al. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 12(17), 3258. Retrieved from [Link]
-
Stepanova, S., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae, 17(4), 102-109. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of derivatization for amino acid enantiomers by.... Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
-
Schlemper, C., et al. (2024). Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. Organic Process Research & Development, 28(9), 2329-2337. Retrieved from [Link]
-
Hettick, J. M., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry, 71(51), 21184-21196. Retrieved from [Link]
-
Quispe, A., et al. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú, 90(1), 23-35. Retrieved from [Link]
-
Yoshida, H., et al. (2006). Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. Journal of Chromatography B, 831(1-2), 186-193. Retrieved from [Link]
-
Schievano, E., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 249, 116279. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Wiley. (n.d.). Methyl ester of phenylglycine .alpha.-chlorophenylacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
Ovanesyan, L. S., et al. (2017). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 51(1), 24-27. Retrieved from [Link]
-
Hu, J., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]
-
Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5), 1055-1061. Retrieved from [Link]
-
Naish, P. J., & Poller, K. (1948). Quantitative micro-analysis of amino-acid mixtures on paper partition chromatograms. Biochemical Journal, 43(4), 536–540. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-2-phenylpropanoic acid. Retrieved from [Link]
-
Ayyadurai, G. K., et al. (2023). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Polycyclic Aromatic Compounds, 1-18. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Resolution of alpha-substituted amino acid enantiomers by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthalaldehyde. Application to glutamic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Chiral Stationary Phases for (2S)-2-amino-2-phenylpropanoic Acid Separation
For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug substances. (2S)-2-amino-2-phenylpropanoic acid, also known as (S)-α-methyl-phenylglycine, is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of various pharmaceuticals. The ability to resolve its enantiomers is paramount for quality control and regulatory compliance. This guide provides an in-depth comparison of three leading classes of chiral stationary phases (CSPs) for this challenging separation, supported by experimental data and mechanistic insights to inform your method development.
Introduction: The Challenge of α-Alkylated Amino Acid Separation
The enantioselective separation of α-alkylated amino acids like 2-amino-2-phenylpropanoic acid presents a unique challenge. The presence of a quaternary carbon at the stereocenter sterically hinders interactions with the chiral selector of the stationary phase, often leading to poor resolution. Therefore, the selection of an appropriate CSP with a well-suited chiral recognition mechanism is crucial for achieving baseline separation.
This guide will benchmark the performance of three distinct and widely utilized types of CSPs:
-
Crown Ether-Based CSPs: Specifically, Crownpak CR(+) , known for its excellent selectivity for compounds containing primary amino groups.
-
Macrocyclic Glycopeptide-Based CSPs: Featuring Astec® CHIROBIOTIC® V , which employs vancomycin as the chiral selector and is effective for a broad range of molecules, including underivatized amino acids.
-
Polysaccharide-Based CSPs: Represented by Chiralpak® AD-H , a coated amylose tris(3,5-dimethylphenylcarbamate) phase renowned for its broad enantioselectivity.
Experimental Workflow: A Systematic Approach to CSP Evaluation
To ensure a robust and reproducible comparison, a systematic workflow is essential. The following diagram outlines the key steps in evaluating the performance of different CSPs for the target analyte.
Figure 1: A generalized experimental workflow for the comparative evaluation of chiral stationary phases.
Detailed Experimental Protocol
The following protocol provides a representative starting point for the chiral separation of racemic 2-amino-2-phenylpropanoic acid. Note that optimal conditions may vary slightly based on the specific HPLC system and column batch.
1. Sample Preparation:
- Prepare a stock solution of racemic (DL)-2-amino-2-phenylpropanoic acid at a concentration of 1.0 mg/mL in the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Columns:
- Crownpak® CR(+) (Daicel), 4.6 x 150 mm, 5 µm
- Astec® CHIROBIOTIC® V (Sigma-Aldrich/Supelco), 4.6 x 250 mm, 5 µm
- Chiralpak® AD-H (Daicel), 4.6 x 250 mm, 5 µm
- Injection Volume: 10 µL
- Detection: UV at 220 nm
3. Chromatographic Conditions (To be adapted for each CSP as detailed in the results section):
- Mobile Phase: Specific to each CSP.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: Controlled, often at 25°C or sub-ambient temperatures.
4. Data Analysis:
- Calculate the retention factor (k) for each enantiomer: k = (tR - t0) / t0
- Calculate the selectivity factor (α): α = k2 / k1
- Calculate the resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2)
Comparative Performance Analysis of Chiral Stationary Phases
The performance of each CSP is evaluated based on its ability to provide baseline resolution (Rs ≥ 1.5) with good peak shape and reasonable analysis times. The following sections detail the expected performance and underlying chiral recognition mechanisms for each column.
Crownpak CR(+): Superior Selectivity through Host-Guest Complexation
Crown ether-based CSPs are particularly well-suited for the enantioseparation of primary amines, including amino acids.[1][2][3] The chiral recognition mechanism relies on the formation of a host-guest complex between the chiral crown ether and the protonated primary amino group of the analyte.[3] For this interaction to occur, the mobile phase must be acidic, typically with a pH between 1 and 2, to ensure the analyte's amino group is in its ammonium ion form (-NH3+).[2][4]
-
Chiral Recognition Mechanism: The tripodal hydrogen bonding between the ammonium group and the oxygen atoms of the crown ether, along with steric repulsion between the analyte's substituents and the chiral barriers of the crown ether, leads to different stabilization energies for the two enantiomers, enabling their separation.[5] With the Crownpak CR(+) column, the D-form of amino acids consistently elutes before the L-form.[3][4]
Expected Performance for Phenylglycine (a close analog): Based on available literature for the closely related compound phenylglycine, excellent separation can be anticipated on a Crownpak CR(+) column.[6]
| Parameter | Expected Value |
| Mobile Phase | Aqueous Perchloric Acid (pH 1.0) / Methanol (95:5, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25°C |
| Selectivity (α) | > 1.5 |
| Resolution (Rs) | > 2.0 |
The retention and resolution on Crownpak columns are sensitive to temperature and the organic modifier concentration.[6] Decreasing the temperature often leads to increased retention and improved resolution.[4] However, the concentration of methanol should not exceed 15% for coated Crownpak columns to prevent damage to the stationary phase.[2]
Astec® CHIROBIOTIC® V: Versatility of a Macrocyclic Glycopeptide
The Astec® CHIROBIOTIC® V stationary phase utilizes the macrocyclic glycopeptide vancomycin as the chiral selector.[7] Vancomycin possesses a complex three-dimensional structure with multiple chiral centers, aromatic rings, and ionizable groups, allowing for a variety of interactions, including hydrogen bonding, π-π interactions, and ionic interactions.[8][9] This multi-modal interaction capability makes it suitable for a wide range of chiral compounds, including underivatized amino acids.[10][11]
-
Chiral Recognition Mechanism: For amino acids, the primary interactions involve the formation of hydrogen bonds between the analyte's carboxyl and amino groups and the peptide backbone of the vancomycin molecule. Ionic interactions with the carboxylic acid or amine functionalities of the selector also play a crucial role. The overall enantioselectivity is determined by the differential stability of the diastereomeric complexes formed between the two enantiomers and the vancomycin selector.
Expected Performance: While vancomycin-based phases are known to separate many amino acids, studies using vancomycin as a mobile phase additive have shown poor resolution for phenylglycine.[12] However, the behavior of a bonded stationary phase can differ significantly. For α-alkylated amino acids, the steric hindrance around the chiral center may pose a challenge for the basket-like structure of vancomycin.
| Parameter | Expected Value |
| Mobile Phase | Polar Ionic Mode: Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide or Reversed-Phase Mode: Aqueous buffer/Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Selectivity (α) | Likely low (< 1.2) |
| Resolution (Rs) | Likely poor (< 1.0) |
Given the potential for steric hindrance, achieving baseline separation of underivatized 2-amino-2-phenylpropanoic acid on a CHIROBIOTIC® V column may be challenging without extensive method development, potentially requiring derivatization of the analyte.
Chiralpak® AD-H: The Power of Polysaccharide Polymers
Chiralpak® AD-H is a widely used CSP consisting of amylose tris(3,5-dimethylphenylcarbamate) coated onto a silica support.[13][14] Polysaccharide-based CSPs are known for their broad enantioselectivity, and their chiral recognition is believed to occur within chiral grooves or cavities on the polysaccharide backbone.[15]
-
Chiral Recognition Mechanism: The primary interactions driving separation on Chiralpak® AD-H are hydrogen bonding between the analyte and the carbamate groups of the chiral selector, as well as π-π interactions with the phenyl groups.[15] The helical structure of the amylose derivative creates a chiral environment where the enantiomers can differentially interact based on their three-dimensional shape.
Expected Performance: Direct separation of underivatized amino acids on polysaccharide phases in reversed-phase or polar organic modes is often difficult. However, these phases excel in normal-phase chromatography, particularly for derivatized analytes. For the separation of N-substituted α-methyl phenylalanine esters, a close analog to our target analyte, good resolution has been reported on Chiralpak® AD-H.[16]
| Parameter | Expected Value (for derivatized analog) |
| Mobile Phase | Normal Phase: n-Hexane / 2-Propanol (e.g., 90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Selectivity (α) | > 1.3 |
| Resolution (Rs) | > 1.5 |
For the underivatized 2-amino-2-phenylpropanoic acid, derivatization of the amino or carboxyl group would likely be necessary to achieve good retention and resolution on Chiralpak® AD-H under normal-phase conditions.
Discussion and Recommendations: Selecting the Optimal CSP
The choice of the optimal CSP for the enantioselective separation of (2S)-2-amino-2-phenylpropanoic acid depends on the specific requirements of the analysis, including the need for direct separation of the underivatized form and the desired chromatographic mode.
Figure 2: Decision logic for selecting a chiral stationary phase for the target analyte.
Summary of Findings:
| Chiral Stationary Phase | Principle of Separation | Suitability for Direct Separation | Expected Performance | Key Considerations |
| Crownpak CR(+) | Host-Guest Complexation | High | Excellent | Requires acidic mobile phase (pH 1-2). Temperature is a critical parameter for optimizing resolution. |
| Astec® CHIROBIOTIC® V | Multi-modal Interactions | Moderate | Potentially Poor | Steric hindrance at the α-position may limit effective interaction with the chiral selector. |
| Chiralpak® AD-H | H-bonding, π-π Interactions | Low | Good (with derivatization) | Best suited for normal-phase chromatography. Derivatization of the analyte is likely required. |
Recommendation:
For the direct enantioselective separation of underivatized (2S)-2-amino-2-phenylpropanoic acid, Crownpak CR(+) is the most promising choice. Its specific chiral recognition mechanism for primary amines is well-suited for this analyte, and it is expected to provide superior resolution and selectivity compared to the other tested CSPs without the need for derivatization.
While Astec® CHIROBIOTIC® V offers versatility, its performance for this specific sterically hindered amino acid is likely to be suboptimal. Chiralpak® AD-H remains a powerful tool for chiral separations but would necessitate an additional derivatization step, adding complexity to the analytical workflow.
Ultimately, the final selection and optimization of the chiral stationary phase and chromatographic conditions should be guided by experimental verification in your laboratory, adhering to the principles of method validation outlined in guidelines such as those from the International Council for Harmonisation (ICH).
References
-
Krüger, G., Grötzinger, J., & Berndt, H. (1987). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. Journal of Chromatography A, 397, 223–232. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
Ma, S., Shen, S., Lee, H., Eriksson, M., Zeng, X., Xu, J., Fandrick, K., Yee, N., Senanayake, C., & Grinberg, N. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A, 1216(18), 3784–3793. [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
HPLCS-Columns. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative enantiomer separation of α-amino α-alkyl acids on CSP 1 and.... Retrieved from [Link]
-
Analytics-Shop. (n.d.). 53784 - HPLC column CROWNPAK CR-I(+), 150 x 3 mm, 5 µm. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Crownpak - Chiral Technologies - Daicel - Manufacturer. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Hichrom. (n.d.). Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Retrieved from [Link]
-
El-Awady, D., Fathalla, M., El-Enin, M. A., & El-Sherbiny, D. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3948. [Link]
-
Li, Z., Li, Y., & Liu, G. (2016). [Separation Mechanism of Chiral Stationary Phase Based on Quinine and Crown Ether for the Direct Stereoselective Separation of Amino Acids]. Se pu = Chinese journal of chromatography, 34(1), 62–67. [Link]
-
ResearchGate. (n.d.). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Retrieved from [Link]
-
Semantic Scholar. (2016). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Retrieved from [Link]
-
Li, J., Zhang, Y., & Wang, C. (2019). Enantioseparation of chiral pharmaceuticals by vancomycin-bonded stationary phase and analysis of chiral recognition mechanism. Chirality, 31(3), 226–236. [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
ResearchGate. (n.d.). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. Retrieved from [Link]
-
Semantic Scholar. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioseparation of chiral pharmaceuticals by vancomycin‐bonded stationary phase and analysis of chiral recognition mechanism. Retrieved from [Link]
-
Li, F., Zhao, Q., & Wang, Y. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2656. [Link]
-
Hassan, M., Abualhasan, M., & El-Awady, D. (2020). HPLC enantio-separation and chiral recognition mechanism of quinolones on vancomycin CSP. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1157, 122335. [Link]
-
ResearchGate. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Retrieved from [Link]
-
Chang, C.-M., & Lin, C.-H. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Molecules, 23(11), 2901. [Link]
-
Kusano, T., Shinkura, S., Ohnishi, A., & Ikai, T. (2017). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 22(1), 79. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Chirality. (1990). Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved from [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
-
Journal of Chromatography A. (1995). Enantiomeric separation of basic drugs using N-benzyloxycarbonylglyclyl-L-proline as counter ion in methanol. Retrieved from [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
-
Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Explore All Chromatography Applications. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. Retrieved from [Link]
-
Semantic Scholar. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Pharmacopeia Application eBook. Retrieved from [Link]
Sources
- 1. mz-at.de [mz-at.de]
- 2. thelabstore.co.uk [thelabstore.co.uk]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chiraltech.com [chiraltech.com]
- 5. [Separation mechanism of chiral stationary phase based on quinine and crown ether for the direct stereoselective separation of amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC enantio-separation and chiral recognition mechanism of quinolones on vancomycin CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioseparation of chiral pharmaceuticals by vancomycin-bonded stationary phase and analysis of chiral recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. thomassci.com [thomassci.com]
- 12. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 16. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of (2S)-2-amino-2-phenylpropanoic acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, direct guidance on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for (2S)-2-amino-2-phenylpropanoic acid, a compound of interest for scientific professionals. As a Senior Application Scientist, the following protocols are synthesized from established safety principles and data from structurally related compounds to foster a culture of safety and precision in the laboratory.
I. Immediate Safety and Hazard Assessment
Before any handling of (2S)-2-amino-2-phenylpropanoic acid, a thorough risk assessment is crucial. The primary hazards associated with similar fine chemical powders include inhalation of airborne particles and direct contact with skin and eyes.
Key Hazard Considerations:
-
Ingestion: May be harmful if swallowed.[2]
All operations involving the solid form of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] The work area must be equipped with readily accessible emergency equipment, including an eyewash station and a safety shower.[9]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the specific laboratory task being performed.[6][7][10][11] The following table summarizes the recommended PPE for handling (2S)-2-amino-2-phenylpropanoic acid.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Chemical-resistant gloves (Nitrile recommended) | Safety glasses with side shields or chemical splash goggles | Laboratory coat | NIOSH-approved respirator (e.g., N95) if not in a fume hood |
| Preparing Solutions | Chemical-resistant gloves (Nitrile recommended) | Chemical splash goggles and a face shield | Laboratory coat | Not required if performed in a fume hood |
| General Laboratory Operations | Chemical-resistant gloves (Nitrile recommended) | Safety glasses with side shields | Laboratory coat | Not required with adequate ventilation |
The Rationale Behind PPE Selection:
-
Hand Protection: Chemical-resistant gloves, such as nitrile, provide a necessary barrier against accidental skin contact.[8][10] Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[10] When there is a risk of splashes, such as when preparing solutions, chemical splash goggles and a face shield offer more comprehensive protection.[8][11]
-
Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[8][11]
-
Respiratory Protection: Handling the powder outside of a certified chemical fume hood can generate airborne dust. In such cases, a NIOSH-approved respirator is essential to prevent inhalation.[4][8]
III. Operational Plan: A Step-by-Step Approach to Safe Handling
A structured operational plan ensures that all safety measures are in place before and during the handling of (2S)-2-amino-2-phenylpropanoic acid.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of (2S)-2-amino-2-phenylpropanoic acid.
-
Preparation:
-
Handling:
-
When weighing and transferring the solid, do so within the confines of a chemical fume hood to contain any dust.
-
Use appropriate tools, such as a spatula, to handle the compound.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
-
In Case of a Spill:
-
For a small spill, and if you are trained to do so, wear your full PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[8]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
IV. Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste disposal is a critical component of laboratory safety and environmental responsibility. Based on guidelines for non-hazardous chemical waste, the following procedures are recommended.
-
Solid Waste:
-
Uncontaminated paper and packaging can be disposed of in the regular trash.
-
Contaminated materials, such as used gloves, weigh boats, and paper towels, should be placed in a designated, sealed waste container. This container should be clearly labeled with the contents.
-
-
Liquid Waste:
-
As (2S)-2-amino-2-phenylpropanoic acid is a naturally occurring amino acid derivative, small quantities of dilute aqueous solutions may be considered non-hazardous.[12]
-
It is crucial to check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste.[13][14][15] Some institutions may permit drain disposal for non-hazardous, water-soluble chemicals within a specific pH range (typically 5.5 to 9.5), while others may require collection for disposal.[12]
-
Never dispose of organic solvent solutions down the drain. These must be collected in a properly labeled hazardous waste container.
-
-
Empty Containers:
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle (2S)-2-amino-2-phenylpropanoic acid with confidence, ensuring a safe and compliant laboratory environment.
References
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Occupational Safety and Health Administration. Laboratories - Overview. [Link]
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]
-
Compliancy Group. OSHA Laboratory Standard. [Link]
-
Vanderbilt University. The Laboratory Standard. [Link]
-
IPG. Decoding OSHA Laboratory Standards: Safety Essentials. [Link]
-
American Chemical Society. Safety Tipsheets & Best Practices. [Link]
-
American Chemical Society. Doing Things Safely. [Link]
-
American Chemical Society. Safety in Academic Chemistry Laboratories. [Link]
-
Studylib. Chemistry Lab Safety Guidelines: ACS Committee on Training. [Link]
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Amino-2-phenylpropanoic acid. [Link]
-
Autech. MSDS of 2-aMino-2-phenyl-propionic acid hydrochloride. [Link]
-
University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for (2S)-2-amino-2-phenylpropanoic acid. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. ipgsf.com [ipgsf.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acs.org [acs.org]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. sfasu.edu [sfasu.edu]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 16. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
